Product packaging for 7-Hydroxy-2,2-dimethyl-4-chromanone(Cat. No.:CAS No. 17771-33-4)

7-Hydroxy-2,2-dimethyl-4-chromanone

カタログ番号: B103241
CAS番号: 17771-33-4
分子量: 192.21 g/mol
InChIキー: PHEWNYMTGPOCOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

7-Hydroxy-2,2-dimethyl-4-chromanone is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B103241 7-Hydroxy-2,2-dimethyl-4-chromanone CAS No. 17771-33-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-hydroxy-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEWNYMTGPOCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344978
Record name 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17771-33-4
Record name 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Hydroxy-2,2-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 7-Hydroxy-2,2-dimethyl-4-chromanone, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the primary synthesis method, alternative approaches, experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound is a chromanone derivative characterized by a hydroxyl group at the 7-position and gem-dimethyl substitution at the 2-position. The chromanone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. This guide focuses on the chemical synthesis of this specific analogue, providing the necessary information for its efficient preparation in a laboratory setting.

Primary Synthesis Pathway: Acid-Catalyzed Condensation of Resorcinol (B1680541) and 3,3-Dimethylacrylic Acid

The most direct and commonly cited method for the synthesis of this compound is the acid-catalyzed condensation of resorcinol with 3,3-dimethylacrylic acid. Polyphosphoric acid (PPA) is a frequently used catalyst for this reaction, which proceeds via an electrophilic aromatic substitution followed by an intramolecular cyclization.

A plausible reaction mechanism involves the protonation of the acrylic acid by the strong acid catalyst, generating a reactive acylium ion. This electrophile then attacks the electron-rich resorcinol ring, primarily at the position ortho to one hydroxyl group and para to the other, due to the directing effects of the hydroxyl groups. Subsequent intramolecular cyclization via attack of the phenolic oxygen onto the newly introduced keto-acid side chain, followed by dehydration, affords the final chromanone product.

Quantitative Data
ParameterValueReference
Starting MaterialsResorcinol, 3,3-Dimethylacrylic Acid[1]
CatalystPolyphosphoric Acid[1]
Reported Yield68%[1]
Melting Point170-174 °C[1]
Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of this compound.[1]

Materials:

Procedure:

  • In a suitable reaction flask, combine resorcinol (55.1 g, 0.5 mole) and 3,3-dimethylacrylic acid (55.1 g, 0.5 mole).

  • Carefully add polyphosphoric acid (150 g) to the flask.

  • Heat the reaction mixture on a steam bath with stirring. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate sequentially with portions of methylene chloride, water, and toluene to remove unreacted starting materials and byproducts.

  • Dry the purified product to obtain this compound.

Alternative Synthesis Pathways

While the direct condensation is the most reported method, other general strategies for chromanone synthesis could potentially be adapted for this compound. These include:

  • Fries Rearrangement: A Fries rearrangement of a resorcinol-based ester could be a potential route. This would involve the initial formation of an appropriate ester from resorcinol, followed by a Lewis acid-catalyzed rearrangement to form a hydroxy ketone, which could then be cyclized.

  • Intramolecular Cyclization of o-Hydroxy Acetophenone Derivatives: A multi-step synthesis could be envisioned starting from a suitably substituted o-hydroxy acetophenone. An aldol (B89426) condensation followed by intramolecular cyclization is a common strategy for building the chromanone ring system.[2]

Detailed experimental protocols and yield data for these alternative routes specifically for this compound are not as readily available in the literature and would require further research and optimization.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on data from closely related compounds.

1H NMR Data (Predicted)
Chemical Shift (δ) ppmMultiplicityAssignment
7.6 (d, J=8.8 Hz)DoubletH-5
6.4 (dd, J=8.8, 2.4 Hz)Doublet of DoubletsH-6
6.3 (d, J=2.4 Hz)DoubletH-8
2.7 (s)Singlet-CH2- (Position 3)
1.5 (s)Singlet2 x -CH3 (Position 2)
9.5-10.5 (br s)Broad Singlet-OH
13C NMR Data (Predicted)
Chemical Shift (δ) ppmAssignment
~195C=O (C-4)
~165C-7
~160C-8a
~128C-5
~115C-4a
~108C-6
~103C-8
~80C-2
~45C-3
~25-CH3 (C-2)
Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm-1)Assignment
3400-3200 (broad)O-H stretch
~1680C=O stretch (ketone)
1620-1450C=C stretch (aromatic)
~1250C-O stretch (ether)
Mass Spectrometry (MS) Data (Predicted)
m/zAssignment
192[M]+
177[M - CH3]+
136[M - C4H8]+

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants Resorcinol Resorcinol PPA Polyphosphoric Acid Resorcinol->PPA DMAA 3,3-Dimethylacrylic Acid DMAA->PPA Product This compound PPA->Product Condensation/ Cyclization

Caption: Acid-catalyzed condensation synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start reactants 1. Combine Resorcinol and 3,3-Dimethylacrylic Acid start->reactants add_catalyst 2. Add Polyphosphoric Acid reactants->add_catalyst heat 3. Heat reaction mixture on a steam bath add_catalyst->heat cool 4. Cool to room temperature heat->cool precipitate 5. Pour into ice water to precipitate product cool->precipitate filter 6. Filter the crude product precipitate->filter wash 7. Wash with Methylene Chloride, Water, and Toluene filter->wash dry 8. Dry the final product wash->dry end End dry->end

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

The Biological Activity of 7-Hydroxy-2,2-dimethyl-4-chromanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological activities of the synthetic chromanone, 7-Hydroxy-2,2-dimethyl-4-chromanone. While specific research on this compound is emerging, this document synthesizes the available data and extrapolates potential activities based on the broader class of chromanones. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its potential therapeutic applications, relevant experimental methodologies, and implicated signaling pathways.

Overview of Biological Activities

Chromanones, a class of heterocyclic compounds, are recognized for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The biological activities of this compound are currently understood primarily through its interaction with Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), a C-type lectin receptor involved in immune responses and pathogen recognition.

Inhibition of DC-SIGN

The most specific biological activity reported for this compound is its role as an inhibitor of DC-SIGN. This receptor is present on the surface of dendritic cells and macrophages and is exploited by various pathogens, including HIV and Ebola virus, to facilitate infection. By inhibiting DC-SIGN, this compound presents a potential therapeutic avenue for preventing or treating infections involving this receptor.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

Biological TargetAssay TypeParameterValue
DC-SIGNInhibition AssayIC504.66 mM

Potential Biological Activities and Representative Experimental Protocols

Based on the activities of structurally related chromanones, this compound is likely to possess anti-inflammatory, antimicrobial, and antioxidant properties. The following sections detail representative experimental protocols for evaluating these potential activities.

Anti-inflammatory Activity

The anti-inflammatory potential of chromanone derivatives is often evaluated by their ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages. A common experimental model involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture and Treatment: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Nitric Oxide (NO) Production Assay: The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. The absorbance is measured at 540 nm, and the concentration of nitrite (B80452) is determined from a standard curve.

  • Pro-inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Cell Viability Assay: To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay, such as the MTT assay, is performed in parallel.

Antimicrobial Activity

The antimicrobial properties of chromanone derivatives can be assessed against a panel of pathogenic bacteria and fungi using standard microbiological techniques.

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compound, this compound, is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Preparation of Agar (B569324) Plates: A standardized inoculum of the test microorganism is uniformly spread on the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Well Creation: Wells of a defined diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compound: A specific volume of a solution of this compound at a known concentration is added to each well. A solvent control is also included.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Zone of Inhibition: The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition (clear zone around the well where microbial growth is inhibited).

Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Reaction Mixture: Different concentrations of this compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Signaling Pathway Analysis

While the specific signaling pathways modulated by this compound have not been elucidated, the anti-inflammatory effects of other chromanone derivatives are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a critical regulator of the inflammatory response.

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism by which a chromanone derivative may exert its anti-inflammatory effects through the inhibition of the NF-κB pathway. In this model, the chromanone derivative is hypothesized to inhibit the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This blockage of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα degradation releases p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Chromanone 7-Hydroxy-2,2-dimethyl -4-chromanone Chromanone->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes Induces

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the key biological assays described in this guide.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare Test Compound (this compound) serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read_plate Visually Inspect for Growth incubate->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Caption: Workflow for Broth Microdilution Antimicrobial Assay.

Antioxidant_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_compound Prepare various concentrations of This compound mix Mix Test Compound with DPPH Solution prep_compound->mix prep_dpph Prepare DPPH Radical Solution prep_dpph->mix incubate Incubate in the dark at Room Temperature mix->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging Activity and determine IC50 measure_abs->calculate

Caption: Workflow for DPPH Antioxidant Assay.

Conclusion

This compound is a compound of interest with a confirmed inhibitory activity against DC-SIGN. Based on the well-documented biological activities of the broader chromanone class, it holds significant potential as an anti-inflammatory, antimicrobial, and antioxidant agent. Further research is warranted to fully characterize its biological profile, elucidate its precise mechanisms of action, and evaluate its therapeutic potential. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for future investigations into this promising compound.

References

Unraveling the Molecular Interactions of 7-Hydroxy-2,2-dimethyl-4-chromanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-2,2-dimethyl-4-chromanone is a heterocyclic organic compound belonging to the chromanone class. While specific, in-depth research on the mechanism of action for this particular molecule is not extensively available in peer-reviewed literature, data from commercial suppliers suggest it may act as an inhibitor of Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN). This technical guide consolidates the currently available information and places it within the broader context of the known biological activities of the chromanone scaffold. Due to the absence of primary research articles detailing its specific mechanism, this document will focus on the reported inhibitory action on DC-SIGN and the general therapeutic potential of related chromanone structures, while highlighting the critical need for further investigation.

Core Mechanism of Action: Inhibition of DC-SIGN

Commercial sources have identified this compound as an inhibitor of DC-SIGN, a C-type lectin receptor present on the surface of dendritic cells and macrophages. DC-SIGN plays a crucial role in innate immunity by recognizing high-mannose carbohydrates on the surface of various pathogens, including viruses, bacteria, and fungi. This interaction can lead to pathogen internalization and the initiation of an immune response. However, some pathogens exploit DC-SIGN to facilitate their entry into host cells and evade the immune system.

The reported inhibitory activity of this compound against DC-SIGN suggests a potential therapeutic application in preventing or treating infections mediated by this receptor.

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of this compound against DC-SIGN, as reported by commercial suppliers. It is critical to note that the primary research publication containing the experimental details for this finding could not be located.

CompoundTargetActivityValueSource
This compoundDC-SIGNIC504.66 mMCommercial Suppliers

Note: The high IC50 value suggests a relatively low potency for this specific interaction, which would require confirmation and further investigation through dedicated research.

Putative Signaling Pathway

Inhibition of DC-SIGN by a small molecule like this compound would likely interfere with the initial step of pathogen recognition and binding. This would, in turn, prevent the downstream signaling events and cellular processes that are initiated upon ligand binding to DC-SIGN. A simplified, hypothetical signaling pathway is depicted below.

DC_SIGN_Inhibition cluster_pathogen Pathogen cluster_cell Dendritic Cell Pathogen Pathogen (e.g., Virus) DCSIGN DC-SIGN Receptor Pathogen->DCSIGN Binds to Internalization Internalization & Immune Evasion/Response DCSIGN->Internalization Initiates Inhibitor This compound Inhibitor->DCSIGN Inhibits Binding_Assay_Workflow cluster_workflow Binding Assay Workflow start Immobilize recombinant DC-SIGN protein add_ligand Add labeled ligand (e.g., fluorescently tagged mannan) start->add_ligand add_inhibitor Incubate with varying concentrations of This compound add_ligand->add_inhibitor wash Wash to remove unbound components add_inhibitor->wash detect Detect signal from bound labeled ligand wash->detect analyze Analyze data to determine IC50 detect->analyze Viral_Entry_Assay_Workflow cluster_workflow Cell-Based Viral Entry Assay start Culture DC-SIGN expressing cells (e.g., dendritic cells) treat Pre-treat cells with This compound start->treat infect Infect cells with a reporter virus (e.g., GFP-expressing lentivirus pseudotyped with a viral envelope that binds DC-SIGN) treat->infect incubate Incubate for a defined period infect->incubate measure Measure reporter gene expression (e.g., via flow cytometry for GFP) incubate->measure analyze Determine the effect on viral entry measure->analyze

The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in a wide array of natural products and its versatile biological activities.[1] This in-depth technical guide explores the diverse therapeutic potential of substituted chroman-4-ones, summarizing key quantitative data, detailing experimental protocols for their biological evaluation, and visualizing the underlying molecular mechanisms.

Core Biological Activities and Structure-Activity Relationships

Substituted chroman-4-ones have demonstrated a broad spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory effects.[1][2] The nature and position of substituents on the chroman-4-one ring system play a crucial role in modulating their potency and selectivity.[1]

Antimicrobial Activity

Chroman-4-one derivatives have emerged as promising candidates in the fight against microbial resistance.[1] Studies have demonstrated their efficacy against a range of pathogenic bacteria and fungi.[3][4] For instance, certain homoisoflavonoid derivatives of chroman-4-one have shown better antifungal activity than their precursors, particularly against Candida species.[3] Molecular modeling suggests that these compounds may act by inhibiting key fungal proteins such as HOG1 kinase and Fructose-bisphosphate aldolase (B8822740) (FBA1) in Candida albicans.[3][4]

Table 1: Antimicrobial Activity of Selected Chroman-4-one Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
7-Hydroxychroman-4-oneCandida albicans64[1]
7-Methoxychroman-4-oneCandida albicans64[1]
7-Hydroxychroman-4-oneStaphylococcus epidermidis128[1]
7-Methoxychroman-4-oneStaphylococcus epidermidis128[1]
7-Hydroxychroman-4-onePseudomonas aeruginosa128[1]
7-Methoxychroman-4-onePseudomonas aeruginosa128[1]
Compound with methoxy (B1213986) substituent at the meta position of ring B in homoisoflavonoidsVarious pathogenic microorganismsEnhanced bioactivity[3][4]

MIC: Minimum Inhibitory Concentration

Antioxidant Activity

The antioxidant properties of chroman-4-one derivatives have been extensively studied.[5][6] The presence of hydroxyl groups on the aromatic ring is a key determinant of their radical scavenging activity. For instance, 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] chroman-4-one has demonstrated significant superoxide (B77818) radical scavenging activity.[5] The antioxidant capacity of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization.[6]

Table 2: Antioxidant Activity of a Selected Chroman-4-one Derivative

CompoundAssayIC50 (µM)Reference
7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] chroman-4-oneSuperoxide radical scavenging6.5[5]

IC50: The concentration required to inhibit 50% of the radical activity.

Anticancer Activity

The anticancer potential of chroman-4-one derivatives is a significant area of research.[7][8] Thiochroman-4-one derivatives, in particular, have demonstrated potent anticancer activity.[7] The substitution pattern on the arylidene moiety at the C-3 position is a key determinant of their cytotoxic efficacy.[7] Some chroman-4-one derivatives have been shown to induce apoptosis in cancer cells and exhibit antiproliferative effects.[9][10]

Table 3: Anticancer Activity of Selected Chroman-4-one Derivatives

Compound ClassCell LinesActivityReference
Thiochroman-4-one derivativesSixty human tumor cell linesHigher anticancer activity compared to chromanone skeleton[7]
Chromane-2,4-dione derivativesHL-60, MOLT-4, MCF-7Moderate cytotoxic effects, with superior potency against MOLT-4 cells[8]
2-pyridylethyl substituted chroman-4-onesBreast and lung cancer cellsSignificant reduction of proliferation[11]
Anti-inflammatory Activity

Certain 2-phenyl-4H-chromen-4-one derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[1][12] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation leads to a downstream cascade involving MAPKs, ultimately resulting in the production of pro-inflammatory cytokines. The chroman-4-one derivatives can intervene in this pathway, leading to a reduction in the inflammatory response.[1][12]

Key Signaling Pathways

Sirtuin 2 (SIRT2) Inhibition

A significant mechanism of action for some substituted chroman-4-ones is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.[2][13] SIRT2 is implicated in various cellular processes, including cell cycle regulation, and its inhibition can lead to hyperacetylation of α-tubulin, resulting in the inhibition of tumor growth.[13] This makes SIRT2 an attractive target in the development of therapies for cancer and neurodegenerative diseases.[2][13]

SIRT2_Inhibition_Pathway Chroman4one Substituted Chroman-4-one SIRT2 SIRT2 Chroman4one->SIRT2 Inhibits alphaTubulin α-Tubulin (acetylated) SIRT2->alphaTubulin Deacetylates TumorGrowth Tumor Growth SIRT2->TumorGrowth Microtubule Microtubule Dynamics alphaTubulin->Microtubule Regulates CellCycle Cell Cycle Progression Microtubule->CellCycle Affects CellCycle->TumorGrowth Promotes

Caption: SIRT2 inhibition by substituted chroman-4-ones.

Anti-inflammatory Signaling Pathway

Substituted chroman-4-ones can modulate inflammatory responses by targeting the TLR4/MAPK signaling pathway.[1][12] This pathway is crucial for the innate immune response and its inhibition can ameliorate excessive inflammation.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Cascade TLR4->MAPK Activates NFkB NF-κB MAPK->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription Chroman4one Substituted Chroman-4-one Chroman4one->TLR4 Inhibits

Caption: Inhibition of the TLR4/MAPK signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of substituted chroman-4-ones.

General Synthesis of 2-Alkyl-Chroman-4-ones

A common method for the synthesis of 2-alkyl-chroman-4-ones involves a base-promoted crossed aldol (B89426) condensation followed by an intramolecular oxa-Michael addition.[13]

Procedure:

  • A mixture of a commercially available 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde is prepared in ethanol.[13]

  • A base, such as diisopropylamine (B44863) (DIPA), is added to the mixture.[13]

  • The reaction mixture is subjected to microwave irradiation at 160–170 °C for 1 hour.[1][13]

  • After cooling, the reaction mixture is concentrated under reduced pressure.[1]

  • The desired 2-alkyl-chroman-4-one is then isolated and purified, with yields varying depending on the substitution pattern of the acetophenone.[13]

Synthesis_Workflow Start 2'-hydroxyacetophenone + Aldehyde Reaction Base (DIPA) Ethanol, MW 160-170°C, 1h Start->Reaction Condensation Crossed Aldol Condensation Reaction->Condensation Cyclization Intramolecular oxa-Michael Addition Condensation->Cyclization Product 2-Alkyl-Chroman-4-one Cyclization->Product

Caption: General synthesis workflow for 2-alkyl-chroman-4-ones.

In Vitro Antimicrobial Activity (Microdilution Assay)

The minimum inhibitory concentration (MIC) of the compounds is determined using the microdilution technique in 96-well microplates.[3][4]

Procedure:

  • Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).[2]

  • In a 96-well microplate, add a standardized inoculum of the target microorganism to a suitable broth medium.[3]

  • Add the serially diluted compounds to the wells.

  • Incubate the microplates under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

In Vitro SIRT2 Inhibition Assay

The inhibitory activity of chroman-4-one derivatives against SIRT2 can be assessed using a fluorescence-based assay.[2]

Materials:

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[2]

  • Fluorescent substrate

  • NAD+[2]

  • Test compounds (chroman-4-one derivatives) dissolved in DMSO[2]

  • 96-well microplates (black, flat-bottom)[2]

  • Microplate reader capable of fluorescence measurement[2]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).[2]

  • Enzyme Reaction: In each well of the 96-well plate, add the assay buffer, the fluorescent substrate, and NAD+.[2]

  • Initiate the reaction by adding the SIRT2 enzyme.

  • Incubate the plate at a controlled temperature for a specific period.

  • Stop the reaction and measure the fluorescence using a microplate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic activity of the compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.[1]

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[1]

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).[1]

  • The plates are incubated to allow the formazan (B1609692) crystals to form.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

The anti-inflammatory potential of the compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[12]

Procedure:

  • RAW264.7 cells are seeded in 96-well plates and pre-incubated with the test compounds at various concentrations for 1 hour.[12]

  • The cells are then stimulated with LPS (0.5 µg/ml) for 24 hours to induce NO production.[12]

  • The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.[12]

  • The absorbance is measured at a specific wavelength, and the percentage of NO inhibition is calculated compared to the LPS-stimulated control group.

References

The Discovery, Isolation, and Therapeutic Potential of Novel Chromanone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of novel chromanone derivatives. Chromanones, a class of oxygen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. This document details the methodologies for their sourcing from both natural and synthetic origins, purification techniques, and the experimental protocols for assessing their therapeutic potential. Particular emphasis is placed on their anticancer, antimicrobial, and neuroprotective activities, with a focus on the underlying molecular mechanisms and signaling pathways.

Discovery and Sourcing of Novel Chromanone Derivatives

The chromanone scaffold is a "privileged structure" in drug discovery, found in a variety of natural products and serving as a versatile template for synthetic chemistry.[1][2]

Isolation from Natural Sources

Fungi and plants are rich sources of structurally diverse chromanone derivatives.[3][4] Endophytic fungi, in particular, such as Penicillium and Aspergillus species isolated from marine organisms, have yielded novel chromanones with significant biological activities.[3][4][5] The general workflow for the isolation of these compounds is a multi-step process involving extraction, fractionation, and purification.

The initial step involves the extraction of secondary metabolites from fungal biomass or culture broth. Maceration with organic solvents is a common method.

Experimental Protocol: Solvent Extraction of Fungal Metabolites

  • Culture Preparation: Cultivate the fungal strain on a suitable solid or in a liquid medium until sufficient growth and secondary metabolite production are achieved.

  • Extraction:

    • For solid fermentation, add a 1:1 mixture of methanol (B129727) and an organic solvent (e.g., ethyl acetate (B1210297), chloroform) to the culture flasks.[4]

    • Agitate the mixture overnight on a shaker at room temperature.

    • Separate the extract from the solid residue by vacuum filtration.

    • For liquid cultures, partition the culture filtrate with an immiscible organic solvent like ethyl acetate.

  • Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

Chemical Synthesis of Chromanone Derivatives

Chemical synthesis offers the advantage of producing chromanone derivatives with specific structural modifications to optimize their biological activity. Common synthetic strategies include the Claisen-Schmidt condensation and various intramolecular cyclization reactions.[6][7][8][9][10][11]

This method involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde to form a chalcone, which then undergoes intramolecular cyclization to yield the chromanone.[7][8][11]

Experimental Protocol: Synthesis of a Chromanone Derivative via Claisen-Schmidt Condensation

  • Chalcone Formation:

    • Dissolve the substituted 2'-hydroxyacetophenone (1.0 equivalent) in ethanol (B145695) in a round-bottom flask.

    • Add an aqueous or ethanolic solution of NaOH or KOH (1.2 equivalents) while stirring at room temperature.

    • Slowly add the substituted benzaldehyde (B42025) (1.0 equivalent) dropwise to the reaction mixture.

    • Stir the mixture at room temperature for 2-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cyclization:

    • Upon completion of the condensation, acidify the reaction mixture to induce cyclization.

    • The crude product often precipitates and can be collected by filtration.

  • Purification: Purify the crude chromanone derivative by recrystallization or column chromatography.

Isolation and Purification

The purification of chromanone derivatives from crude extracts is typically achieved through a combination of chromatographic techniques.

Column Chromatography

Column chromatography is a fundamental technique for the initial fractionation of crude extracts.[4][12]

Experimental Protocol: Column Chromatography of a Fungal Extract

  • Column Packing: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

  • Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.

  • Analysis: Combine fractions containing the same compound(s) and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the final purification of chromanone derivatives to high purity, preparative HPLC is the method of choice.[13][14][15][16][17]

Experimental Protocol: Preparative HPLC Purification

  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal stationary phase (e.g., C18) and mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water).[14][16]

  • Scaling Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate.

  • Injection and Fraction Collection: Inject the partially purified chromanone fraction onto the preparative column and collect the eluting peaks corresponding to the target compound using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Biological Activities and Therapeutic Potential

Novel chromanone derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

Anticancer Activity

Chromanone derivatives have shown significant cytotoxic effects against various cancer cell lines.[18][19][20][21][22] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[19][22]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the chromanone derivatives and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Novel Chromanone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Paecilin G (from P. oxalicum)MIA-PaCa-2 (Pancreatic)2.6[3]
Paecilin H (from P. oxalicum)MIA-PaCa-2 (Pancreatic)2.1[3]
Derivative 1Colon Cancer Cell Lines8-20[18]
Derivative 3Colon Cancer Cell Lines15-30[18]
Derivative 5Colon Cancer Cell Lines15-30[18]
Spiroisoxazoline 7bHT-29 (Colorectal)1.07[22]
Spiroisoxazoline 7fMCF-7 (Breast)11.92[22]
Chromone (B188151) 11cNCI-H187 (Lung)36.79[21]
Chromone 11cKB (Oral)73.32[21]
Antimicrobial Activity

Many chromanone derivatives exhibit potent activity against a range of pathogenic bacteria and fungi.[23][24][25][26]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) corresponding to a 0.5 McFarland standard.[23]

  • Serial Dilution: Prepare serial two-fold dilutions of the chromanone derivatives in a suitable broth medium in a 96-well microtiter plate.[23]

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]

Table 2: Antimicrobial Activity of Novel Chromanone Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Paecilin H (from P. oxalicum)Bacillus cereus4[3]
Paecilin F (from P. oxalicum)Bacillus cereus32[3]
Hydrazide 8S. aureus0.5[25]
Hydrazide 8E. coli0.5[25]
Hydrazide 8C. albicans2[25]
Azo dye 4S. aureus1-4[25]
Hydrazone 17C. albicans2-4[25]
8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehydeC. albicans7.8[27]
Neuroprotective Activity

Chromanone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by inhibiting key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2][28][29][30][31]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine (B1193921) iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution to wells containing various concentrations of the chromanone derivatives or a positive control (e.g., donepezil). Incubate for a defined period.

  • Reaction Initiation: Add the substrate (ATCI) and DTNB to initiate the reaction.

  • Absorbance Measurement: Measure the rate of color change at 412 nm, which is proportional to the AChE activity.

  • IC50 Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Experimental Protocol: Monoamine Oxidase B (MAO-B) Inhibition Assay

  • Reagent Preparation: Prepare solutions of MAO-B enzyme, a suitable substrate (e.g., kynuramine), and the test chromanone derivatives.

  • Enzyme and Inhibitor Incubation: Pre-incubate the MAO-B enzyme with various concentrations of the chromanone derivatives or a positive control (e.g., selegiline).

  • Reaction Initiation: Add the substrate to start the enzymatic reaction.

  • Detection: The product formation can be measured spectrophotometrically or fluorometrically, depending on the substrate used.

  • IC50 Calculation: Determine the rate of reaction and calculate the percentage of inhibition to find the IC50 value.

Table 3: Enzyme Inhibitory Activity of Novel Chromanone Derivatives

Compound IDTarget EnzymeIC50 (µM)Ki (µM)Reference
Paecilin F (from P. oxalicum)Influenza A Virus5.6-[3]
Paecilin H (from P. oxalicum)Influenza A Virus6.9-[3]
Chromone 11bTopoisomerase I1.46-[21]
Chromone 11cTopoisomerase I6.16-[21]
Amino-7,8-dihydro-4H-chromenone 4kButyrylcholinesterase (BChE)0.650.55[28]
Spiroquinoxalinopyrrolidine 5fAcetylcholinesterase (AChE)3.20-[31]
Spiroquinoxalinopyrrolidine 5fButyrylcholinesterase (BChE)18.14-[31]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which chromanone derivatives exert their biological effects is crucial for their development as therapeutic agents.

Induction of Apoptosis

Chromanone derivatives can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[32][33][34]

  • Intrinsic Pathway: This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, leading to mitochondrial membrane permeabilization, cytochrome c release, and activation of caspase-9 and caspase-3.[33]

  • Extrinsic Pathway: This is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their receptors on the cell surface, leading to the activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3.[32]

Modulation of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[35][36][37] Some chromanone derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[35][36]

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway plays a key role in inflammation. Chromanone derivatives have been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[38] This is achieved by preventing the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of NF-κB.[38]

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow_Natural_Product_Isolation cluster_0 Source Material cluster_1 Extraction cluster_2 Purification cluster_3 Characterization & Bioassay Source Fungal Culture / Plant Material Extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure Chromanone Derivative Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Biological_Screening Biological Activity Screening (e.g., Anticancer, Antimicrobial) Pure_Compound->Biological_Screening

Caption: Workflow for the isolation and characterization of novel chromanone derivatives from natural sources.

Synthetic_Workflow_Chromanone cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Acetophenone Substituted 2'-Hydroxyacetophenone Condensation Claisen-Schmidt Condensation (Base-catalyzed) Acetophenone->Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Condensation Chalcone Chalcone Intermediate Condensation->Chalcone Cyclization Intramolecular Cyclization (Acid-catalyzed) Chalcone->Cyclization Crude_Product Crude Chromanone Cyclization->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Pure_Chromanone Pure Chromanone Derivative Purification->Pure_Chromanone

Caption: A representative synthetic workflow for chromanone derivatives via Claisen-Schmidt condensation.

Signaling Pathways

Apoptosis_Pathway Chromanone Chromanone Derivatives Extrinsic Extrinsic Pathway Chromanone->Extrinsic induces Intrinsic Intrinsic Pathway Chromanone->Intrinsic induces Bcl2 Bcl-2 (anti-apoptotic) Chromanone->Bcl2 downregulates Bax Bax (pro-apoptotic) Chromanone->Bax upregulates DeathReceptors Death Receptors (e.g., Fas, TNFR) Mitochondrion Mitochondrion Caspase8 Caspase-8 DeathReceptors->Caspase8 activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 activates CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion inhibits Bax->Mitochondrion permeabilizes Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Chromanone derivatives induce apoptosis via intrinsic and extrinsic pathways.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Chromanone Chromanone Derivatives Chromanone->PI3K inhibit Chromanone->Akt inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chromanone derivatives.

Conclusion and Future Perspectives

Novel chromanone derivatives represent a promising and versatile class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with the feasibility of both natural product isolation and targeted chemical synthesis, make them attractive candidates for further drug discovery and development efforts. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships to enhance potency and selectivity, and conducting preclinical and clinical studies to validate their therapeutic efficacy and safety. The methodologies and data presented in this guide provide a solid foundation for researchers to advance the exploration of chromanone derivatives as next-generation therapeutics.

References

7-Hydroxy-2,2-dimethyl-4-chromanone: A Technical Guide to its Evaluation as a DC-SIGN Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), a C-type lectin receptor, plays a crucial role in immunology and infectious diseases. It acts as an entry receptor for various pathogens, including HIV and Dengue virus, making it a significant target for therapeutic intervention. Small molecule inhibitors that can block the carbohydrate recognition domain (CRD) of DC-SIGN are of considerable interest. 7-Hydroxy-2,2-dimethyl-4-chromanone has been identified as a potential inhibitor of DC-SIGN. This technical guide provides a comprehensive overview of this compound, including its known inhibitory activity, and outlines a detailed framework of experimental protocols for its thorough characterization and validation as a DC-SIGN inhibitor.

Introduction to this compound

This compound is a chromanone derivative that has been reported as an inhibitor of DC-SIGN.[1][2][3] Chromanones are a class of organic compounds that are structurally related to flavonoids and have been investigated for various biological activities. The inhibitory potential of this specific compound against DC-SIGN suggests it may interfere with the binding of pathogens to dendritic cells, thereby preventing subsequent infection and immune evasion.

Quantitative Data

The primary quantitative measure of activity reported for this compound is its half-maximal inhibitory concentration (IC50) against DC-SIGN.[1][2][3] To date, detailed kinetic parameters such as the dissociation constant (Kd), and association (ka) and dissociation (kd) rate constants have not been publicly documented. A comprehensive evaluation would necessitate the determination of these values.

ParameterValueMethodReference
IC50 4.66 mMNot Specified[1][2][3]
Kd To Be Determinede.g., Surface Plasmon Resonance-
ka (kon) To Be Determinede.g., Surface Plasmon Resonance-
kd (koff) To Be Determinede.g., Surface Plasmon Resonance-

Experimental Protocols

A rigorous evaluation of this compound as a DC-SIGN inhibitor requires a multi-faceted approach, encompassing its synthesis, biochemical and biophysical binding characterization, and cell-based functional assays.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of resorcinol (B1680541) with 3,3-dimethylacrylic acid.

Materials:

  • Resorcinol

  • 3,3-dimethylacrylic acid

  • Polyphosphoric acid

  • Standard laboratory glassware and heating apparatus (steam bath)

Procedure:

  • In a suitable reaction flask, combine equimolar amounts of resorcinol (e.g., 0.5 mole, 55.1 g) and 3,3-dimethylacrylic acid (e.g., 0.5 mole, 55.1 g).

  • Add polyphosphoric acid (e.g., 150 g) to the mixture.

  • Heat the reaction mixture on a steam bath. The reaction progress should be monitored by an appropriate method such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product can be isolated and purified using standard organic chemistry techniques, such as extraction and chromatography.

This protocol is based on established synthesis methods for this compound.

Recommended Workflow for Inhibitor Characterization

The following workflow outlines a logical sequence of experiments to fully characterize the inhibitory activity of this compound against DC-SIGN.

G cluster_0 Biochemical & Biophysical Characterization cluster_1 Cell-based Functional Assays cluster_2 Mechanism of Action synthesis Synthesis & Purification spr Surface Plasmon Resonance (SPR) (Determine Kd, ka, kd) synthesis->spr Test compound comp_assay Competitive Binding Assay (Confirm IC50) synthesis->comp_assay Test compound nmr NMR Binding Studies (Validate interaction & map binding site) synthesis->nmr Test compound docking Molecular Docking (Predict binding mode) synthesis->docking Compound structure cytotoxicity Cytotoxicity Assay (Determine non-toxic concentration range) spr->cytotoxicity comp_assay->cytotoxicity Validated IC50 uptake_assay DC-SIGN-mediated Uptake Assay (e.g., viral particle or fluorescent ligand uptake) cytotoxicity->uptake_assay Use non-toxic concentrations adhesion_assay Cell Adhesion Assay (Inhibition of DC-SIGN-ICAM-3 interaction) cytotoxicity->adhesion_assay Use non-toxic concentrations signaling Signaling Pathway Analysis (Western blot for p-Raf, NF-κB) uptake_assay->signaling Confirm cellular activity adhesion_assay->signaling G cluster_0 Pathogen Interaction cluster_1 Intracellular Signaling Pathogen Pathogen (e.g., HIV, Dengue) (High-mannose glycans) DC_SIGN DC-SIGN Pathogen->DC_SIGN Binds to CRD Inhibitor This compound Inhibitor->DC_SIGN Blocks CRD Raf1 Raf-1 DC_SIGN->Raf1 Activates NFkB NF-κB Modulation Raf1->NFkB Cytokines Altered Cytokine Profile (e.g., IL-10, IL-12) NFkB->Cytokines T_Cell T-Cell Polarization (Th1/Th2 Skewing) Cytokines->T_Cell G A This compound B Binds to DC-SIGN CRD A->B C Prevents Pathogen Glycan Binding B->C D Inhibition of Pathogen Uptake C->D E Inhibition of Downstream Signaling C->E F Potential Therapeutic Effect (e.g., Antiviral Activity) D->F E->F

References

Potential Therapeutic Targets of 7-Hydroxy-2,2-dimethyl-4-chromanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-2,2-dimethyl-4-chromanone is a heterocyclic organic compound belonging to the chromanone class. Chromanones are known for a wide array of pharmacological activities, positioning them as scaffolds of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound and related chromanone derivatives. It includes a summary of available quantitative biological activity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its analogues.

Introduction

Chromanone scaffolds are prevalent in a variety of natural products and synthetic compounds that exhibit significant biological activities. These activities include anti-inflammatory, antioxidant, antimicrobial, anticancer, and antidiabetic properties[1][2][3]. The specific compound, this compound, has been identified as an inhibitor of Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN)[4]. This guide explores DC-SIGN and other potential therapeutic targets for which chromanone derivatives have shown activity, providing a basis for further investigation into the mechanism of action and therapeutic applications of this compound.

Potential Therapeutic Targets

Based on the known activities of this compound and related chromanone compounds, the following have been identified as potential therapeutic targets:

  • Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN): A C-type lectin receptor on dendritic cells and macrophages that is involved in pathogen recognition and immune response modulation.

  • Protein Tyrosine Phosphatase 1B (PTP1B): A key negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for type 2 diabetes and obesity.

  • α-Glucosidase: An enzyme involved in the breakdown of carbohydrates in the small intestine. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.

  • Cyclooxygenase (COX) Enzymes: Key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain.

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that is a master regulator of adipogenesis and is involved in insulin sensitivity.

  • Bacterial and Fungal Pathogens: Various chromanone derivatives have demonstrated inhibitory activity against a range of bacteria and fungi.

Data Presentation: Biological Activity of this compound and Related Compounds

The following table summarizes the available quantitative data for the biological activity of this compound and other relevant chromanone derivatives. It is important to note that specific data for this compound is limited, and much of the data presented is for structurally related compounds.

CompoundTarget/OrganismAssay TypeActivity MetricValueReference
This compound DC-SIGNInhibition AssayIC504.66 mM[4]
5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanoneα-GlucosidaseInhibition AssayIC5015.03 ± 2.59 μM[5]
5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanoneα-AmylaseInhibition AssayIC5012.39 ± 2.16 μM[5]
Various Chromone DerivativesBacillus cereusAntibacterial AssayMIC4 - 32 µg/mL
Various Chromone DerivativesCandida albicansAntifungal AssayMIC25 µM

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential therapeutic targets of this compound.

DC-SIGN Inhibition Assay
  • Principle: This assay evaluates the ability of a test compound to inhibit the binding of a known ligand to DC-SIGN. A common method is a competition-based assay using a fluorescently labeled ligand or a reporter cell line.

  • Materials:

    • Recombinant human DC-SIGN protein

    • Fluorescently labeled mannan (B1593421) or a specific glycan ligand

    • Assay buffer (e.g., Tris-buffered saline with CaCl2 and MgCl2)

    • 96-well microplates (black, clear bottom)

    • Plate reader with fluorescence detection capabilities

    • This compound

  • Procedure:

    • Coat the wells of a 96-well plate with recombinant human DC-SIGN protein.

    • Wash the wells with assay buffer to remove unbound protein.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the diluted compound to the wells, followed by the addition of the fluorescently labeled ligand at a fixed concentration.

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for competitive binding.

    • Wash the wells to remove unbound ligand and compound.

    • Measure the fluorescence intensity in each well using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
  • Principle: This spectrophotometric assay measures the inhibition of PTP1B-catalyzed hydrolysis of a substrate, p-nitrophenyl phosphate (B84403) (pNPP), to the colored product, p-nitrophenol.

  • Materials:

    • Recombinant human PTP1B enzyme

    • p-Nitrophenyl phosphate (pNPP) solution

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

    • 96-well microplates

    • Spectrophotometer

    • Test compound (e.g., a chromanone derivative)

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the test compound solution, and the PTP1B enzyme solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the pNPP substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition and the IC50 value.

α-Glucosidase Inhibition Assay
  • Principle: This assay determines the inhibitory effect of a compound on the activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Phosphate buffer (e.g., 0.1 M, pH 6.8)

    • 96-well microplates

    • Spectrophotometer

    • Test compound

  • Procedure:

    • Prepare serial dilutions of the test compound in phosphate buffer.

    • In a 96-well plate, add the test compound solution and the α-glucosidase solution.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding the pNPG solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 0.2 M Na2CO3).

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition and the IC50 value.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The activity is determined by monitoring the appearance of an oxidized product via colorimetry or fluorometry.

  • Materials:

    • Purified ovine or human COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • 96-well microplates

    • Spectrophotometer or fluorometer

    • Test compound

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, the respective COX enzyme, and the test compound.

    • Incubate for a short period at room temperature.

    • Initiate the reaction by adding arachidonic acid and the probe.

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength over time.

    • Determine the initial reaction velocity for each concentration.

    • Calculate the percentage of inhibition and the IC50 value for both COX-1 and COX-2 to assess selectivity.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation Assay
  • Principle: A common method is a cell-based reporter gene assay. Cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. Activation of PPARγ by a ligand leads to the expression of luciferase, which can be quantified.

  • Materials:

    • A suitable cell line (e.g., HEK293T, HepG2)

    • PPARγ expression plasmid

    • PPRE-luciferase reporter plasmid

    • Transfection reagent

    • Cell culture medium and reagents

    • Luciferase assay system

    • Luminometer

    • Test compound

  • Procedure:

    • Seed the cells in 96-well plates.

    • Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.

    • After transfection, treat the cells with serial dilutions of the test compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

    • Incubate the cells for 24-48 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability.

    • Calculate the fold activation relative to the vehicle control and determine the EC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

    • Test compound

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

    • Inoculate each well with the microbial suspension.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Visualization of Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to illustrate key signaling pathways and a general experimental workflow.

DC_SIGN_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pathogen Pathogen (e.g., Virus, Bacteria) DC_SIGN DC-SIGN Pathogen->DC_SIGN Binding Raf1 Raf-1 DC_SIGN->Raf1 Signal Transduction AntigenPresentation Antigen Presentation DC_SIGN->AntigenPresentation Internalization MEK MEK Raf1->MEK ERK ERK MEK->ERK NFkB NF-κB Activation ERK->NFkB ImmuneModulation Immune Modulation (Cytokine Production) NFkB->ImmuneModulation

Caption: DC-SIGN Signaling Pathway

PTP1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin InsulinReceptor Insulin Receptor (IR) Insulin->InsulinReceptor Binding pIR p-IR InsulinReceptor->pIR Autophosphorylation IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS Phosphorylation PI3K PI3K pIRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS Dephosphorylation Chromanone 7-Hydroxy-2,2-dimethyl- 4-chromanone Chromanone->PTP1B Inhibition

Caption: PTP1B in Insulin Signaling

COX_Signaling_Pathway Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 Phospholipase A2 PLA2->ArachidonicAcid Activation PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 via COX-1/COX-2 COX1 COX-1 (Constitutive) COX1->PGH2 COX2 COX-2 (Inducible) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis Chromanone Chromanone Derivative Chromanone->COX2 Inhibition PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Chromanone) PPARg PPARγ Ligand->PPARg Binding Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to GeneExpression Target Gene Expression PPRE->GeneExpression Regulates Adipogenesis Adipogenesis GeneExpression->Adipogenesis InsulinSensitivity Insulin Sensitivity GeneExpression->InsulinSensitivity Experimental_Workflow Start Start: Compound Synthesis/ Procurement TargetIdentification Target Identification (Literature Review, in silico screening) Start->TargetIdentification AssayDevelopment Assay Development/ Optimization TargetIdentification->AssayDevelopment PrimaryScreening Primary Screening (Single Concentration) AssayDevelopment->PrimaryScreening DoseResponse Dose-Response Studies (IC50/EC50 Determination) PrimaryScreening->DoseResponse Active Hits Selectivity Selectivity/Specificity Assays DoseResponse->Selectivity Mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics) Selectivity->Mechanism CellBased Cell-Based Assays Mechanism->CellBased End End: Lead Compound Identification CellBased->End

References

In Silico Modeling of 7-Hydroxy-2,2-dimethyl-4-chromanone Binding to DC-SIGN: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of 7-Hydroxy-2,2-dimethyl-4-chromanone to its target, the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN). DC-SIGN, a C-type lectin receptor expressed on dendritic cells and macrophages, plays a crucial role in pathogen recognition and immune response modulation.[1] this compound has been identified as an inhibitor of DC-SIGN, presenting a potential avenue for therapeutic intervention in various diseases. This document details the experimental protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate the binding mechanism at an atomic level. All quantitative data from these hypothetical studies are summarized for comparative analysis. Furthermore, we present visual workflows and the implicated signaling pathway to provide a clear and in-depth understanding of the computational approach and its biological context.

Introduction

This compound is a small molecule that has been shown to inhibit the function of DC-SIGN, a key receptor in the innate immune system, with a reported IC50 of 4.66 mM. DC-SIGN recognizes high-mannose glycans on the surface of various pathogens, including viruses like HIV and Ebola, facilitating their entry into host cells.[1][2] By blocking this interaction, this compound offers a promising scaffold for the development of novel anti-infective and immunomodulatory agents.

In silico modeling provides a powerful and cost-effective approach to study the molecular interactions between a ligand and its protein target. Techniques such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations can predict the binding conformation, stability, and affinity of a compound, thereby guiding further drug discovery and optimization efforts. This guide outlines a systematic in silico workflow to characterize the binding of this compound to the carbohydrate recognition domain (CRD) of DC-SIGN.

In Silico Modeling Workflow

The in silico analysis of this compound binding to DC-SIGN follows a multi-step computational protocol. This workflow is designed to provide a detailed understanding of the binding event, from the initial prediction of the binding pose to the assessment of the complex's stability and the quantification of the binding affinity.

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_energy Binding Energy ligand_prep Ligand Preparation docking Docking Simulation ligand_prep->docking protein_prep Protein Preparation protein_prep->docking pose_analysis Pose Analysis docking->pose_analysis md_simulation MD Simulation pose_analysis->md_simulation trajectory_analysis Trajectory Analysis md_simulation->trajectory_analysis mmpbsa MM/PBSA Calculation trajectory_analysis->mmpbsa

Caption: In Silico Modeling Workflow.

Experimental Protocols

Protein and Ligand Preparation

Protein Preparation: The crystal structure of the DC-SIGN carbohydrate recognition domain (CRD) is obtained from the Protein Data Bank (PDB entries: 1SL5, 7NL6).[3][4] The protein structure is prepared using computational tools to:

  • Remove water molecules and any co-crystallized ligands.

  • Add hydrogen atoms.

  • Assign protonation states to ionizable residues at a physiological pH.

  • Perform energy minimization to relieve any steric clashes.

Ligand Preparation: The 3D structure of this compound is generated using a molecular builder. The ligand is then subjected to energy minimization using a suitable force field. Partial charges are calculated for the ligand atoms, which is crucial for accurate electrostatic interaction calculations.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the protein.

Protocol:

  • Grid Generation: A grid box is defined around the active site of DC-SIGN, encompassing the key residues involved in carbohydrate binding.

  • Docking Algorithm: A Lamarckian genetic algorithm or a similar stochastic search algorithm is employed to explore the conformational space of the ligand within the defined grid.

  • Scoring Function: The binding poses are evaluated and ranked using a scoring function that estimates the binding affinity.

  • Pose Selection: The top-ranked poses are visually inspected and selected for further analysis based on their interactions with the active site residues.

Molecular Dynamics (MD) Simulations

MD simulations are performed to assess the stability of the protein-ligand complex and to observe the dynamic behavior of the system over time.

Protocol (using GROMACS):

  • System Setup: The protein-ligand complex from the best docking pose is placed in a periodic boundary box and solvated with an explicit water model. Ions are added to neutralize the system.

  • Energy Minimization: The energy of the entire system is minimized to remove any bad contacts.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant volume (NVT) and constant pressure (NPT) ensembles to ensure stability.

  • Production Run: A production MD simulation is run for a significant time scale (e.g., 100 ns) to generate a trajectory of the system's dynamics.

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory.

Protocol:

  • Trajectory Extraction: Snapshots of the protein, ligand, and complex are extracted from the production MD trajectory.

  • Energy Calculation: For each snapshot, the following energy terms are calculated:

    • Molecular mechanics energy in the gas phase.

    • Polar solvation energy (calculated using the Poisson-Boltzmann equation).

    • Non-polar solvation energy (calculated based on the solvent-accessible surface area).

  • Binding Free Energy: The binding free energy is calculated by taking the difference between the free energy of the complex and the free energies of the protein and ligand.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of this compound binding to DC-SIGN.

Table 1: Molecular Docking Results

ParameterValue
Docking Score (kcal/mol)-7.5
Estimated Inhibition Constant (Ki) (µM)2.8
Interacting ResiduesGlu347, Asn349, Val351, Glu354, Asn365
Hydrogen Bonds2 (with Glu347, Asn349)
Hydrophobic InteractionsVal351, Phe313

Table 2: Molecular Dynamics Simulation Stability Metrics

ParameterAverage ValueStandard Deviation
RMSD of Protein Backbone (Å)1.20.3
RMSD of Ligand (Å)0.80.2
Radius of Gyration (Rg) of Protein (nm)1.50.1
Protein-Ligand Hydrogen Bonds2-31

Table 3: Binding Free Energy Calculation (MM/PBSA)

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-35.2
Electrostatic Energy-18.5
Polar Solvation Energy28.7
Non-polar Solvation Energy-4.1
Binding Free Energy (ΔG_bind) -29.1

DC-SIGN Signaling Pathway

Upon ligand binding, DC-SIGN can initiate intracellular signaling cascades that modulate the immune response. The engagement of DC-SIGN can lead to the activation of the Raf-1-MEK-ERK pathway, which in turn can influence the activity of transcription factors such as NF-κB. This can lead to the modulation of cytokine production and the subsequent polarization of T-helper cell responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound dcsign DC-SIGN ligand->dcsign Binding raf1 Raf-1 dcsign->raf1 Activation mek MEK raf1->mek erk ERK mek->erk nfkb NF-κB erk->nfkb gene_expression Gene Expression (Cytokine Modulation) nfkb->gene_expression

Caption: DC-SIGN Signaling Pathway.

Conclusion

The in silico modeling approach detailed in this guide provides a robust framework for investigating the binding of this compound to DC-SIGN. The hypothetical data presented herein illustrates the potential of this compound as a potent inhibitor, with favorable binding affinity and a stable binding mode. The elucidation of the key interacting residues and the overall binding mechanism can guide the rational design of more potent and selective DC-SIGN inhibitors. Further experimental validation is necessary to confirm these computational findings and to fully explore the therapeutic potential of this class of compounds.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7-Hydroxy-2,2-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 7-Hydroxy-2,2-dimethyl-4-chromanone. This chromanone derivative is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the chromanone scaffold in a wide array of biologically active compounds. This document outlines the key spectroscopic techniques and experimental protocols essential for confirming the molecular structure of this compound.

Molecular Structure and Properties

Chemical Name: this compound CAS Number: 17771-33-4 Molecular Formula: C₁₁H₁₂O₃ Molecular Weight: 192.21 g/mol

The structural framework of this compound consists of a bicyclic system with a benzene (B151609) ring fused to a dihydropyranone ring. Key features include a hydroxyl group at the C-7 position, a ketone at the C-4 position, and two methyl groups at the C-2 position.

Synthesis and Isolation

The synthesis of this compound can be achieved through a Pechmann condensation reaction. A common synthetic route involves the reaction of resorcinol (B1680541) with 3,3-dimethylacrylic acid in the presence of a dehydrating agent such as polyphosphoric acid.[1]

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of resorcinol (0.5 mole) and 3,3-dimethylacrylic acid (0.5 mole).

  • Acid Catalyst: Carefully add polyphosphoric acid (150 grams) to the flask.

  • Heating: Heat the reaction mixture on a steam bath.

  • Workup: After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Data for Structure Elucidation

Due to the limited availability of published experimental spectra for this compound, the following data is a combination of reported values for closely related analogs and predicted values based on established spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the types and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, the gem-dimethyl protons, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.45Singlet6H2 x C₂-CH₃
~2.70Singlet2HC₃-H₂
~6.40Doublet1HH-8
~6.55Doublet of d1HH-6
~7.65Doublet1HH-5
~9.80Singlet1HC₇-OH

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record the ¹H NMR spectrum, typically over a range of 0-12 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted spectrum for this compound would show 11 distinct carbon signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~26.5C₂-(C H₃)₂
~48.0C₃
~78.0C₂
~103.0C₈
~110.0C₆
~115.0C₄a
~128.0C₅
~163.0C₇
~165.0C₈a
~192.0C₄ (C=O)

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer.

  • Data Acquisition: Record the ¹³C NMR spectrum, typically over a range of 0-220 ppm. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming the molecular formula.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
192[M]⁺ (Molecular Ion)
177[M - CH₃]⁺
136Retro-Diels-Alder fragmentation
108Fragmentation of the resorcinol moiety

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3200O-H stretch (phenolic)
3000 - 2850C-H stretch (aliphatic)
~1680C=O stretch (ketone)
1620 - 1450C=C stretch (aromatic)
~1260C-O stretch (ether)

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound, from synthesis to final structure confirmation.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR Techniques cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis via Pechmann Condensation purification Recrystallization synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) nmr NMR Spectroscopy data_analysis Combined Spectroscopic Data Analysis ms->data_analysis ir->data_analysis h_nmr 1H NMR nmr->h_nmr c_nmr 13C NMR nmr->c_nmr h_nmr->data_analysis c_nmr->data_analysis structure Structure Confirmed: This compound data_analysis->structure

Caption: Workflow for the Structure Elucidation of this compound.

Conclusion

The comprehensive analysis of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust framework for the unambiguous structure elucidation of this compound. The presented protocols and predicted data serve as a valuable resource for researchers working on the synthesis and characterization of this and related chromanone derivatives. The logical workflow ensures a systematic approach, leading to confident structural assignment, which is a critical step in the advancement of drug discovery and development programs.

References

Unlocking the Protective Power of Hydroxychromanones: A Technical Guide to Their Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. This has led to a surge in research focused on identifying and characterizing novel antioxidant compounds. Among these, hydroxychromanones, a class of heterocyclic compounds, have emerged as promising candidates due to their potent antioxidant activities. This technical guide provides an in-depth exploration of the antioxidant potential of hydroxychromanones, detailing their mechanisms of action, experimental evaluation protocols, and quantitative activity data to support further research and drug development efforts.

Core Antioxidant Mechanisms of Hydroxychromanones

Hydroxychromanones exert their antioxidant effects through two primary mechanisms: direct radical scavenging and indirect cellular defense enhancement.

Direct Antioxidant Mechanisms: Free Radical Scavenging

The fundamental direct antioxidant action of hydroxychromanones lies in their capacity to neutralize free radicals.[1] This is largely attributed to their chemical structure, which facilitates the donation of a hydrogen atom or an electron to a free radical, thereby stabilizing it and halting the damaging cascade of oxidative reactions like lipid peroxidation.[1]

Indirect Antioxidant Mechanisms: Upregulation of Cellular Defenses

Beyond direct radical scavenging, certain chromone (B188151) derivatives can amplify the cell's own antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[2][3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[1] However, upon exposure to oxidative stress or certain activators, Nrf2 translocates to the nucleus, where it binds to the ARE and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[4] This indirect mechanism provides a more sustained and robust protection against oxidative insults.

Caption: The Nrf2-ARE Signaling Pathway Activation.

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of hydroxychromanones is quantified using various in vitro assays. The following tables summarize the reported antioxidant activities of several chromone and related derivatives.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µM)Positive ControlIC50 of Control (µM)Reference
(3R,4R)-cis-4-hydroxy-5-methylmellein90Trolox290[5]
3S,4R-4-hydroxy-mellein170Trolox290[5]
Dihydroxyxanthone 3b349 ± 68BHT< 349[6]
Plastoquinone derivative 10.b25.68--[7]
Chromene derivative 10.f24.98--[7]

Table 2: ABTS Radical Scavenging Activity

CompoundIC50 (µM)Positive ControlIC50 of Control (µM)Reference
Penicimarin N (45)1.0--[5]
Penicimarin derivative 534.6Trolox12.9[5]
Benzyl 5-O-β-D-glucopyranosyl-2,5-dihydroxybenzoate0.31Ascorbic Acid10.45[3]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.[3]

Detailed Experimental Protocols

Reproducible and standardized methodologies are crucial for the accurate assessment of antioxidant potential. Below are detailed protocols for the most commonly employed in vitro antioxidant assays.

Experimental_Workflow cluster_steps General Procedure DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay CAA Cellular Antioxidant Activity (CAA) Assay Preparation Prepare Reagents & Test Compound Solutions Reaction Initiate Reaction: Mix Compound with Reagent Preparation->Reaction Incubation Incubate under Controlled Conditions Reaction->Incubation Measurement Measure Absorbance/ Fluorescence Incubation->Measurement Analysis Calculate % Inhibition & IC50 Value Measurement->Analysis

Caption: Generalized workflow for in vitro antioxidant evaluation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[2][8]

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).[1] The absorbance of the working solution should be adjusted to approximately 1.0 ± 0.2 at its maximum wavelength (~517 nm).[2]

  • Reaction Mixture: Add a specific volume of the test compound (at various concentrations) to the DPPH working solution.[9] A blank containing only the solvent is also prepared.[8]

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[6][8]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6][8]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).[1][10]

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.[10] Mix the two solutions in a 1:1 volume ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[2][10]

  • Standardization of Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of ~0.700 at 734 nm.[10][11]

  • Reaction Mixture: Add a small volume (e.g., 10-20 µL) of the test compound (at various concentrations) or a standard (e.g., Trolox) to the ABTS•+ working solution.[10]

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 5-6 minutes).[10]

  • Measurement: Measure the absorbance at 734 nm.[10]

  • Calculation: The percentage of inhibition and the IC50 value are calculated using the same formula as in the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[2][12]

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.[2] Warm the reagent to 37°C before use.[2]

  • Reaction Mixture: Add a small volume of the sample or standard (e.g., FeSO₄) to a 96-well plate.[2] Then, add a large volume of the pre-warmed FRAP reagent.[2]

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 4-30 minutes).[2]

  • Measurement: Measure the absorbance at a specific wavelength (typically 593 nm).[13][14]

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve constructed using a known concentration of Fe²⁺.[2]

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for factors like cell uptake and metabolism.[15]

Protocol:

  • Cell Culture: Plate cells (e.g., Caco-2 or HepG2) in a 96-well plate and allow them to reach confluence.[15]

  • Probe Loading: Wash the cells and incubate them with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation.

  • Compound Treatment: Remove the probe solution, wash the cells, and treat them with various concentrations of the test compound and a positive control (e.g., Quercetin).[2]

  • Induction of Oxidative Stress: After an incubation period, add a free radical generator (e.g., AAPH) to induce oxidative stress.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.

  • Calculation: The antioxidant activity is calculated based on the area under the curve of fluorescence intensity versus time. The CAA value is expressed as micromoles of quercetin (B1663063) equivalents per micromole of the compound.[2]

Synthesis of Hydroxychromanones

Several synthetic routes to hydroxychromanones and their derivatives have been established. A common approach involves the reaction of o-hydroxyacetophenones with appropriate reagents to construct the chromanone ring system. For instance, 3-hydroxychromones can be synthesized from 2-hydroxy-acetophenone via an enaminone intermediate, followed by oxidative cyclization using m-chloroperbenzoic acid (mCPBA).[16] Other methods include the Kostanecki acylation, which involves the acylation of o-hydroxyaryl ketones with anhydrides followed by cyclization.[17]

Conclusion and Future Directions

Hydroxychromanones represent a promising class of compounds with significant antioxidant potential, acting through both direct and indirect mechanisms. The standardized in vitro assays detailed in this guide provide a robust framework for quantifying their efficacy. The available data indicates that specific structural features, such as the number and position of hydroxyl groups, play a crucial role in their antioxidant activity. Future research should focus on synthesizing a broader range of hydroxychromanone derivatives and systematically evaluating their structure-activity relationships. Furthermore, promising candidates identified through in vitro screening should be advanced to in vivo models to validate their therapeutic potential in diseases associated with oxidative stress. This comprehensive approach will be instrumental in the development of novel and effective antioxidant-based therapies.

References

Synthesis of 7-Hydroxychroman-4-one from Resorcinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-hydroxychroman-4-one from resorcinol (B1680541), a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic methodologies, experimental protocols, and quantitative data to support researchers in the efficient and reproducible synthesis of this target molecule.

Introduction

7-Hydroxychroman-4-one is a heterocyclic compound of significant interest in medicinal chemistry. Its scaffold is present in a variety of biologically active molecules, including natural products and synthetic drugs. The synthesis of 7-hydroxychroman-4-one from readily available starting materials like resorcinol is a critical process for the exploration of new therapeutic agents. This guide focuses on a robust and widely utilized two-step synthetic pathway involving a Friedel-Crafts acylation followed by an intramolecular cyclization.

Synthetic Pathway Overview

The most common and efficient synthesis of 7-hydroxychroman-4-one from resorcinol proceeds in two key steps:

  • Friedel-Crafts Acylation: Resorcinol is acylated with a 3-halopropionic acid (such as 3-chloropropionic acid or 3-bromopropionic acid) in the presence of a strong acid catalyst. This reaction forms an intermediate, a dihydroxy-halopropiophenone.

  • Intramolecular Cyclization: The intermediate is then treated with a base, leading to an intramolecular Williamson ether synthesis (cyclization) to yield the final product, 7-hydroxychroman-4-one.

This synthetic approach is favored for its regioselectivity and generally good yields.

Experimental Protocols

Method 1: Acylation with 3-Chloropropionic Acid and Cyclization

This protocol outlines the synthesis of 7-hydroxychroman-4-one from resorcinol and 3-chloropropionic acid.

Step 1: Synthesis of 2',4'-dihydroxy-3-chloropropiophenone

  • Reagents:

    • Resorcinol

    • 3-Chloropropionic acid

    • Trifluoromethanesulfonic acid

  • Procedure:

    • To a round-bottom flask, add resorcinol and 3-chloropropionic acid.

    • Cool the mixture in an ice bath.

    • Slowly add trifluoromethanesulfonic acid to the cooled mixture with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (see table below).

    • Upon completion, quench the reaction by pouring the mixture into ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude 2',4'-dihydroxy-3-chloropropiophenone.

    • Purify the crude product by a suitable method, such as column chromatography.

Step 2: Synthesis of 7-hydroxychroman-4-one

  • Reagents:

    • 2',4'-dihydroxy-3-chloropropiophenone

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Procedure:

    • Dissolve the purified 2',4'-dihydroxy-3-chloropropiophenone in an aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture to a pH of approximately 2 with a suitable acid (e.g., 6 M H₂SO₄) to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry to afford 7-hydroxychroman-4-one.[1]

Method 2: Acylation with 3-Bromopropionic Acid and Cyclization

This protocol provides an alternative synthesis using 3-bromopropionic acid.[2]

Step 1: Synthesis of 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one

  • Reagents:

    • Resorcinol (37.67 mmol)

    • 3-Bromopropionic acid (38.05 mmol)

    • Trifluoromethanesulfonic acid (113 mmol)

  • Procedure:

    • Combine resorcinol, 3-bromopropionic acid, and trifluoromethanesulfonic acid in a round-bottom flask.

    • Stir the reaction mixture at room temperature for a designated period.

    • After the reaction is complete, pour the mixture into ice water.

    • Extract the aqueous layer with chloroform (B151607) (3 x 50 mL).

    • Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.[2]

Step 2: Synthesis of 7-hydroxychroman-4-one

  • Reagents:

    • 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one (9.80 mmol)

    • Sodium hydroxide (NaOH) solution (2 M, 80 mL)

    • Sulfuric acid (H₂SO₄) (6 M)

  • Procedure:

    • Add the 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one to a 2 M NaOH solution at 5 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Cool the reaction to 5 °C and adjust the pH to 2 using 6 M H₂SO₄.

    • Extract the product with chloroform (3 x 50 mL).

    • Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to obtain 7-hydroxychroman-4-one.[2]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 7-hydroxychroman-4-one and its intermediate.

StepReactantsCatalyst/BaseSolventReaction TimeYieldReference
Acylation Resorcinol, 3-Bromopropionic acidTrifluoromethanesulfonic acid---[2]
Cyclization 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-oneNaOH (2 M)Water2 hours51%[2]

Note: Specific reaction times and yields for the acylation step were not detailed in the cited literature, and are often optimized on a case-by-case basis.

Reaction Pathway Diagram

The following diagram illustrates the two-step synthesis of 7-hydroxychroman-4-one from resorcinol.

Synthesis_Pathway cluster_acylation Step 1: Friedel-Crafts Acylation cluster_cyclization Step 2: Intramolecular Cyclization Resorcinol Resorcinol Intermediate 2',4'-dihydroxy- 3-halopropiophenone Resorcinol->Intermediate Trifluoromethanesulfonic Acid HalopropionicAcid 3-Halopropionic Acid (X = Cl, Br) Product 7-Hydroxychroman-4-one Intermediate->Product NaOH

Caption: Synthetic pathway of 7-hydroxychroman-4-one.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the synthesis.

Workflow start Start acylation Friedel-Crafts Acylation: Resorcinol + 3-Halopropionic Acid start->acylation quench_extract Reaction Quenching and Extraction acylation->quench_extract purify_intermediate Purification of Intermediate quench_extract->purify_intermediate cyclization Intramolecular Cyclization with NaOH purify_intermediate->cyclization acidify_precipitate Acidification and Product Precipitation cyclization->acidify_precipitate filter_dry Filtration and Drying acidify_precipitate->filter_dry end 7-Hydroxychroman-4-one filter_dry->end

Caption: General experimental workflow.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of 7-hydroxychroman-4-one from resorcinol. By following the outlined protocols, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The provided quantitative data and visual diagrams offer a clear and concise understanding of the synthetic process, facilitating its implementation in a laboratory setting.

References

The Anticancer Potential of Chroman-4-One Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1] This technical guide provides a comprehensive overview of the anticancer properties of chroman-4-one derivatives, summarizing quantitative data, detailing key experimental protocols, and visualizing the intricate signaling pathways involved in their mechanism of action.

In Vitro Anticancer Activity of Chroman-4-One Derivatives

Numerous studies have demonstrated the cytotoxic effects of chroman-4-one derivatives against a wide range of human cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. The following tables summarize the IC50 values of various chroman-4-one derivatives as reported in the literature.

Table 1: Anticancer Activity of 3-Benzylidene-4-Chromanone Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
22 (from review) 3-benzylidene-chroman-4-one derivativeK562 (Leukemia)3.86 (µg/mL)[2]
MDA-MB-231 (Breast)3.86 (µg/mL)[2]
SK-N-MC (Neuroblastoma)3.86 (µg/mL)[2]
21 (from review) 6,7-methylenedioxy-4-chromanone derivativeMCF-7 (Breast)9.3 (µg/mL)[2]
T47D (Breast)9.3 (µg/mL)[2]
MDA-MB-231 (Breast)9.3 (µg/mL)[2]

Table 2: Anticancer Activity of Other Chroman-4-One Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound 13 Chroman-2,4-dione derivativeHL-60 (Leukemia)42.0[3]
MOLT-4 (Leukemia)24.4[3]
Compound 11 Chroman-2,4-dione derivativeMCF-7 (Breast)68.4[3]
A03 4H-chromen-4-one derivativeU2OS (Osteosarcoma)Not specified
A10 4H-chromen-4-one derivativeU2OS (Osteosarcoma)Not specified
A16 4H-chromen-4-one derivativeA375 (Melanoma)Not specified
B2 3-chlorophenylchromanone with 2-methylpyrazolineA549 (Lung)Potent[4]

Key Experimental Protocols

The evaluation of the anticancer properties of chroman-4-one derivatives involves a series of standardized in vitro assays. The following are detailed methodologies for the most commonly employed experiments.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chroman-4-one derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium (B1200493) iodide (PI) staining is a technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Seed cells in a 6-well plate and treat with chroman-4-one derivatives for the desired time. Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate the cells at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at around 617 nm. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a membrane-impermeable DNA-binding dye that is excluded from viable cells and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the chroman-4-one derivatives as described for the cell cycle analysis. Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (1 mg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate compensation to correct for spectral overlap between the FITC and PI channels.

  • Data Analysis: Create a quadrant plot to distinguish between:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Action

Chroman-4-one derivatives exert their anticancer effects through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms.

SIRT2 Inhibition and Cell Cycle Regulation

Several chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. Inhibition of SIRT2 leads to the hyperacetylation of its substrates, including α-tubulin and p53, which can disrupt microtubule dynamics and induce cell cycle arrest and apoptosis.[5]

SIRT2_Inhibition Chroman4one Chroman-4-one Derivative SIRT2 SIRT2 Chroman4one->SIRT2 Inhibits alphaTubulin α-Tubulin SIRT2->alphaTubulin Deacetylates p53 p53 SIRT2->p53 Deacetylates Acetylated_alphaTubulin Acetylated α-Tubulin Acetylated_p53 Acetylated p53 Microtubule Microtubule Instability Acetylated_alphaTubulin->Microtubule CellCycleArrest Cell Cycle Arrest Acetylated_p53->CellCycleArrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

SIRT2 inhibition by chroman-4-one derivatives.
Induction of G1 Cell Cycle Arrest

Some chroman-4-one derivatives can induce cell cycle arrest at the G1 phase. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, and the downregulation of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs) such as CDK4 and CDK6. This leads to the hypophosphorylation of the retinoblastoma protein (Rb), preventing the G1/S transition.

G1_Arrest Chroman4one Chroman-4-one Derivative p21 p21 (CKI) Chroman4one->p21 Upregulates p27 p27 (CKI) Chroman4one->p27 Upregulates CyclinD1 Cyclin D1 Chroman4one->CyclinD1 Downregulates CDK4_6 CDK4/6 Chroman4one->CDK4_6 Downregulates CyclinD_CDK46 Cyclin D1-CDK4/6 Complex p21->CyclinD_CDK46 Inhibits p27->CyclinD_CDK46 Inhibits CyclinD1->CyclinD_CDK46 CDK4_6->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb (Hyperphosphorylated) E2F E2F Rb->E2F Inhibits pRb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes

Induction of G1 cell cycle arrest.
Intrinsic Apoptosis Pathway

Chroman-4-one derivatives can induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria, activation of caspases, and eventual cell death.

Intrinsic_Apoptosis Chroman4one Chroman-4-one Derivative Bax Bax (Pro-apoptotic) Chroman4one->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Chroman4one->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Bax Inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Induction of the intrinsic apoptosis pathway.
Experimental Workflow for Anticancer Evaluation

The overall process for evaluating the anticancer properties of novel chroman-4-one derivatives follows a logical progression from initial screening to mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Chroman-4-one Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity IC50 Determination of IC50 Values Cytotoxicity->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay Mechanism Mechanistic Studies (e.g., Western Blot for protein expression) CellCycle->Mechanism ApoptosisAssay->Mechanism Lead Lead Compound Identification Mechanism->Lead

Workflow for anticancer evaluation.

Conclusion

Chroman-4-one derivatives represent a promising class of compounds with significant potential for the development of novel anticancer agents. Their diverse mechanisms of action, including the inhibition of key enzymes like SIRT2, induction of cell cycle arrest, and triggering of apoptosis, make them attractive candidates for further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of chroman-4-one derivatives in the fight against cancer. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to validate the preclinical efficacy of the most promising lead compounds.

References

7-Hydroxy-2,2-dimethyl-4-chromanone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-2,2-dimethyl-4-chromanone and its derivatives represent a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, making them attractive scaffolds for drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug development.

Synthesis of this compound Derivatives

The core structure of this compound can be synthesized through several methods. A common approach involves the Pechmann condensation of resorcinol (B1680541) with 3,3-dimethylacrylic acid in the presence of a condensing agent like polyphosphoric acid. Modifications at various positions of the chromanone ring can be achieved through multi-step synthesis protocols, often starting from substituted phenols or o-hydroxy acetophenones.

General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of the parent compound, this compound:

  • Reaction Setup: In a round-bottom flask, combine resorcinol (1.0 eq) and 3,3-dimethylacrylic acid (1.0 eq).

  • Addition of Condensing Agent: Carefully add polyphosphoric acid to the flask with stirring.

  • Heating: Heat the reaction mixture on a steam bath for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, pour the reaction mixture into ice-water and stir until the product precipitates.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the pure this compound.

Derivatization can be subsequently carried out by targeting the hydroxyl group at the 7-position or other reactive sites on the chromanone scaffold.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, neuroprotective, antioxidant, α-glucosidase inhibitory, and SIRT2 inhibitory effects. The following tables summarize the quantitative data (IC₅₀/EC₅₀ values) from various studies, providing a comparative overview of the potency of different derivatives.

Table 1: Anticancer Activity of Chromanone Derivatives
Compound/DerivativeCell LineIC₅₀ (µM)Reference
3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2)A549 (Lung)Not specified, but described as "strong cytotoxicity"
7-hydroxy-3,4-dihydrocadaleneMCF-7 (Breast)55.24 (at 48h)
Chromone Derivative 4bHCT-116 (Colon)1.34
Chromone Derivative 4cHCT-116 (Colon)1.90
Chromone Derivative 3dMCF-7 (Breast)6.68
Chromone Derivative 5dMCF-7 (Breast)8.75
Thiazoline-Tetralin Derivative 4bMCF-7 (Breast)69.2
Penithochromone M-T (compounds 6-10)Not specifiedNot applicable
Table 2: Anti-inflammatory Activity of Chromanone Derivatives
Compound/DerivativeAssayIC₅₀ (nM)Reference
Chromone Derivative 3dCOX-2 Inhibition69.79
Chromone Derivative 5dCOX-2 Inhibition89.92
Arylidene Indanone (IPX-18)TNF-α release (in PBMCs)96.29
Arylidene Indanone (IPX-18)IFN-γ release (in PBMCs)103.7
Pyranochalcone derivative 6bNF-κB Inhibition290
Table 3: α-Glucosidase Inhibitory Activity of Chromone Derivatives
Compound/DerivativeIC₅₀ (µM)Reference
Penithochromones M-T (compounds 6-10)268 - 1017
Resorcinol-based 2-amino-4H-chromene-3-carbonitrile derivative 6e44.0
Bavachalcone15.35 µg/mL
Halobenzodithiophene derivatives135 - 789 (mM)
Table 4: SIRT2 Inhibitory Activity of Chromanone Derivatives
Compound/DerivativeIC₅₀ (µM)Reference
6,8-dibromo-2-pentylchroman-4-one1.5
8-bromo-6-chloro-2-pentylchroman-4-one (1a)4.5
8-bromo-6-chloro-2-propylchroman-4-one (1k)10.6
Osthole10
Benzofuran Derivative 163.81
Table 5: Antioxidant Activity of Chromanone Derivatives
Compound/DerivativeAssayEC₅₀/ActivityReference
N-arylsubstituted-chroman-2-carboxamide (3d)DPPH radical scavengingComparable to Trolox
N-arylsubstituted-chroman-2-carboxamides (3d and 3e)Lipid peroxidation inhibition25-40 times more potent than Trolox
Chromone Derivative 865ABTS radical scavengingSignificant activity

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a guide for researchers looking to evaluate the biological activities of this compound derivatives.

Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of compounds on cancer cells by measuring their metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Apoptosis Analysis: Annexin V-FITC/PI Staining by Flow Cytometry

This method quantifies the induction of apoptosis by the test compounds.

  • Cell Treatment: Treat cancer cells with the test compounds for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of compounds to inhibit the cyclooxygenase (COX) enzymes.

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and the test compound in a suitable buffer.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandins (B1171923) (e.g., PGF2α) using an appropriate method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX inhibition and determine the

The Multifaceted Bioactivity of 7-Hydroxy-chromanone: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromanone, a heterocyclic compound featuring a benzopyran-4-one core, represents a privileged scaffold in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. Among these, 7-hydroxy-chromanone has garnered significant attention for its therapeutic potential across a spectrum of diseases. The presence of a hydroxyl group at the C-7 position is a key structural feature that influences its pharmacological properties, including antioxidant, antimicrobial, anticancer, and anti-inflammatory activities. This technical guide provides a comprehensive literature review of the bioactivity of 7-hydroxy-chromanone, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms, to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Antioxidant Activity

The antioxidant properties of 7-hydroxy-chromanone and its derivatives are attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Quantitative Antioxidant Data
Compound/DerivativeAssayIC50 / EC50 / ValueReference
6-hydroxy-7-methoxy-4-chromanone-2-carboxamidesLipid peroxidation inhibition (Fe2+/ascorbic acid in rat brain homogenates)More potent than trolox[1]
N-arylsubstituted-chroman-2-carboxamides (3d and 3e)Lipid peroxidation inhibition25-40 times more potent than trolox[1]
N-arylsubstituted-chroman-2-carboxamide (3d)DPPH radical scavenging activityComparable to trolox[1]
Various chromone (B188151) derivativesFerric Reducing Antioxidant Power (FRAP)Varied, with some exhibiting values similar to or slightly increased compared to coumarin[2]
Chromone derivative 865ABTS radical scavenging activitySignificantly higher than reference[2]
7-hydroxy-3',4'-dimethoxyflavoneDPPH radical scavenging activityConcentration-dependent increase[3]
Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of a compound.[4][5]

  • Reagents:

    • 0.1 mM DPPH solution in methanol (B129727) or ethanol.[4]

    • Test compound solutions at various concentrations in the same solvent.

    • Standard antioxidant (e.g., ascorbic acid or Trolox).[5]

  • Procedure:

    • Mix 1 mL of the DPPH solution with 3 mL of the test compound or standard solution.[4]

    • Vigorously shake the mixture and incubate in the dark at room temperature for 30 minutes.[4]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[4]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance with the sample. The IC50 value is determined by plotting the scavenging percentage against the compound concentration.[4]

2. Ferric Reducing Antioxidant Power (FRAP) Assay

This method assesses the ability of a compound to reduce ferric ions.[2]

  • Reagents:

    • FRAP reagent: a mixture of acetate (B1210297) buffer (300 mM, pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O solution.

    • Test compound solutions.

    • Trolox standard for calibration curve.

  • Procedure:

    • Prepare the FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl3 solution.

    • Incubate the FRAP reagent at 37°C.

    • Add the test compound to the FRAP reagent.

    • After a set incubation time, measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

  • Calculation: The antioxidant capacity is expressed as Trolox equivalents (µM/mL), determined from a standard calibration curve.[2]

Antimicrobial Activity

7-Hydroxy-chromanone and its derivatives have demonstrated significant potential as antimicrobial agents against a broad spectrum of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data (MIC Values)
Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
7-hydroxy-4-chromanone with 2-hydrophobic substituentGram-positive bacteria3.13 - 12.5[6]
7-hydroxy-substituted coumarin-thiazole hybridStaphylococcus aureus62.5-125[4]
7-hydroxy-substituted coumarin-thiazole hybridEnterococcus faecalis15.62-31.25[4]
7-hydroxy-substituted coumarin-thiazole hybridPseudomonas aeruginosa15.62-31.25[4]
7-hydroxy-substituted coumarin-thiazole hybridCandida albicans7.81[4]
Experimental Protocol: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4]

  • Materials:

    • 96-well microtiter plates.

    • Bacterial or fungal strains.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Test compound and standard antimicrobial agents.

  • Procedure:

    • Prepare a standardized inoculum of the microorganism (e.g., adjusted to 0.5 McFarland standard).

    • Prepare serial two-fold dilutions of the test compound in the broth medium within the microtiter plate.

    • Inoculate each well with the microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

Workflow for Antimicrobial Spectrum Evaluation

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial/Fungal Culture B Prepare Standardized Inoculum A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of 7-Hydroxy-chromanone C->D E Incubate D->E F Read Plates for Visible Growth E->F G Determine MIC F->G

Caption: Workflow for Determining the Antimicrobial Spectrum.

Anticancer Activity

Several derivatives of 7-hydroxy-chromanone have exhibited potent cytotoxic effects against various human cancer cell lines, suggesting their potential as novel anticancer agents. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data (IC50 Values)
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d)AGS (gastric cancer)2.63 ± 0.17[7]
Chromone derivative 2fCervical cancer cellsShowed significant inhibition of cell growth[2]
Chromone derivative 2jCervical cancer cellsShowed significant inhibition of cell growth[2]
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is widely used to assess cell viability and cytotoxicity.[7]

  • Materials:

    • Cancer cell lines.

    • 96-well plates.

    • Complete cell culture medium.

    • MTT solution.

    • Solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[4]

Signaling Pathway: Apoptosis Induction

The anticancer activity of some chromanone derivatives is linked to the induction of apoptosis (programmed cell death). This process is often mediated by the activation of caspase cascades and alterations in the expression of pro- and anti-apoptotic proteins.

Apoptosis_Pathway Compound 7-Hydroxy-chromanone Derivative Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signals Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: General Apoptosis Induction Pathway.

Anti-inflammatory Activity

Chromanone derivatives have demonstrated promising anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and p38 MAPK pathways.

Quantitative Anti-inflammatory Data
Compound/DerivativeAssay/TargetEffectReference
HM-chromanoneTNF-α-induced inflammation in 3T3-L1 adipocytesInhibition of inflammatory cytokine and chemokine production[7]
HM-chromanoneJNK phosphorylation in 3T3-L1 adipocytesDose-dependent decrease[7]
HM-chromanoneIKK, IκBα, and NF-κBp65 activation in 3T3-L1 adipocytesSignificant blockage[7]
Chromone derivative DCO-6LPS-induced NO, IL-1β, and IL-6 production in macrophagesSignificant reduction[8]
Chromone derivative DCO-6LPS-induced p38 MAPK activationInhibition[8]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the inhibition of nitric oxide production, a key mediator of inflammation, in stimulated macrophages.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7).

    • Lipopolysaccharide (LPS) to induce inflammation.

    • Griess reagent.

    • Test compound.

  • Procedure:

    • Culture macrophage cells and treat them with the test compound for a short pre-incubation period.

    • Stimulate the cells with LPS in the presence of the test compound.

    • After incubation, collect the cell culture supernatant.

    • Add Griess reagent to the supernatant, which reacts with nitrite (B80452) (a stable product of NO) to form a colored azo dye.

    • Measure the absorbance at a specific wavelength (around 540 nm).

  • Calculation: The amount of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. Some chromanone derivatives exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Transcription Compound HM-chromanone Compound->IKK Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway.[7][9]

Signaling Pathway: p38 MAPK Inhibition

The p38 MAPK pathway is another critical signaling cascade involved in the inflammatory response.

p38_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., ASK1) Stimuli->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors Activation Inflammation Inflammatory Response TranscriptionFactors->Inflammation Compound Chromone Derivative (DCO-6) Compound->p38 Inhibition of Activation

Caption: Inhibition of the p38 MAPK Signaling Pathway.[8]

Conclusion

7-Hydroxy-chromanone and its derivatives represent a promising class of bioactive compounds with a wide range of therapeutic applications. Their demonstrated antioxidant, antimicrobial, anticancer, and anti-inflammatory activities, supported by quantitative data and elucidated mechanisms of action, underscore their potential for further development as novel therapeutic agents. This technical guide, by consolidating key data and experimental protocols, aims to facilitate future research and development efforts in harnessing the full therapeutic potential of the 7-hydroxy-chromanone scaffold. Further investigations into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds are warranted to translate their promising in vitro bioactivities into clinical applications.

References

physical and chemical properties of 7-Hydroxy-2,2-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Hydroxy-2,2-dimethyl-4-chromanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of this compound (CAS No. 17771-33-4). The information is compiled for professionals in research and development, with a focus on structured data, experimental methodologies, and the compound's mechanism of action.

Core Properties and Identification

This compound is a heterocyclic organic compound belonging to the chromanone family. While specific experimental data for some physical properties are not widely published, its characteristics can be inferred from its structure and data from analogous compounds.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name 7-hydroxy-2,2-dimethylchroman-4-one [1]
Synonyms 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one [2]
CAS Number 17771-33-4 [1][2]
Molecular Formula C₁₁H₁₂O₃ [1]

| Molecular Weight | 192.22 g/mol |[1] |

Table 2: Predicted Physical Properties

Property Predicted Value / Characteristic Justification
Appearance Off-white to pale yellow solid. Based on typical appearance of related chromanone derivatives.
Melting Point Not available. Data for the related 7-Hydroxy-4-chromone is 215-220 °C, but the dimethyl substitution will alter this value.
Boiling Point Not available. High boiling point expected due to molecular weight and hydrogen bonding capability.

| Solubility | Limited solubility in water; soluble in organic solvents like DMSO, methanol (B129727), ethanol, and acetone. | The phenolic hydroxyl group imparts some polarity, but the overall structure is largely nonpolar. |

Spectroscopic Profile

Table 3: Expected Spectroscopic Data

Technique Expected Peaks and Features
¹H NMR ~1.4-1.5 ppm: Singlet, 6H (two methyl groups at C2). ~2.7 ppm: Singlet, 2H (methylene protons at C3). ~6.3-7.8 ppm: Multiplets, 3H (aromatic protons at C5, C6, C8). ~9-11 ppm: Broad singlet, 1H (phenolic hydroxyl proton at C7).
¹³C NMR ~25-30 ppm: Methyl carbons. ~45-50 ppm: Methylene carbon (C3). ~78-80 ppm: Quaternary carbon (C2). ~100-165 ppm: Aromatic and vinyl carbons. ~190-195 ppm: Carbonyl carbon (C4).
IR Spectroscopy ~3200-3500 cm⁻¹: Broad peak (O-H stretch, phenolic). ~2850-3000 cm⁻¹: Peaks (C-H stretch, aliphatic). ~1650-1680 cm⁻¹: Strong peak (C=O stretch, ketone). ~1600 cm⁻¹: Peak (C=C stretch, aromatic). ~1100-1300 cm⁻¹: Peak (C-O stretch, ether and phenol).

| Mass Spectrometry | m/z ~192.08: Expected molecular ion peak [M]⁺ corresponding to C₁₁H₁₂O₃. Fragmentation patterns would likely involve loss of methyl and carbonyl groups. |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a one-pot reaction involving the condensation of resorcinol (B1680541) and 3,3-dimethylacrylic acid.

Workflow Diagram

G cluster_reactants Reactants R1 Resorcinol Reaction Reaction Mixture: Condensation & Cyclization R1->Reaction R2 3,3-Dimethylacrylic Acid R2->Reaction PPA Polyphosphoric Acid (PPA) Catalyst & Solvent PPA->Reaction Heat Heat on Steam Bath Reaction->Heat Quench Quench with Ice Water Reaction->Quench Precipitate Crude Product (Precipitate) Quench->Precipitate Filter Filtration & Washing Precipitate->Filter Purify Recrystallization (e.g., from Ethanol) Filter->Purify Final Pure this compound Purify->Final

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Mixing Reactants: In a suitable reaction flask, place equimolar amounts of resorcinol (e.g., 0.5 mole) and 3,3-dimethylacrylic acid (e.g., 0.5 mole).

  • Adding Catalyst: Add polyphosphoric acid (approx. 3 times the weight of the reactants) to the flask.

  • Heating: Heat the mixture on a steam bath. The reaction is typically monitored for completion by thin-layer chromatography (TLC).

  • Quenching and Precipitation: After the reaction is complete, cool the flask and carefully pour the mixture into a beaker containing ice water to quench the reaction and precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure compound.

General Protocol for Spectroscopic Analysis

Instrumentation:

  • NMR: 400 MHz or higher NMR spectrometer.

  • IR: Fourier-Transform Infrared (FTIR) spectrometer.

  • MS: Mass spectrometer, typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Methodology:

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

    • IR (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • MS: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and other relevant NMR spectra according to standard instrument parameters.

    • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Inject the sample into the GC-MS or LC-MS system and acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Process and interpret the resulting spectra to confirm the structure and purity of the synthesized compound.

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of the Dendritic Cell-Specific Intercellular Adhesion Molecule-3 (ICAM-3)-Grabbing Non-integrin, also known as DC-SIGN or CD209.[2][3]

Table 4: Biological Activity Data

Target Activity IC₅₀ Source

| DC-SIGN (CD209) | Inhibitor | 4.66 mM |[2][3] |

DC-SIGN is a C-type lectin receptor expressed on the surface of dendritic cells (DCs) and macrophages.[3][4] It plays a crucial role in immunity by recognizing and binding to high-mannose glycans present on the surface of various pathogens, including viruses like HIV and Ebola, and bacteria like Mycobacterium tuberculosis.[4][5][6] This binding can lead to pathogen uptake and, in some cases, facilitates the infection of other immune cells, such as T-cells, in a process known as trans-infection.[4][7]

The inhibitory action of this compound involves blocking the carbohydrate-binding site of DC-SIGN. This prevents pathogens from attaching to dendritic cells, thereby inhibiting the initial step of infection and subsequent immune evasion. This mechanism makes DC-SIGN antagonists a potential new class of anti-infective agents.[8]

Signaling Pathway and Inhibition Mechanism

G Mechanism of DC-SIGN Inhibition cluster_dc Dendritic Cell DCSIGN DC-SIGN Receptor Block Binding Site Blocked DCSIGN->Block Uptake Pathogen Uptake & Trans-infection of T-Cell DCSIGN->Uptake GP120 gp120 Glycoprotein (High-Mannose Glycans) GP120->DCSIGN Normal Binding Inhibitor This compound Inhibitor->DCSIGN Binds to receptor

Caption: Inhibition of pathogen binding to the DC-SIGN receptor.

References

Methodological & Application

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 7-Hydroxy-2,2-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences, providing unparalleled insight into molecular structure. For professionals engaged in drug discovery and development, a comprehensive understanding of NMR is critical for the structural elucidation and characterization of novel chemical entities. This document provides a detailed guide to the principles, experimental protocols, and data interpretation for the ¹H and ¹³C NMR analysis of 7-Hydroxy-2,2-dimethyl-4-chromanone, a key heterocyclic scaffold. Due to the limited availability of published experimental data for this specific compound, this guide presents data from closely related analogs to offer valuable insights for researchers.

Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR (Proton NMR) Data

The proton NMR spectrum is anticipated to display characteristic signals for the aromatic protons, the gem-dimethyl groups, the methylene (B1212753) protons, and the phenolic hydroxyl group. The electron-donating hydroxyl group and the electron-withdrawing carbonyl group will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
2 x CH₃ (C2)~ 1.45s
CH₂ (C3)~ 2.70s
H8~ 6.35d
H6~ 6.50dd
H5~ 7.65d
7-OH~ 9.0 - 11.0br s

Data is predicted based on known values for similar chromanone structures.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be utilized to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
2 x C H₃ (C2)~ 25.0
C H₂ (C3)~ 48.0
C 2~ 79.0
C 8~ 103.0
C 6~ 110.0
C 4a~ 115.0
C 5~ 128.0
C 7~ 164.0
C 8a~ 165.0
C 4 (C=O)~ 192.0

Data is predicted based on known values for similar chromanone structures.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents for this class of compounds include chloroform-d (B32938) (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent can influence the chemical shift, particularly of the hydroxyl proton.[1]

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of the chosen deuterated solvent.[1]

  • Filtration: To remove any particulate matter, filter the solution through a pipette containing a small plug of cotton or glass wool.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube. Ensure a minimum solution height of 4 cm.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

The following are general parameters for acquiring standard 1D NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1] Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for a moderately concentrated sample to achieve a good signal-to-noise ratio.[1]

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required compared to the ¹H spectrum to obtain an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[1]

2D NMR Experiments (Optional but Recommended): To facilitate unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): Establishes correlations between coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Identifies direct one-bond correlations between protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and connecting different molecular fragments.

Mandatory Visualizations

NMR Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive NMR analysis of this compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation A Compound Synthesis & Purification B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1D ¹H NMR E 1D ¹³C NMR & DEPT F 2D NMR (COSY, HSQC, HMBC) G Process Spectra (FT, Phasing, Baseline Correction) D->G E->G F->G H Peak Picking & Integration (¹H NMR) G->H I Assign Signals G->I H->I J Structural Confirmation I->J

Caption: Workflow for NMR analysis of this compound.

Key HMBC Correlations for Structural Elucidation

The following diagram illustrates the key Heteronuclear Multiple Bond Correlation (HMBC) signals that would be expected for this compound, which are crucial for confirming the connectivity of the molecular structure.

HMBC_Correlations cluster_structure This compound cluster_correlations Key HMBC Correlations (Proton → Carbon) Structure H5 H5 C4 C4 (C=O) H5->C4 C7 C7 H5->C7 C4a C4a H5->C4a H6 H6 H6->C4a C8 C8 H6->C8 C5 C5 H6->C5 H8 H8 H8->C7 C8a C8a H8->C8a H8->C4a C6 C6 H8->C6 CH3 2 x CH₃ C2 C2 CH3->C2 C3 C3 CH3->C3 CH2 CH₂ (C3) CH2->C4 CH2->C4a CH2->C2

References

Application Note: Mass Spectrometry Fragmentation Analysis of 7-Hydroxy-2,2-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the characteristic fragmentation pattern of 7-Hydroxy-2,2-dimethyl-4-chromanone, a heterocyclic phenolic compound, as determined by mass spectrometry. Understanding the fragmentation pathways is crucial for the structural elucidation and metabolic studies of this and related chromanone derivatives, which are of significant interest in medicinal chemistry and drug development. This document provides a detailed experimental protocol for mass spectrometric analysis and a summary of the expected quantitative data. A proposed fragmentation pathway is also visualized to aid in the interpretation of mass spectral data.

Introduction

This compound belongs to the chromanone class of compounds, which are characterized by a benzopyran-4-one core structure. The presence of a hydroxyl group and gem-dimethyl substitution significantly influences its chemical properties and biological activity. Mass spectrometry is a powerful analytical technique for the structural characterization of such molecules. Electron ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint, enabling unambiguous identification and structural analysis. This note outlines the expected mass spectral behavior of this compound and provides a protocol for its analysis.

Experimental Protocols

Sample Preparation

A stock solution of this compound (1 mg/mL) is prepared by dissolving the compound in a suitable volatile organic solvent, such as methanol (B129727) or acetonitrile. For direct infusion analysis, the stock solution is further diluted to a concentration of 1-10 µg/mL with the same solvent. For GC-MS analysis, the sample may require derivatization (e.g., silylation of the hydroxyl group) to improve volatility and thermal stability, although direct analysis is often possible.

Mass Spectrometry Conditions

The following parameters are recommended for the analysis of this compound using a standard single quadrupole or ion trap mass spectrometer with an electron ionization source.

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-300
Scan Rate 1000 amu/s
Inlet System Direct Infusion or Gas Chromatography

For tandem mass spectrometry (MS/MS) experiments, the molecular ion (m/z 192) is selected as the precursor ion, and collision-induced dissociation (CID) is performed using argon as the collision gas with a collision energy of 10-30 eV to generate product ion spectra.

Predicted Mass Spectrometry Data and Fragmentation Pathway

The electron ionization mass spectrum of this compound (C₁₁H₁₂O₃, Molecular Weight: 192.21 g/mol ) is predicted to exhibit a prominent molecular ion peak and several characteristic fragment ions. The proposed fragmentation pathways are based on established principles of mass spectrometry for chromanones and related phenolic compounds.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss.

m/zProposed Fragment IonNeutral Loss
192[M]⁺•-
177[M - CH₃]⁺CH₃•
136[M - C₄H₈]⁺•C₄H₈
108[M - C₄H₈ - CO]⁺•C₄H₈, CO
77[C₆H₅]⁺C₅H₇O₃
Fragmentation Pathway Diagram

The proposed fragmentation of this compound initiates with the formation of the molecular ion (m/z 192). Subsequent fragmentation is driven by the functionalities present in the molecule, including the gem-dimethyl group, the ketone, and the phenolic ring.

fragmentation_pathway M This compound [M]⁺• m/z = 192 F177 [M - CH₃]⁺ m/z = 177 M->F177 - CH₃• F136 Retro-Diels-Alder Product [M - C₄H₈]⁺• m/z = 136 M->F136 - C₄H₈ (isobutene) (RDA) F108 [M - C₄H₈ - CO]⁺• m/z = 108 F136->F108 - CO F77 Phenyl Cation [C₆H₅]⁺ m/z = 77 F108->F77 - CH₂O, -H•

Caption: Proposed fragmentation pathway of this compound.

Discussion of Fragmentation Pathways

  • Formation of the Molecular Ion (m/z 192): Upon electron ionization, this compound loses an electron to form the molecular ion [M]⁺• at m/z 192.

  • Loss of a Methyl Radical (m/z 177): A common fragmentation for compounds containing a gem-dimethyl group is the loss of a methyl radical (•CH₃), leading to the formation of a stable cation at m/z 177.

  • Retro-Diels-Alder (RDA) Reaction (m/z 136): The heterocyclic ring of the chromanone core can undergo a characteristic retro-Diels-Alder (RDA) fragmentation. This involves the cleavage of the ring to eliminate a neutral isobutene molecule (C₄H₈), resulting in a fragment ion at m/z 136.

  • Loss of Carbon Monoxide (m/z 108): Following the RDA reaction, the resulting fragment at m/z 136 can lose a molecule of carbon monoxide (CO) from the ketene (B1206846) intermediate, a typical fragmentation for cyclic ketones, to produce an ion at m/z 108.

  • Formation of the Phenyl Cation (m/z 77): Further fragmentation of the ion at m/z 108 can lead to the formation of a phenyl cation at m/z 77 through the loss of a formaldehyde (B43269) (CH₂O) and a hydrogen radical.

Experimental Workflow

The logical flow for the analysis of this compound is outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Analysis Prep Prepare 1 mg/mL Stock Solution Dilute Dilute to 1-10 µg/mL Prep->Dilute Inject Introduce Sample into MS (Direct Infusion or GC) Dilute->Inject Acquire Acquire Mass Spectrum (m/z 40-300) Inject->Acquire Identify Identify Molecular Ion Peak (m/z 192) Acquire->Identify Analyze Analyze Fragmentation Pattern Identify->Analyze Propose Propose Fragmentation Pathways Analyze->Propose

Caption: General experimental workflow for mass spectrometric analysis.

Conclusion

The predicted mass spectrum and fragmentation pathways of this compound provide a valuable reference for its identification and structural characterization. The key fragmentation processes involve the loss of a methyl radical, a retro-Diels-Alder reaction, and the subsequent loss of carbon monoxide. These characteristic fragmentation patterns can be utilized in various research and development settings, including metabolite identification, quality control, and the study of related chromanone derivatives. The provided protocol offers a standardized method for obtaining reproducible mass spectral data for this class of compounds.

Application Note: HPLC Purification of Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chromanone and its derivatives are a significant class of oxygen-containing heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and drug discovery.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties, necessitate robust and efficient purification methods to ensure high purity for subsequent biological assays and structural elucidation.[1][2][3] This application note provides detailed protocols for the purification of chromanone derivatives using High-Performance Liquid Chromatography (HPLC), with a focus on reversed-phase and chiral separations.

Introduction

The chroman-4-one framework is a privileged structure found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[2][4] The purification of these compounds from complex reaction mixtures or natural product extracts is a critical step in their development as potential therapeutic agents. Reversed-phase HPLC (RP-HPLC) is a widely used and powerful technique for the purification of moderately polar to nonpolar compounds like chromanones, separating them based on their hydrophobicity.[5] Furthermore, as many chromanone derivatives possess a chiral center at the C2 position, chiral HPLC is essential for the separation of enantiomers, which often exhibit different biological activities and pharmacological profiles.[6][7]

This document outlines standardized HPLC and UPLC methods applicable to a range of substituted chromanone derivatives, provides protocols for sample preparation and analysis, and includes a discussion on method development and scaling from analytical to preparative scale.

Experimental Protocols

General Reversed-Phase HPLC Method (Analytical)

This protocol is suitable for the initial analysis of crude reaction mixtures to determine purity and for method development prior to preparative scale-up.

Instrumentation:

  • Standard analytical HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v), HPLC grade.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v), HPLC grade.

  • Sample Diluent: Methanol (B129727) or Acetonitrile.

  • Sample: Crude or partially purified chromanone derivative.

Protocol:

  • Sample Preparation: Dissolve the chromanone derivative sample in the sample diluent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-35 °C.

    • Detection Wavelength: 254 nm or wavelength of maximum absorbance for the specific derivative.

    • Injection Volume: 5-10 µL.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B (linear gradient)

      • 15-18 min: 90% B (hold)

      • 18-18.1 min: 90% to 10% B (linear gradient)

      • 18.1-22 min: 10% B (re-equilibration)

  • Analysis: Inject the sample and monitor the chromatogram. Identify the peak corresponding to the target chromanone derivative based on its retention time (if a standard is available) or by collecting the fraction and confirming its identity using mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

UPLC-MS/MS Method for Quantification in Biological Matrices

This protocol is adapted for the sensitive quantification of chromone (B188151) derivatives in plasma samples and is suitable for pharmacokinetic studies.[8]

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Materials:

  • Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).[8]

  • Mobile Phase A: Water with 0.1% Formic Acid.[8]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[8]

  • Internal Standard (IS): A structurally similar compound not present in the sample.

Protocol:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add the internal standard.

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.[8]

    • Column Temperature: 35 °C.[8]

    • Injection Volume: 2 µL.[8]

    • Gradient Elution:

      • 0–1.5 min: 10–15% B

      • 1.5–3.5 min: 15–30% B

      • 3.5–4.5 min: 30–40% B

      • 4.5–6 min: 40–70% B

      • 6–7 min: 70–10% B

      • 7-8 min: 10% B[8]

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

Preparative HPLC for Purification

This protocol describes the scaling up of an analytical method to purify milligram to gram quantities of a target chromanone derivative.

Instrumentation:

  • Preparative HPLC system with a high-flow-rate pump, a larger sample injector, a preparative-scale column, a UV-Vis detector with a preparative flow cell, and a fraction collector.

Materials:

  • Column: Preparative C18 column (e.g., 20 x 250 mm, 10 µm).

  • Mobile Phases: As developed in the analytical method, using HPLC grade solvents.

  • Sample: Concentrated solution of the crude product in a suitable solvent.

Protocol:

  • Method Scaling:

    • Flow Rate: Scale the flow rate based on the column cross-sectional area. For a 20 mm ID column from a 4.6 mm ID analytical column, the flow rate would be approximately (20²/4.6²) x 1.0 mL/min ≈ 19 mL/min.

    • Gradient Time: Adjust the gradient time proportionally to the flow rate and column volume to maintain the same separation profile.

    • Sample Load: Determine the maximum sample load through loading studies on the analytical column first, then scale up. A typical starting point for a 20 x 250 mm column is 50-200 mg per injection, depending on the separation difficulty.

  • Purification Run:

    • Dissolve the crude sample in a minimal amount of a strong solvent (like methanol or acetonitrile) that is compatible with the mobile phase. Ensure complete dissolution.

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the concentrated sample.

    • Run the scaled-up gradient method.

  • Fraction Collection:

    • Monitor the elution profile using the UV detector.

    • Collect fractions corresponding to the target peak. Fraction collection can be triggered by time, UV threshold, or a combination of both.

  • Purity Analysis and Post-Purification:

    • Analyze the purity of the collected fractions using the analytical HPLC method.

    • Pool the pure fractions.

    • Remove the solvent using a rotary evaporator or lyophilizer to obtain the purified solid compound.

Data Presentation

The following tables provide representative data for the HPLC analysis of chromanone derivatives and related flavonoids. Retention times are influenced by the specific substitution pattern on the chromanone core; electron-withdrawing groups may decrease retention, while bulky hydrophobic groups will increase it.

Table 1: Analytical UPLC-MS/MS Parameters for Chromone Derivatives in Rat Plasma[8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Prim-O-glucosylcimifugin425.2263.13.52
Cimifugin263.1248.14.15
4'-O-β-D-glucosyl-5-O-methylvisamminol423.2261.14.68
Sec-O-glucosylhamaudol409.2247.15.21
Hamaudol247.1189.15.89
Puerarin (Internal Standard)417.1297.12.75

Table 2: General HPLC Conditions for Different Chromanone Types

Chromanone TypeTypical ColumnMobile Phase SystemGradient ProfileExpected Retention Behavior
Simple Chromanones C18, 5 µmAcetonitrile/Water + 0.1% Acid10-90% AcetonitrileEarly to mid-eluting
Hydroxylated Chromanones C18, 5 µmAcetonitrile/Water + 0.1% Acid5-70% AcetonitrileMore polar, earlier elution
Alkylated/Benzylated Chromanones C18, 5 µmMethanol/Water + 0.1% Acid30-100% MethanolMore hydrophobic, later elution
Chromanone Enantiomers Chiral (e.g., Amylose-based)Hexane/Isopropanol or Reversed-phaseIsocratic or shallow gradientSeparation based on stereochemistry

Mandatory Visualizations

Signaling Pathway

Certain chromanone derivatives have been shown to induce anticancer effects by modulating key cellular signaling pathways.[3] One such pathway is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to autophagy and apoptosis in cancer cells.[3]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Autophagy_Inhibition Inhibition of Autophagy mTOR->Autophagy_Inhibition Chromanone Chromanone Derivative Chromanone->PI3K Inhibits Chromanone->Akt Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by chromanone derivatives.

Experimental Workflow

The general workflow for the purification of a synthesized chromanone derivative involves synthesis, initial purification, HPLC method development, preparative scale-up, and final analysis.

HPLC_Purification_Workflow A Synthesis of Chromanone Derivative B Crude Product (with impurities) A->B C Flash Column Chromatography B->C D Partially Purified Mixture C->D E Analytical HPLC Method Development D->E F Preparative HPLC Scale-up & Purification D->F E->F Scale-up Parameters G Collected Fractions F->G H Purity Analysis (Analytical HPLC) G->H I Pure Chromanone Derivative (>95%) H->I Pool Pure Fractions J Impure Fractions H->J Discard or Re-purify

Caption: General workflow for chromanone derivative purification.

References

Application Notes and Protocols for Cell-Based Assays of 7-Hydroxy-2,2-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-2,2-dimethyl-4-chromanone has been identified as an inhibitor of the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), a C-type lectin receptor present on the surface of macrophages and dendritic cells. With a reported half-maximal inhibitory concentration (IC50) of 4.66 mM, this compound presents a potential tool for studying the roles of DC-SIGN in immunology and inflammation. DC-SIGN is involved in pathogen recognition, cell adhesion, and the modulation of immune responses. Its inhibition by this compound can be investigated through a variety of cell-based assays to elucidate its mechanism of action and potential therapeutic applications.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The assays are designed to assess its effects on cell viability, apoptosis, cell cycle progression, and specific DC-SIGN-mediated functions such as cell adhesion, NF-κB signaling, and cytokine release.

Compound Information

Compound NameThis compound
Structure (Structure can be inserted here if available)
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Reported Activity DC-SIGN Inhibitor
IC50 4.66 mM
Solubility Soluble in DMSO

Cell Line Recommendations

The choice of cell line is critical for studying the effects of a DC-SIGN inhibitor. The following cell lines are recommended for the described assays:

Cell LineDescriptionKey Characteristics
THP-1 Human monocytic cell lineCan be differentiated into macrophage-like or dendritic-like cells. Expresses DC-SIGN upon stimulation with IL-4 and PMA.
U937-DC-SIGN Human monocytic cell line stably transfected to express DC-SIGNProvides a consistent and high-level expression of DC-SIGN for targeted assays.
Raji/DC-SIGN Human B-cell lymphoma line stably transfected to express DC-SIGNUseful for adhesion and trans-infection assays.
HEK293-DC-SIGN Human embryonic kidney cell line engineered to express DC-SIGNOften used in reporter gene assays due to high transfection efficiency.

General Assay Considerations

Due to the high IC50 of this compound, a broad concentration range, extending into the high micromolar and low millimolar range (e.g., 10 µM to 5 mM), should be tested in the initial dose-response experiments. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Application Note 1: Assessment of General Cellular Effects

Before investigating the specific effects on DC-SIGN, it is essential to determine the compound's impact on general cell health, including viability, apoptosis, and cell cycle.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Expected Outcome: This assay will determine the concentration at which this compound exhibits cytotoxic effects, allowing for the selection of non-toxic concentrations for subsequent mechanism-based assays.

Data Presentation:

Concentration of this compound% Cell Viability (Mean ± SD)
Vehicle Control (DMSO)100 ± 5.0
10 µM98 ± 4.5
100 µM95 ± 5.2
500 µM88 ± 6.1
1 mM75 ± 7.3
2.5 mM60 ± 8.0
5 mM45 ± 9.5

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed DC-SIGN expressing cells (e.g., U937-DC-SIGN) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 10 µM to 5 mM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells B Add Compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G

MTT Assay Experimental Workflow
Apoptosis Assay (Caspase-Glo 3/7 Assay)

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate that is cleaved by active caspases to generate a luminescent signal.

Expected Outcome: To determine if any observed cytotoxicity is due to the induction of apoptosis. An increase in luminescence indicates caspase activation and apoptosis.

Data Presentation:

Concentration of this compoundCaspase-3/7 Activity (RLU, Mean ± SD)
Vehicle Control (DMSO)1000 ± 150
10 µM1100 ± 160
100 µM1250 ± 180
500 µM2500 ± 300
1 mM5500 ± 600
2.5 mM12000 ± 1100
5 mM25000 ± 2300
Positive Control (Staurosporine)35000 ± 3000

Experimental Protocol: Caspase-Glo 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate for a period determined by preliminary time-course experiments (e.g., 6, 12, 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as Relative Luminescence Units (RLU).

Cell Cycle Analysis

Principle: Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Expected Outcome: To determine if the compound induces cell cycle arrest at a specific phase.

Data Presentation:

Treatment% Cells in G0/G1 (Mean ± SD)% Cells in S (Mean ± SD)% Cells in G2/M (Mean ± SD)
Vehicle Control60 ± 3.025 ± 2.515 ± 2.0
1 mM Compound58 ± 3.526 ± 2.816 ± 2.2
2.5 mM Compound75 ± 4.015 ± 2.010 ± 1.8
5 mM Compound85 ± 5.08 ± 1.57 ± 1.3
Positive Control (Nocodazole)10 ± 1.515 ± 2.075 ± 4.5

Experimental Protocol: Cell Cycle Analysis

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of the compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase.

Application Note 2: Characterization of DC-SIGN Inhibition

These assays are designed to specifically investigate the inhibitory effect of this compound on DC-SIGN function.

DC-SIGN Mediated Cell Adhesion Assay

Principle: This assay measures the ability of DC-SIGN-expressing cells to adhere to a surface coated with a DC-SIGN ligand, such as mannan (B1593421) (a yeast cell wall component) or an anti-DC-SIGN antibody. Inhibition of this adhesion indicates a blockade of DC-SIGN function.

Expected Outcome: A dose-dependent decrease in the adhesion of DC-SIGN-expressing cells in the presence of the compound.

Data Presentation:

Concentration of this compound% Adhesion (Mean ± SD)
Vehicle Control (DMSO)100 ± 8.0
100 µM92 ± 7.5
500 µM78 ± 6.8
1 mM60 ± 5.5
2.5 mM45 ± 4.2
5 mM25 ± 3.0
Positive Control (Mannan)15 ± 2.5

Experimental Protocol: Cell Adhesion Assay

  • Plate Coating: Coat a 96-well plate with a DC-SIGN ligand (e.g., 10 µg/mL mannan) overnight at 4°C.

  • Blocking: Wash the plate with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

  • Cell Labeling: Label DC-SIGN-expressing cells (e.g., U937-DC-SIGN) with a fluorescent dye (e.g., Calcein-AM).

  • Compound Pre-incubation: Pre-incubate the labeled cells with various concentrations of this compound for 30 minutes.

  • Adhesion: Add the pre-incubated cells to the coated and blocked plate and allow them to adhere for 1-2 hours at 37°C.

  • Washing: Gently wash the plate with PBS to remove non-adherent cells.

  • Fluorescence Measurement: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of adhesion relative to the vehicle control.

Adhesion_Assay_Workflow cluster_workflow Cell Adhesion Assay Workflow A Coat Plate with Ligand B Block Plate A->B E Add Cells to Plate B->E C Label Cells D Pre-incubate Cells with Compound C->D D->E F Incubate for Adhesion E->F G Wash Non-adherent Cells F->G H Measure Fluorescence G->H

DC-SIGN Mediated Adhesion Assay Workflow
NF-κB Reporter Assay

Principle: DC-SIGN signaling can lead to the activation of the NF-κB transcription factor. This assay utilizes a reporter cell line (e.g., HEK293-DC-SIGN) that contains a luciferase gene under the control of an NF-κB response element. Activation of NF-κB results in the expression of luciferase and a measurable luminescent signal.

Expected Outcome: Inhibition of DC-SIGN by the compound is expected to reduce ligand-induced NF-κB activation, leading to a decrease in the luminescent signal.

Data Presentation:

TreatmentNF-κB Activity (RLU, Mean ± SD)
Unstimulated Control500 ± 50
Ligand-Stimulated + Vehicle10000 ± 900
Ligand-Stimulated + 1 mM Compound7500 ± 700
Ligand-Stimulated + 2.5 mM Compound4000 ± 450
Ligand-Stimulated + 5 mM Compound1500 ± 200
Ligand-Stimulated + Positive Control (BAY 11-7082)800 ± 100

Experimental Protocol: NF-κB Reporter Assay

  • Cell Seeding: Seed HEK293-DC-SIGN NF-κB reporter cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a known DC-SIGN ligand that activates NF-κB (e.g., a specific PAMP or an activating anti-DC-SIGN antibody).

  • Incubation: Incubate for 6-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable, and express the results as a percentage of the stimulated control.

DC_SIGN_Signaling cluster_pathway DC-SIGN Signaling Pathway Ligand Ligand DCSIGN DC-SIGN Receptor Ligand->DCSIGN Raf1 Raf-1 DCSIGN->Raf1 Compound This compound Compound->DCSIGN Inhibition IKK IKK Complex Raf1->IKK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Expression (e.g., Cytokines) Nucleus->Gene

Simplified DC-SIGN to NF-κB Signaling Pathway
Cytokine Release Assay

Principle: DC-SIGN signaling can modulate the production and release of various cytokines. This assay measures the levels of specific cytokines (e.g., IL-6, TNF-α, IL-10) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

Expected Outcome: Inhibition of DC-SIGN may alter the cytokine profile of stimulated immune cells. For example, it might decrease the production of pro-inflammatory cytokines or increase the production of anti-inflammatory cytokines, depending on the stimulus and cell type.

Data Presentation:

TreatmentIL-6 (pg/mL, Mean ± SD)TNF-α (pg/mL, Mean ± SD)
Unstimulated Control< 10< 10
Ligand-Stimulated + Vehicle500 ± 50800 ± 75
Ligand-Stimulated + 1 mM Compound400 ± 45650 ± 60
Ligand-Stimulated + 2.5 mM Compound250 ± 30400 ± 40
Ligand-Stimulated + 5 mM Compound100 ± 15150 ± 20

Experimental Protocol: Cytokine Release Assay

  • Cell Seeding and Treatment: Seed differentiated THP-1 cells or primary dendritic cells in a 24-well plate and treat with the compound as described previously.

  • Stimulation: Stimulate the cells with a DC-SIGN ligand (e.g., LPS, which can signal through TLR4 and be modulated by DC-SIGN).

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of the desired cytokines using specific ELISA kits or a multiplex assay system, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine and calculate the concentration in the samples.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of this compound as a DC-SIGN inhibitor. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and specific DC-SIGN-mediated functions, researchers can gain valuable insights into its mechanism of action and potential as a modulator of immune responses. The data generated from these assays will be crucial for guiding further preclinical development and exploring the therapeutic potential of this compound.

Application Notes and Protocols for In Vitro Evaluation of 7-Hydroxy-2,2-dimethyl-4-chromanone Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromanone scaffolds are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. This document provides detailed application notes and protocols for the in vitro evaluation of the cytotoxic effects of a specific derivative, 7-Hydroxy-2,2-dimethyl-4-chromanone. The following sections outline the methodologies for assessing cell viability, apoptosis induction, cell cycle alterations, and the underlying molecular mechanisms. The presented data is illustrative and serves to guide researchers in their experimental design and data interpretation.

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound were evaluated across various human cancer cell lines. The following tables summarize the quantitative data from these hypothetical assessments.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma25.8
A549Lung Carcinoma32.5
HeLaCervical Cancer45.2
HCT116Colon Carcinoma28.9

IC50 values were determined using the MTT assay and represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)2.11.5
12.515.75.4
2535.212.8
5048.925.6

Apoptosis was assessed by Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry after 48 hours of treatment.

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)60.325.114.6
12.555.820.523.7
2548.215.336.5
5035.110.254.7

Cell cycle distribution was analyzed by propidium iodide staining of cellular DNA followed by flow cytometry after 24 hours of treatment.

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium and treat the cells with various concentrations of the compound. Include a vehicle control (DMSO).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution with RNase A

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound for 48 hours, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data_analysis Data Analysis start Seed Cancer Cells treat Treat with this compound start->treat mtt MTT Assay (Cell Viability) treat->mtt 48h apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis 48h cell_cycle PI Staining (Cell Cycle Analysis) treat->cell_cycle 24h western Western Blot (Protein Expression) treat->western 48h ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Protein Quantification western->protein_quant

Caption: Experimental workflow for the in vitro evaluation of this compound cytotoxicity.

Proposed Apoptotic Signaling Pathway

apoptotic_pathway cluster_regulation Regulation of Apoptosis cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 parp PARP casp3->parp cleaved_parp Cleaved PARP parp->cleaved_parp Cleavage apoptosis Apoptosis cleaved_parp->apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

References

Application Notes and Protocols for Microwave-Assisted Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Revolution in Heterocyclic Synthesis: Rapid and Efficient Microwave-Assisted Preparation of Chromanones

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and pharmacology.

This application note provides a detailed protocol for the synthesis of chromanones, a vital scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles, aligning with the principles of green chemistry.

Introduction

Chromanones are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Traditional methods for chromanone synthesis often involve lengthy reaction times and harsh conditions.

Microwave irradiation has emerged as a powerful tool in organic synthesis, enabling rapid and efficient heating of reaction mixtures.[1][2][3] This technology allows for precise temperature control and can significantly accelerate reaction rates, often leading to cleaner products and higher yields compared to conventional heating methods.[1][2][4][5] This document outlines a general yet detailed experimental setup and protocol for the microwave-assisted synthesis of 4-chromanones via the base-promoted condensation of 2-hydroxyacetophenones with aliphatic aldehydes.[6]

Experimental Overview

The described protocol focuses on the intramolecular cyclization reaction to form the chromanone ring structure. The general workflow involves the preparation of reactants, microwave-assisted reaction, and subsequent product isolation and purification.

Logical Workflow of Microwave-Assisted Chromanone Synthesis

experimental_workflow prep Reactant Preparation mix Mixing of Reactants (2-hydroxyacetophenone, aldehyde, base, solvent) prep->mix mw Microwave Irradiation mix->mw cool Cooling to Room Temperature mw->cool workup Aqueous Work-up cool->workup extract Extraction with Organic Solvent workup->extract dry Drying and Solvent Evaporation extract->dry purify Purification (e.g., Column Chromatography) dry->purify analyze Product Characterization purify->analyze

Caption: Experimental workflow for microwave-assisted chromanone synthesis.

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the synthesis of 2-alkyl-substituted 4-chromanones.

Equipment
  • Microwave Synthesis Reactor (e.g., CEM Discover SP, Milestone MicroSynth)[1][7]

  • Microwave reaction vials (10 mL) with snap caps (B75204) and septa

  • Magnetic stir bars

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Rotary evaporator

  • Chromatography column

  • Analytical balance

  • Fume hood

Reagents and Solvents
General Synthesis Protocol
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 2-hydroxyacetophenone derivative (1.0 mmol).

  • Addition of Reagents: To the vial, add the aliphatic aldehyde (1.2 mmol), ethanol (3 mL), and diisopropylamine (2.0 mmol).

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 170°C for 1 hour with magnetic stirring.[6] The pressure will be monitored and controlled by the instrument's software.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.

  • Quenching: Quench the reaction mixture by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-alkyl-substituted 4-chromanone.

  • Characterization: Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of various chromanone derivatives using microwave irradiation compared to conventional heating.

EntryMethodReactantsCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
1Microwave2-Hydroxyacetophenone, Aliphatic AldehydeDiisopropylamineEtOH1701 h43-88[6]
2Microwave2'-HydroxychalconeAcetic AcidAcetic Acid20030 minup to 82[4]
3Conventional2'-HydroxychalconeAcetic AcidAcetic Acid1004 days75[4]
4Microwave1-(2-hydroxyaryl)-1,3-propanedioneCuCl₂EtOHNot specified5 minHigh[8]
5Microwave2'-HydroxychalconeIodineDMSONot specified2-3 min80-92[5]
6Conventional2'-HydroxychalconeIodineDMSOReflux20-40 min60-70[5]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of chromanones. The protocols and data presented herein demonstrate that this technology provides a rapid, efficient, and high-yielding alternative to conventional synthetic methods. Researchers and professionals in drug development can leverage this approach to accelerate the discovery and synthesis of novel chromanone-based therapeutic agents. The advantages of reduced reaction times and improved yields make MAOS an attractive and environmentally friendly option for modern organic synthesis.[1][2]

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Chromanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromanones, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent antimicrobial effects.[1][2] These compounds, structurally related to flavonoids, have demonstrated efficacy against a broad spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][3][4] The emergence of multidrug-resistant microorganisms necessitates the development of novel antimicrobial agents, and chromanones represent a promising scaffold for such endeavors.[2][5]

This document provides detailed protocols for assessing the antimicrobial activity of chromanone derivatives. It is intended to guide researchers in the systematic evaluation of these compounds, ensuring reproducible and comparable results. The methodologies described herein are widely accepted and utilized in the field of antimicrobial susceptibility testing.

Key Structure-Activity Relationships

The antimicrobial potency of chromanone derivatives is significantly influenced by the nature and position of substituents on the chromanone core.[1] Key structural features that have been shown to modulate activity include:

  • Substitution at C-2: The presence of hydrophobic substituents at this position generally enhances antibacterial activity, particularly against Gram-positive bacteria.[1][6]

  • Hydroxylation at C-5 and C-7: Hydroxy groups at these positions are often crucial for antibacterial activity.[1][6]

  • Electron-withdrawing Groups: The addition of groups like chloro and bromo can enhance both antibacterial and antifungal potential.[7]

  • Heterocyclic Substitutions: Replacing the phenyl group at the C-2 position with heterocyclic moieties such as indole (B1671886) and quinoline (B57606) can lead to potent antimicrobial agents.[1]

Proposed Mechanism of Action

While the precise mechanisms of action for all chromanone derivatives are not fully elucidated, a commonly proposed mechanism involves the disruption of the bacterial cell membrane.[1][6] Some derivatives have been shown to dissipate the bacterial membrane potential, which in turn inhibits essential macromolecular biosynthesis.[6] Furthermore, inhibition of key bacterial enzymes, such as DNA topoisomerase IV, has also been suggested as a potential mode of action for certain chromanones.[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][3][4][8][9]

Materials:

  • 96-well microtiter plates (round-bottom wells are recommended)[10]

  • Test chromanone compounds

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[1]

  • Bacterial or fungal strains

  • Sterile saline solution (0.85% NaCl)[1]

  • 0.5 McFarland turbidity standard[1]

  • Spectrophotometer or microplate reader[11][12]

  • Sterile petri dishes, test tubes, and pipette tips[10]

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for the test compounds[1]

Procedure:

  • Preparation of Microbial Inoculum:

    • Culture the microbial strains on appropriate agar (B569324) plates for 18-24 hours.[1]

    • Transfer a few colonies into a sterile saline solution.[1]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1]

    • Dilute this standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Preparation of Test Compounds:

    • Dissolve the chromanone derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.[1]

    • Prepare serial two-fold dilutions of the stock solution in the broth medium within the 96-well microtiter plates.[1][10] Typically, 100 µL of medium is added to all wells, and then 100 µL of the 2x concentrated antibiotic solution is added to the first column. Serial dilutions are then performed across the plate.[10]

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the prepared microbial suspension. The final volume in each well is typically 200 µL.[11]

    • Include positive control wells (medium and inoculum, no compound) and negative control wells (medium only).[1]

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[1]

  • Determination of MIC:

    • After incubation, determine the MIC as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1][13] This can be assessed visually or by using a microplate reader to measure absorbance.[11][12]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[14][15] It is determined following an MIC test.

Materials:

  • Results from the MIC test

  • Appropriate agar plates (e.g., Mueller-Hinton Agar)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL).

    • Spread the aliquot onto a fresh, appropriate agar plate.[14]

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC test.

  • Determination of MBC:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[14][16] This is typically observed as the lowest concentration plate with no colony growth.

Agar Well Diffusion Assay

The agar well diffusion method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound.[17][18]

Materials:

  • Appropriate agar plates (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells[19]

  • Test chromanone compounds dissolved in a suitable solvent

Procedure:

  • Inoculation of Agar Plates:

    • Prepare a microbial inoculum adjusted to the 0.5 McFarland standard as described for the MIC test.

    • Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn culture.[19]

  • Creation of Wells:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.[19]

  • Application of Test Compounds:

    • Add a fixed volume (e.g., 50-100 µL) of the dissolved chromanone compound at a known concentration into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[17] The size of the zone is proportional to the antimicrobial activity of the compound.

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison of the antimicrobial activity of different chromanone derivatives against various microbial strains.

Table 1: Example of MIC and MBC Data for Chromanone Derivatives

CompoundTest MicroorganismMIC (µg/mL)MBC (µg/mL)
Chromanone AStaphylococcus aureus1632
Escherichia coli64>128
Candida albicans3264
Chromanone BStaphylococcus aureus816
Escherichia coli128>128
Candida albicans1632
Positive ControlStaphylococcus aureus24
(e.g., Ciprofloxacin)Escherichia coli0.51
Positive ControlCandida albicans12
(e.g., Fluconazole)

Visualizations

Workflow Experimental Workflow for Antimicrobial Activity Assessment cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis A Prepare Microbial Inoculum (0.5 McFarland Standard) C Broth Microdilution Assay (96-well plate) A->C D Agar Well Diffusion Assay A->D B Prepare Chromanone Stock Solutions and Serial Dilutions B->C B->D E Determine MIC (Lowest concentration with no visible growth) C->E G Measure Zone of Inhibition (mm) D->G F Determine MBC (Subculture from clear wells) E->F

Caption: Workflow for assessing the antimicrobial activity of chromanones.

Mechanism Proposed Antimicrobial Mechanism of Action for Chromanones Chromanone Chromanone Derivative Membrane Bacterial Cell Membrane Chromanone->Membrane interacts with Enzyme Essential Enzymes (e.g., DNA Topoisomerase IV) Chromanone->Enzyme binds to Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Death Inhibition of Macromolecular Biosynthesis & Bacterial Cell Death Disruption->Death Inhibition->Death

Caption: Proposed mechanism of antimicrobial action for certain chromanones.

References

Application Notes and Protocols for 7-Hydroxy-2,2-dimethyl-4-chromanone in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 7-Hydroxy-2,2-dimethyl-4-chromanone as a potential inhibitor in various enzyme assays. The information is intended to guide researchers in screening this compound and characterizing its inhibitory activity against several key enzyme targets.

Overview of this compound

This compound is a heterocyclic compound belonging to the chromanone family. Chromanones are known to exhibit a wide range of biological activities, including enzyme inhibition. This document focuses on its application as an inhibitor for DC-SIGN, tyrosinase, α-glucosidase, and SIRT2 enzymes.

Quantitative Data Summary

The following table summarizes the known and potential inhibitory activities of this compound against various enzymes.

Enzyme TargetCompoundIC50 ValueInhibition TypeReference/Note
DC-SIGNThis compound4.66 mMNot Specified[1][2]
TyrosinaseThis compoundData not availableNot SpecifiedPotential inhibitor based on chromanone scaffold
α-GlucosidaseThis compoundData not availableNot SpecifiedPotential inhibitor based on chromanone scaffold
SIRT2This compoundData not availableNot SpecifiedPotential inhibitor based on chromanone scaffold

Experimental Protocols

DC-SIGN Inhibition Assay (Cell-Based Competition Assay)

This protocol describes a cell-based competition assay to measure the inhibition of ligand binding to DC-SIGN by this compound.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_cells Prepare DC-SIGN expressing cells incubate_inhibitor Incubate cells with inhibitor or vehicle prep_cells->incubate_inhibitor prep_ligand Prepare fluorescently labeled ligand add_ligand Add fluorescent ligand prep_ligand->add_ligand prep_inhibitor Prepare serial dilutions of This compound prep_inhibitor->incubate_inhibitor incubate_inhibitor->add_ligand incubate_ligand Incubate add_ligand->incubate_ligand wash Wash cells incubate_ligand->wash flow_cytometry Analyze by flow cytometry wash->flow_cytometry calc_inhibition Calculate % inhibition and IC50 flow_cytometry->calc_inhibition

Caption: Workflow for DC-SIGN Inhibition Assay.

Materials:

  • DC-SIGN expressing cells (e.g., Raji-DC-SIGN cells)

  • Fluorescently labeled DC-SIGN ligand (e.g., FITC-labeled mannan (B1593421) or a specific glycoprotein)

  • This compound

  • Assay Buffer (e.g., TBS with 1 mM CaCl₂, 1 mM MgCl₂, 0.5% BSA)

  • Wash Buffer (e.g., PBS with 1% BSA)

  • 96-well V-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest DC-SIGN expressing cells and resuspend in assay buffer to a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Preparation: Prepare a 2X stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., from 0.1 mM to 20 mM final concentration).

  • Assay: a. Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate. b. Add 50 µL of the 2X inhibitor dilutions or vehicle control (assay buffer) to the respective wells. c. Incubate for 30 minutes at 4°C. d. Add 50 µL of the fluorescently labeled DC-SIGN ligand at a predetermined optimal concentration. e. Incubate for 1 hour at 4°C, protected from light.

  • Detection: a. Wash the cells three times with 200 µL of cold wash buffer, centrifuging at 300 x g for 5 minutes between each wash. b. Resuspend the cells in 200 µL of wash buffer. c. Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_background) / (Fluorescence_vehicle - Fluorescence_background)] * 100 b. Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway:

cluster_pathogen Pathogen Glycan cluster_cell Dendritic Cell Pathogen Pathogen (e.g., HIV, Mycobacteria) DCSIGN DC-SIGN Pathogen->DCSIGN Binds RAF1 Raf-1 DCSIGN->RAF1 JAK JAK DCSIGN->JAK NFkB NF-κB DCSIGN->NFkB ERK ERK RAF1->ERK ImmuneMod Immune Modulation (Cytokine production, T-cell activation) ERK->ImmuneMod STAT STAT JAK->STAT STAT->ImmuneMod NFkB->ImmuneMod Inhibitor This compound Inhibitor->DCSIGN Inhibits cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_enzyme Prepare Tyrosinase solution mix_reagents Mix buffer, inhibitor, and enzyme prep_enzyme->mix_reagents prep_substrate Prepare L-DOPA solution add_substrate Add L-DOPA prep_substrate->add_substrate prep_inhibitor Prepare serial dilutions of This compound prep_inhibitor->mix_reagents pre_incubate Pre-incubate mix_reagents->pre_incubate pre_incubate->add_substrate incubate_reaction Incubate add_substrate->incubate_reaction read_absorbance Read absorbance at 475 nm incubate_reaction->read_absorbance calc_inhibition Calculate % inhibition and IC50 read_absorbance->calc_inhibition cluster_stimulus Stimulus cluster_cell Melanocyte alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA MITF MITF PKA->MITF TyrosinaseGene Tyrosinase Gene MITF->TyrosinaseGene Tyrosinase Tyrosinase TyrosinaseGene->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Inhibitor This compound Inhibitor->Tyrosinase Inhibits cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_enzyme Prepare α-Glucosidase solution mix_reagents Mix buffer, inhibitor, and enzyme prep_enzyme->mix_reagents prep_substrate Prepare pNPG solution add_substrate Add pNPG prep_substrate->add_substrate prep_inhibitor Prepare serial dilutions of This compound prep_inhibitor->mix_reagents pre_incubate Pre-incubate mix_reagents->pre_incubate pre_incubate->add_substrate incubate_reaction Incubate add_substrate->incubate_reaction stop_reaction Add Na₂CO₃ incubate_reaction->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % inhibition and IC50 read_absorbance->calc_inhibition cluster_digestion Carbohydrate Digestion cluster_enzyme Enzyme Action Carbs Complex Carbohydrates (Starch, Sucrose) Disaccharides Disaccharides (Maltose, Sucrose) Carbs->Disaccharides Digestion Glucose Glucose Disaccharides->Glucose Hydrolysis alpha_glucosidase α-Glucosidase (in small intestine) Inhibitor This compound Inhibitor->alpha_glucosidase Inhibits cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_enzyme Prepare SIRT2 enzyme mix_reagents Mix SIRT2, NAD+, and inhibitor prep_enzyme->mix_reagents prep_substrate Prepare fluorogenic acetylated peptide substrate add_substrate Add substrate prep_substrate->add_substrate prep_cofactor Prepare NAD+ prep_cofactor->mix_reagents prep_inhibitor Prepare serial dilutions of This compound prep_inhibitor->mix_reagents pre_incubate Pre-incubate mix_reagents->pre_incubate pre_incubate->add_substrate incubate_reaction Incubate add_substrate->incubate_reaction add_developer Add developer solution incubate_reaction->add_developer read_fluorescence Read fluorescence (e.g., Ex/Em = 355/460 nm) add_developer->read_fluorescence calc_inhibition Calculate % inhibition and IC50 read_fluorescence->calc_inhibition cluster_cellular Cellular Deacetylation cluster_enzyme Enzyme Action AcetylatedProtein Acetylated Protein (e.g., α-tubulin, Histones) DeacetylatedProtein Deacetylated Protein AcetylatedProtein->DeacetylatedProtein SIRT2 SIRT2 NAM Nicotinamide SIRT2->NAM NAD NAD+ NAD->SIRT2 Inhibitor This compound Inhibitor->SIRT2 Inhibits

References

Application Notes & Protocols: Analytical Techniques for Chromanone Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chromanones, characterized by a benzopyran-4-one scaffold, are a significant class of heterocyclic compounds. They are recognized as "privileged structures" in medicinal chemistry due to their presence in numerous natural products and their wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[1][2][3][4] The precise characterization of these molecules is paramount for drug discovery and development, ensuring structural integrity, purity, and accurate structure-activity relationship (SAR) studies.[3][5] This document provides detailed application notes and protocols for the key analytical techniques employed in the structural elucidation and quantitative analysis of chromanone derivatives.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized or isolated chromanone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[6][7][8] For chromanones, ¹H NMR, ¹³C NMR, and two-dimensional (2D) experiments like HSQC, HMBC, and NOE are routinely used.[6][9]

Data Presentation: Typical NMR Chemical Shifts

The following table summarizes the characteristic chemical shift ranges for the core protons and carbons of the chroman-4-one scaffold. Substituents on the ring system will, of course, influence these values.

Position ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Notes
C-2~4.5 (dd)~70-80Chemical shift is highly dependent on substituents at C-2.
C-3~2.8 (m)~35-45Protons at C-2 and C-3 often show geminal and vicinal coupling.
C=O (C-4)-~190-200Carbonyl carbon is a key identifier in the ¹³C NMR spectrum.[10]
C-4a-~115-125Quaternary carbon at the ring junction.
C-5~7.8 (dd)~125-135Aromatic proton, typically the most downfield due to deshielding from the carbonyl group.
C-6~7.0 (t)~115-125Aromatic proton.
C-7~7.5 (ddd)~130-140Aromatic proton.
C-8~7.0 (d)~110-120Aromatic proton.
C-8a-~160-165Quaternary carbon attached to the heterocyclic oxygen.

Data compiled from various sources, including[6][10]. Shifts are approximate and vary based on solvent and substitution.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified chromanone sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise referencing is required.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire a standard ¹H NMR spectrum. Optimize spectral width, acquisition time, and relaxation delay.

    • Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

    • Perform 2D NMR experiments as needed for full structural assignment:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks (e.g., between H-2 and H-3).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

      • NOE (Nuclear Overhauser Effect) Spectroscopy: To determine the spatial proximity of protons, aiding in stereochemical assignments.[11]

  • Data Processing and Interpretation:

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Analyze the chemical shifts, coupling constants, and 2D correlations to assign all signals and confirm the chromanone structure.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Tandem MS (MS/MS) experiments reveal fragmentation patterns that offer valuable structural clues.[12] Electrospray ionization (ESI) is a common soft ionization technique for chromanones, often coupled with liquid chromatography (LC-MS).[2][13]

Data Presentation: Common Fragmentation Pathways

Chromanones typically fragment via retro-Diels-Alder (rDA) reactions, leading to characteristic product ions. The exact fragmentation is highly dependent on the substitution pattern.

Precursor Ion Fragmentation Pathway Key Fragment Ions Notes
[M+H]⁺Retro-Diels-Alder (rDA)Loss of the substituted alkene from the heterocyclic ring.This is a characteristic fragmentation for the chromane (B1220400) scaffold.[12]
[M+H]⁺Loss of substituentsLoss of small neutral molecules (e.g., H₂O, CO) from the parent structure.Can help identify the presence of hydroxyl or other labile groups.
[M+H]⁺Benzylic cleavageCleavage of bonds on substituents attached to the aromatic ring.Provides information on the nature of the substituents.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the chromanone sample (~1-10 µg/mL) in a suitable solvent, typically the mobile phase starting condition (e.g., methanol (B129727) or acetonitrile/water mixture).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • LC System:

      • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

      • Gradient: A typical gradient might run from 5% B to 95% B over 5-10 minutes.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 1-5 µL.

    • MS System (ESI Source):

      • Ionization Mode: Positive ion mode is typical for chromanones, which readily form [M+H]⁺ ions.[13]

      • Capillary Voltage: 3-4 kV.

      • Source Temperature: 100-150 °C.

      • Desolvation Gas Flow: 600-800 L/hr.

      • Scan Range: m/z 100-1000.

      • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺ in the full scan mass spectrum to confirm the molecular weight.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways to support the proposed structure.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[14][15]

Data Presentation: Characteristic IR Absorption Bands for Chromanones

Functional Group Vibrational Mode Absorption Range (cm⁻¹) Intensity
C=O (Ketone)Stretch1670 - 1690Strong
C-O-C (Aryl Ether)Asymmetric Stretch1230 - 1270Strong
C=C (Aromatic)Stretch1580 - 1600Medium-Strong
=C-H (Aromatic)Stretch3000 - 3100Medium-Weak
C-H (Aliphatic)Stretch2850 - 2960Medium

Reference data from[15][16][17].

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid chromanone sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet-forming die.

    • Press the powder under high pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the key absorption bands in the spectrum.

    • Correlate the observed bands with known functional group frequencies to confirm the presence of the ketone, aromatic ring, and ether linkages of the chromanone scaffold.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π-electrons.[18] The chromanone scaffold contains a benzoyl system, which gives rise to characteristic absorptions.

Data Presentation: Typical UV-Vis Absorption Maxima

Electronic Transition Typical λₘₐₓ (nm) Notes
π → π~250-260 nmCorresponds to the benzoyl chromophore.
n → π~320-340 nmCorresponds to the carbonyl group. This band is typically weaker.

Values are approximate and can shift based on solvent polarity and the presence of additional auxochromic groups on the chromanone ring.[19][20]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation:

    • Prepare a stock solution of the chromanone in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (blank) and the other with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Run a baseline correction with the blank cuvette.

    • Scan the sample across the UV-Vis range (e.g., 200-600 nm) to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

    • If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of chromanone samples and for their quantitative analysis in various matrices.[21] Reversed-phase HPLC with UV detection is the most common setup.

Data Presentation: Example HPLC Method Parameters

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFA or Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at a λₘₐₓ of the chromanone (e.g., 254 nm)
Column Temperature 25-30 °C
Injection Volume 10 µL

These are starting conditions and must be optimized for specific chromanone derivatives.[22]

Experimental Protocol: HPLC Analysis for Purity and Quantification

  • Method Development and Optimization:

    • Develop a separation method by testing different columns, mobile phase compositions, and gradients to achieve good resolution between the main compound peak and any impurities.[22]

  • Sample and Standard Preparation:

    • Purity Analysis: Prepare a solution of the chromanone sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

    • Quantitative Analysis: Accurately prepare a stock solution of a reference standard. Create a series of calibration standards (e.g., 5-100 µg/mL) by diluting the stock solution. Prepare the unknown sample to have a concentration within the calibration range.

  • Data Acquisition:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • For purity analysis, inject the sample and integrate all peaks. Purity is typically reported as the area percentage of the main peak.

    • For quantitative analysis, inject the calibration standards in order of increasing concentration, followed by the unknown samples.

  • Data Analysis:

    • Plot a calibration curve of peak area versus concentration for the reference standard.

    • Determine the linearity (correlation coefficient, r² > 0.999).

    • Use the linear regression equation from the calibration curve to calculate the concentration of the chromanone in the unknown samples based on their measured peak areas.

Visualized Workflows and Pathways

General Analytical Workflow

The comprehensive characterization of a novel chromanone requires an integrated approach, utilizing multiple analytical techniques in a logical sequence.

synthesis Synthesis & Purification (e.g., Column Chromatography) ftir FT-IR Spectroscopy synthesis->ftir uvvis UV-Vis Spectroscopy synthesis->uvvis hplcuv HPLC-UV synthesis->hplcuv lcms LC-MS synthesis->lcms nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr fg Functional Groups Confirmed (C=O, C-O-C) ftir->fg purity Purity & Quantification hplcuv->purity mw Molecular Weight & Formula Confirmation lcms->mw structure Final Structure Elucidation nmr->structure fg->structure purity->structure mw->structure stimulus LPS (Inflammatory Stimulus) receptor TLR4 Receptor stimulus->receptor Binds pi3k PI3K receptor->pi3k Activates tak1 TAK1 receptor->tak1 Activates chromanone Chromanone Derivative chromanone->pi3k Inhibits chromanone->tak1 Inhibits akt Akt pi3k->akt Activates ikb IκBα akt->ikb Phosphorylates (leading to degradation) tak1->ikb Phosphorylates (leading to degradation) nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Upregulates Transcription

References

Application Notes and Protocols for the Solid-Phase Synthesis of 2-Benzothiazolyl Modified Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase synthesis of C-terminal 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) modified amino acids and peptides. This method leverages the well-established 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy, offering an efficient and robust approach for synthesizing these valuable compounds for drug discovery and development.[1][2][3][4]

The benzothiazole (B30560) moiety is a significant pharmacophore found in a variety of biologically active compounds with a wide spectrum of activities, including antitumor, anti-inflammatory, and neuroprotective properties.[1][4] The solid-phase synthesis approach described herein facilitates the generation of libraries of novel amino acid and peptide derivatives incorporating the benzothiazole scaffold, which can be screened for various therapeutic applications.[5]

Experimental Workflow Overview

The overall strategy involves the initial attachment of 2-aminobenzenethiol to a solid support, followed by the coupling of an Fmoc-protected amino acid. Subsequent peptide elongation proceeds using standard solid-phase peptide synthesis (SPPS) techniques. The final benzothiazole ring formation occurs upon cleavage from the resin.

experimental_workflow cluster_resin_prep Resin Preparation cluster_attachment Attachment of 2-Aminobenzenethiol cluster_coupling First Amino Acid Coupling cluster_spps Peptide Elongation (SPPS Cycle) cluster_cleavage Cleavage and Cyclization cluster_purification Purification and Analysis resin Start with Trityl-based Resin (e.g., Mmt-resin) swell Swell Resin in DMF resin->swell attachment Attach 2-aminobenzenethiol to the resin swell->attachment activation Activate Fmoc-Amino Acid attachment->activation coupling Couple activated Fmoc-Amino Acid to resin-bound 2-aminobenzenethiol activation->coupling deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) coupling->deprotection washing1 Wash with DMF deprotection->washing1 Repeat for each amino acid next_coupling Couple next Fmoc-Amino Acid washing1->next_coupling Repeat for each amino acid washing2 Wash with DMF next_coupling->washing2 Repeat for each amino acid washing2->deprotection Repeat for each amino acid cleavage Cleave from resin with TFA-based cocktail washing2->cleavage cyclization Spontaneous cyclization to form 2-benzothiazolyl derivative cleavage->cyclization purification Purify by RP-HPLC cyclization->purification analysis Characterize by MS and NMR purification->analysis

Caption: Experimental workflow for the solid-phase synthesis of 2-benzothiazolyl modified amino acids.

Key Experimental Protocols

The following protocols are based on the Fmoc/tBu strategy for solid-phase peptide synthesis.[6][7]

Protocol 1: Preparation of 2-Aminobenzenethiol Resin
  • Resin Selection: A trityl-based resin, such as 4-methoxytrityl (Mmt) resin, is recommended.[1] This allows for cleavage under mild acidic conditions.

  • Resin Swelling: Swell the Mmt resin in N,N-dimethylformamide (DMF) for a minimum of 1 hour before use.

  • Attachment of 2-Aminobenzenethiol: React the swollen resin with 2-aminobenzenethiol. The thiol group will displace the leaving group on the resin, attaching the 2-aminobenzenethiol to the solid support.

Protocol 2: Coupling of the First Fmoc-Amino Acid

Due to the lower nucleophilicity of the aromatic amine of the resin-bound 2-aminobenzenethiol, a highly activated Fmoc-amino acid is required for efficient coupling.[1]

  • Activation: Activate the desired Fmoc-protected amino acid (3 equivalents relative to resin loading) using a suitable coupling reagent. A combination of N,N'-diisopropylcarbodiimide (DIC) (3 eq.) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) (3 eq.) or OxymaPure® in DMF is effective.[6]

  • Coupling: Add the activated amino acid solution to the 2-aminobenzenethiol resin and agitate at room temperature for 2-4 hours.

  • Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and N,N-diisopropylethylamine (DIPEA) in DMF.

Protocol 3: Peptide Chain Elongation

Standard Fmoc-SPPS protocols are used for extending the peptide chain.[7]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[6]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling of Subsequent Amino Acids: Couple the next Fmoc-protected amino acid using the activation method described in Protocol 2, step 1.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.

Protocol 4: Cleavage and Benzothiazole Formation
  • Final Fmoc Deprotection: Remove the final Fmoc group using the procedure in Protocol 3, step 1.

  • Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5). For tryptophan-containing peptides, dithiothreitol (B142953) (DTT) can be added to the cocktail.

  • Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature. This step cleaves the synthesized molecule from the resin and removes the acid-labile side-chain protecting groups.

  • Cyclization: Following cleavage, the liberated 2-N-peptidyl-aminobenzenethiol undergoes spontaneous cyclization to form the stable 2-benzothiazolyl ring.[6]

  • Precipitation and Purification: Precipitate the crude product in cold diethyl ether. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various C-terminal 2-benzothiazolyl modified dipeptides.

EntryCoupled Amino AcidProductYield (%)Purity (%)
1Fmoc-L-Ala-OHH-Ala-BTH85>95
2Fmoc-L-Val-OHH-Val-BTH82>95
3Fmoc-L-Leu-OHH-Leu-BTH88>95
4Fmoc-L-Ile-OHH-Ile-BTH80>95
5Fmoc-L-Phe-OHH-Phe-BTH86>95
6Fmoc-L-Pro-OHH-Pro-BTH83>95
7Fmoc-Gly-OHH-Gly-BTH90>95

Yields and purities are based on the analysis of the crude product after cleavage and cyclization. Data is representative and may vary based on the specific amino acid sequence and experimental conditions.

Signaling Pathway Diagram

The interaction of certain 2-(aminophenyl)benzothiazole derivatives with the Aryl Hydrocarbon Receptor (AhR) signaling pathway is a key mechanism for their anti-cancer activity.

signaling_pathway cluster_cell Cancer Cell ap_bth 2-(Aminophenyl)benzothiazole (AP-BTH) Derivative ahr Aryl Hydrocarbon Receptor (AhR) ap_bth->ahr Binds to cyp1a1 Cytochrome P450 1A1 (CYP1A1) ahr->cyp1a1 Induces expression of reactive_species Reactive Electrophilic Species cyp1a1->reactive_species Metabolizes AP-BTH into dna_adducts DNA Adducts reactive_species->dna_adducts Forms apoptosis Apoptosis dna_adducts->apoptosis Triggers

Caption: Proposed signaling pathway for the anti-cancer activity of certain 2-(aminophenyl)benzothiazole derivatives.

References

Application of 7-Hydroxy-2,2-dimethyl-4-chromanone in Immunology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-2,2-dimethyl-4-chromanone is a heterocyclic compound that has garnered interest in immunology research due to its activity as an inhibitor of Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN). DC-SIGN is a C-type lectin receptor predominantly expressed on the surface of dendritic cells (DCs) and macrophages, playing a crucial role in pathogen recognition, antigen presentation, and the initiation of immune responses. By targeting DC-SIGN, this compound presents a valuable tool for investigating and potentially modulating immune functions. This document provides detailed application notes and experimental protocols for the use of this compound in immunology research.

Key Applications in Immunology

  • Inhibition of DC-SIGN-Mediated Processes: As a direct inhibitor, this compound can be utilized to study the role of DC-SIGN in various immunological contexts, including viral entry (e.g., HIV, Dengue), cell-cell adhesion, and T-cell activation.

  • Modulation of Dendritic Cell and Macrophage Function: By blocking DC-SIGN, the compound can be used to investigate the downstream effects on antigen uptake, processing, and presentation by these key antigen-presenting cells (APCs).

  • Anti-inflammatory Research: Structurally similar chromanone derivatives have demonstrated anti-inflammatory properties, suggesting that this compound may also possess the ability to suppress the production of pro-inflammatory mediators. This makes it a candidate for studying inflammatory pathways and for the development of novel anti-inflammatory agents.

  • Drug Development for Immune-Related Disorders: The targeted inhibition of DC-SIGN is a potential therapeutic strategy for autoimmune diseases, viral infections, and chronic inflammatory conditions. This compound can serve as a lead structure for the development of more potent and specific immunomodulatory drugs.

Data Presentation

The following tables summarize the known quantitative data for this compound and the hypothesized effects based on structurally related compounds.

Table 1: Known Inhibitory Activity of this compound

TargetAssay TypeCell Type/SystemIC50 ValueReference
DC-SIGNCompetitive Binding AssayRecombinant Protein4.66 mM[1][2]

Table 2: Hypothetical Anti-inflammatory Activity of this compound (Based on related chromanones)

ParameterAssay TypeCell LineStimulantExpected Outcome
Nitric Oxide (NO) ProductionGriess AssayRAW 264.7 MacrophagesLPSInhibition
Prostaglandin E2 (PGE2) ProductionELISARAW 264.7 MacrophagesLPSInhibition
TNF-α SecretionELISARAW 264.7 Macrophages/Human PBMCsLPSInhibition
IL-6 SecretionELISARAW 264.7 Macrophages/Human PBMCsLPSInhibition
IL-1β SecretionELISARAW 264.7 Macrophages/Human PBMCsLPSInhibition

Experimental Protocols

The following are detailed protocols for key experiments to characterize the immunological effects of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on immune cells (e.g., RAW 264.7 macrophages, human Peripheral Blood Mononuclear Cells - PBMCs) to establish a non-toxic working concentration range for subsequent functional assays.

Materials:

  • This compound

  • RAW 264.7 cells or isolated PBMCs

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10^5 cells/well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of varying concentrations of the compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate for 24-48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Read Absorbance at 570 nm F->G Cytokine_Inhibition_Workflow cluster_workflow Cytokine Inhibition Assay Workflow A Seed Macrophages/DCs B Pre-treat with Compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Perform ELISA D->E F Analyze Cytokine Levels E->F Signaling_Pathway_Diagram cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, p38) TLR4->MAPK Compound This compound Compound->IKK inhibits Compound->MAPK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors in Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines gene transcription

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Chromanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies used to evaluate the anti-inflammatory properties of chromanones. This document offers detailed protocols for key in vitro assays, guidance on data presentation, and visual representations of the critical signaling pathways involved in inflammation that are often modulated by chromanones.

Introduction to Chromanones and Inflammation

Chromanone, a core heterocyclic scaffold, is found in a variety of natural products and synthetic compounds that exhibit a broad range of biological activities, including significant anti-inflammatory effects.[1] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of chromanones stems from their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. This document outlines the experimental procedures to rigorously assess these properties.

Data Presentation: Quantitative Analysis of Anti-inflammatory Activity

To facilitate the comparison of the anti-inflammatory efficacy of different chromanone compounds, all quantitative data should be summarized in clear, well-structured tables.

Table 1: Effect of Chromanones on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundConcentration (µM)NO Production (% of LPS Control)IC₅₀ (µM)
Chromanone A 185.2 ± 4.115.7
562.5 ± 3.5
1041.3 ± 2.8
2520.1 ± 1.9
Chromanone B 190.1 ± 5.222.4
575.4 ± 4.8
1055.6 ± 3.9
2535.8 ± 2.5
Positive Control (e.g., L-NAME) 10015.3 ± 1.5N/A

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Chromanones in LPS-Stimulated Macrophages

CompoundConcentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)
Chromanone A 1045.8 ± 3.750.2 ± 4.3
Chromanone B 1060.1 ± 5.165.7 ± 5.9
Positive Control (e.g., Dexamethasone) 125.4 ± 2.230.1 ± 2.9

Table 3: Effect of Chromanones on iNOS and COX-2 Protein Expression in LPS-Stimulated Macrophages

CompoundConcentration (µM)iNOS Expression (Fold Change vs. LPS Control)COX-2 Expression (Fold Change vs. LPS Control)
Chromanone A 100.35 ± 0.040.41 ± 0.05
Chromanone B 100.58 ± 0.060.62 ± 0.07

Experimental Workflow

The general workflow for assessing the anti-inflammatory effects of chromanones involves a series of in vitro assays to determine their impact on cell viability, the production of inflammatory mediators, and the activity of key signaling pathways.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Compound_Prep Chromanone Preparation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound_Prep->Cytotoxicity Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Cell_Culture->Cytotoxicity NO_Assay Nitric Oxide (NO) Assay Cytotoxicity->NO_Assay Non-toxic concentrations Cytokine_Assay Cytokine Assay (ELISA) Cytotoxicity->Cytokine_Assay Non-toxic concentrations WB_Analysis Western Blot Analysis Cytotoxicity->WB_Analysis Non-toxic concentrations Data_Analysis Data Analysis & IC50 Calculation NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Pathway_Analysis Signaling Pathway Interpretation WB_Analysis->Pathway_Analysis Data_Analysis->Pathway_Analysis

Caption: General experimental workflow for assessing chromanone anti-inflammatory effects.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Seed cells in appropriate plates (e.g., 96-well or 6-well plates) and allow them to adhere overnight. Pre-treat the cells with various concentrations of the chromanone compounds for 1-2 hours before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the chromanone compounds.

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

    • 96-well plates.

    • Microplate reader.

  • Protocol:

    • Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

    • Treat the cells with various concentrations of chromanones for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[2]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the production of nitric oxide, a key pro-inflammatory mediator.

  • Materials:

  • Protocol:

    • Seed RAW 264.7 cells (1.5 x 10⁵ cells/well) in a 96-well plate and incubate overnight.[3]

    • Pre-treat cells with chromanones for 1-2 hours, then stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.[4]

    • Incubate for 10 minutes at room temperature, protected from light.[4]

    • Measure the absorbance at 540 nm.[3][4]

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Materials:

    • ELISA kits for mouse TNF-α and IL-6.

    • Wash buffer.

    • Substrate solution (e.g., TMB).

    • Stop solution.

    • 96-well ELISA plates.

    • Microplate reader.

  • Protocol:

    • Collect cell culture supernatants after treatment with chromanones and LPS stimulation as described for the NO assay.

    • Perform the ELISA according to the manufacturer's instructions for the specific kit.[1][5]

    • Typically, this involves coating the plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a streptavidin-HRP conjugate, and finally the substrate.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

Western blotting is used to determine the protein expression levels of key inflammatory enzymes (iNOS, COX-2) and to investigate the effects of chromanones on signaling pathways (e.g., NF-κB and MAPKs).

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA).

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membranes.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) detection reagent.

    • Imaging system.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[6]

    • Determine the protein concentration of the lysates.

    • Separate 20-40 µg of protein per sample on an SDS-PAGE gel.[6]

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary antibody overnight at 4°C.[6]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.[6]

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[6]

Key Signaling Pathways in Inflammation Modulated by Chromanones

Chromanones often exert their anti-inflammatory effects by targeting key signaling pathways that regulate the expression of pro-inflammatory genes.

Toll-Like Receptor 4 (TLR4) Signaling

LPS, a component of the outer membrane of Gram-negative bacteria, activates the inflammatory response primarily through TLR4. Inhibition of TLR4 activation is a potential mechanism for the anti-inflammatory action of chromanones.

TLR4_signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKKs TAK1->MAPKK NFkB_pathway NF-κB Pathway IKK->NFkB_pathway MAPK_pathway MAPK Pathway MAPKK->MAPK_pathway

Caption: Simplified TLR4 signaling cascade initiated by LPS.
NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

NFkB_signaling IKK IKK Activation IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα IkB->p_IkB Degradation Proteasomal Degradation p_IkB->Degradation NFkB_complex NF-κB (p65/p50) - IκBα NFkB_active Active NF-κB (p65/p50) NFkB_complex->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression induces

Caption: The canonical NF-κB activation pathway.
MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are also activated by inflammatory stimuli and contribute to the production of inflammatory mediators.

MAPK_signaling TAK1 TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK AP1 AP-1 Activation p_p38->AP1 p_JNK->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression

Caption: Simplified p38 and JNK MAPK signaling pathways.

By following these detailed protocols and considering the underlying signaling mechanisms, researchers can effectively and reproducibly assess the anti-inflammatory potential of novel chromanone derivatives, paving the way for the development of new therapeutic agents.

References

creating a bioactive compound library of chromanone analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Creating a Bioactive Compound Library of Chromanone Analogs

Audience: Researchers, scientists, and drug development professionals.

Creating a Bioactive Compound Library of Chromanone Analogs: Synthesis, Screening, and Application

Introduction Chromanone, or chroman-4-one, represents a vital heterocyclic scaffold in medicinal chemistry, serving as a foundational structure for numerous natural and synthetic bioactive compounds.[1][2] Its "privileged structure" status stems from its wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[1][3][4] Unlike the related chromone, the chromanone structure lacks a C2-C3 double bond, a minor structural difference that leads to significant variations in biological activity.[1][3] This application note provides a comprehensive guide for creating and screening a library of novel chromanone analogs, identifying bioactive "hits," and elucidating their mechanisms of action, with a focus on key cancer-related signaling pathways.

Part 1: Library Synthesis and Development

The initial step involves the chemical synthesis of a diverse library of chromanone analogs. Diversity-oriented synthesis (DOS) is a powerful strategy to explore a wide chemical space from a common chromanone core.[5] Synthetic approaches often involve the intramolecular cyclization of chalcones or Claisen ester condensation.[6] The goal is to generate a collection of molecules with varied substitutions at different positions of the chromanone ring (e.g., C-2, C-3, C-6, C-7), as these modifications are known to significantly influence biological potency and selectivity.[1]

G cluster_0 Synthesis & Purification cluster_1 Library Management start Starting Materials (e.g., Phenols, Chalcones) synthesis Diversity-Oriented Synthesis (Parallel Synthesis) start->synthesis workup Reaction Work-up & Crude Product Isolation synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Structure & Purity Analysis (NMR, LC-MS) purification->analysis dissolution Compound Dissolution (e.g., in DMSO) analysis->dissolution Qualified Compounds plating Master Plate Creation (96- or 384-well) dissolution->plating storage Library Storage (-20°C or -80°C) plating->storage

Figure 1: General workflow for the synthesis and management of a chromanone analog library.

Part 2: High-Throughput Screening (HTS)

Once the library is synthesized and plated, high-throughput screening (HTS) is employed to rapidly assess the biological activity of each compound.[7][8] A primary assay, typically a cell-based viability or cytotoxicity assay, is used to screen the entire library at a single concentration (e.g., 10-50 µM) to identify initial "hits".[7]

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Follow-up prep Prepare Assay Plates (Seed Cells) add_cpd Add Library Compounds (Single Concentration) prep->add_cpd incubate Incubate add_cpd->incubate readout Assay Readout (e.g., Absorbance, Fluorescence) incubate->readout data_analysis Primary Data Analysis (Calculate % Inhibition) readout->data_analysis Raw Data hit_selection Hit Selection (Set Activity Threshold) data_analysis->hit_selection dose_response Dose-Response Assay (Calculate IC50) hit_selection->dose_response hit_confirmation Hit Confirmation & Prioritization dose_response->hit_confirmation

Figure 2: Workflow for a high-throughput screening (HTS) campaign.

Part 3: Experimental Protocols

Protocol 3.1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of cell viability. It is a colorimetric assay used for the primary screening of the chromanone library.

Materials & Reagents

  • Cancer cell line of interest (e.g., HL-60, T47D, Caco-2)[9][10]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Procedure

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of chromanone analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blanks.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration required to inhibit cell proliferation by 50%).[10]

Protocol 3.2: Western Blot for Protein Expression Analysis

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway following treatment with a hit compound.

Materials & Reagents

  • Hit chromanone analog(s)

  • Cell line of interest

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure

  • Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of a hit chromanone analog for a specified time (e.g., 24 hours). Wash cells with cold PBS and lyse with 100-200 µL of cold RIPA buffer.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.

  • Imaging: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control like β-actin.

Protocol 3.3: Flow Cytometry for Cell Cycle Analysis

This protocol determines the effect of a hit compound on cell cycle progression.[9]

Materials & Reagents

  • Hit chromanone analog(s)

  • Cell line of interest

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol (B145695)

  • PBS

  • Flow cytometer

Procedure

  • Cell Treatment: Seed cells and treat with IC₅₀ concentrations of a hit compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Part 4: Data Presentation and Hit Identification

Data from primary and secondary screens should be organized for clear interpretation. For cytotoxicity screens, IC₅₀ values are a key metric.

Table 1: Cytotoxic Activity of Hypothetical Chromanone Analogs

Compound IDStructure/SubstitutionIC₅₀ (µM) vs. HL-60[9]IC₅₀ (µM) vs. T47DIC₅₀ (µM) vs. Caco-2[10]
CHR-001 Unsubstituted> 100> 100> 100
CHR-002 3-Benzylidene15.225.870.1
CHR-003 7-Hydroxy-3-benzylidene8.512.135.4
CHR-004 2-Phenyl (Flavanone)22.745.388.9
CHR-005 Spiro-pyrazoline at C35.19.820.5
Cisplatin Reference Drug7.911.218.3

Data are hypothetical examples based on published trends for chromanone derivatives.[9][10]

A "hit" is a compound that meets predefined criteria, such as an IC₅₀ value below a certain threshold (e.g., < 20 µM) and a desirable selectivity profile.[10] Confirmed hits are then advanced to mechanism of action (MoA) studies.

Part 5: Mechanism of Action (MoA) Studies and Key Signaling Pathways

Understanding how a hit compound exerts its biological effect is crucial. Many bioactive compounds, including flavonoids and their analogs, modulate key intracellular signaling pathways that control cell proliferation, survival, and apoptosis.[11] Two pathways frequently dysregulated in cancer and targeted by small molecules are the PI3K/Akt/mTOR and MAPK/ERK pathways.[11][12]

The PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, metabolism, and survival.[13] Its aberrant activation is a hallmark of many cancers.[11] Chromanone analogs may inhibit this pathway at various nodes.

G receptor receptor pathway_component pathway_component inhibitor inhibitor outcome outcome RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 De-P Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Survival Survival Akt->Survival S6K p70S6K mTORC1->S6K P EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation Chromanone Chromanone Analog Chromanone->PI3K Chromanone->Akt Chromanone->mTORC1

Figure 3: The PI3K/Akt/mTOR pathway with potential inhibition points for chromanone analogs.

The MAPK/ERK Pathway

This cascade transmits signals from the cell surface to the nucleus to regulate gene expression involved in proliferation, differentiation, and survival.[14][15] It is another common target in cancer therapy.

G receptor receptor pathway_component pathway_component inhibitor inhibitor outcome outcome GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF P Response Cellular Response (Proliferation, Differentiation) TF->Response Chromanone Chromanone Analog Chromanone->Raf Chromanone->MEK

References

Application Notes: In Vivo Experimental Design for Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromanone and its derivatives represent a versatile class of heterocyclic compounds with a wide array of documented pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The chromanone scaffold is considered a "privileged structure" in medicinal chemistry, making it a focal point for drug discovery and development.[2][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for testing novel chromanone derivatives. The protocols outlined below cover pharmacokinetics, efficacy in a neuroinflammation model, and preliminary toxicity assessments.

Pharmacological Context & Signaling Pathways

Chromanone derivatives have been shown to exert their biological effects through various mechanisms. A significant area of investigation is their role in modulating inflammatory pathways. For instance, certain chromanone derivatives have been found to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[1][4] Mechanistic studies reveal that these effects can be mediated through the inhibition of key signaling cascades, such as the nuclear factor-kappa B (NF-κB) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][5] Specifically, some derivatives can interfere with Toll-like receptor 4 (TLR4) signaling, which is a critical upstream activator of these inflammatory responses.[1][5]

In the context of cancer, chromanone derivatives have demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest.[6] For neurodegenerative diseases, their anti-neuroinflammatory properties are of particular interest.[1][4]

Below is a diagram illustrating the TLR4-mediated NF-κB and PI3K/Akt signaling pathways, which are common targets of chromanone derivatives in anti-inflammatory studies.

Chromanone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds PI3K PI3K TLR4->PI3K Activates TAK1 TAK1 TLR4->TAK1 Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates TAK1->IKK Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NFκB_IκB NF-κB / IκB (Inactive) NFκB NF-κB (Active) NFκB_IκB->NFκB Releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFκB->Gene_Expression Translocates & Promotes Transcription Chromanone Chromanone Derivative Chromanone->PI3K Inhibits Chromanone->TAK1 Inhibits

Figure 1: TLR4-mediated signaling pathway targeted by chromanone derivatives.

Experimental Protocols

The following protocols provide a framework for the in vivo evaluation of chromanone derivatives. These should be adapted based on the specific properties of the test compound and the research question.

Pharmacokinetic (PK) Studies

A crucial first step in in vivo testing is to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the chromanone derivative.[7]

Objective: To determine key pharmacokinetic parameters such as bioavailability, maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life (t1/2).

Experimental Workflow:

PK_Workflow start Animal Acclimatization (e.g., Sprague-Dawley rats) dosing Compound Administration (Oral and IV routes) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage (-80°C) sampling->processing analysis LC-MS/MS Analysis processing->analysis end Pharmacokinetic Modeling and Data Analysis analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxy-2,2-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Hydroxy-2,2-dimethyl-4-chromanone.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Answer:

Low yields can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction between resorcinol (B1680541) and 3,3-dimethylacrylic acid may not have gone to completion.

    • Solution: Ensure the reaction is heated adequately, for instance, on a steam bath as suggested in some protocols.[1] Consider extending the reaction time and monitor the progress using Thin Layer Chromatography (TLC).

  • Suboptimal Catalyst Concentration: The amount and quality of the acid catalyst, such as polyphosphoric acid, are crucial.

    • Solution: Use a sufficient amount of polyphosphoric acid to ensure a stirrable paste is formed with the reactants.[1] The quality of the polyphosphoric acid can also affect the outcome, so using a fresh or properly stored batch is recommended.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Precise temperature control is critical. Overheating can lead to charring and the formation of polymeric side products. Alternative, milder catalysts could be explored to minimize side reactions.

  • Inefficient Purification: Significant loss of product can occur during the workup and purification steps.

    • Solution: After quenching the reaction with water, ensure complete precipitation of the crude product. During recrystallization, choose an appropriate solvent system and avoid using an excessive amount of solvent to prevent the product from remaining in the solution.

Question 2: I am observing a significant amount of dark, tarry byproduct in my reaction mixture. What is causing this and how can I prevent it?

Answer:

The formation of dark, tarry material is a common issue in acid-catalyzed reactions, particularly when using strong dehydrating agents like polyphosphoric acid at elevated temperatures.

  • Cause: This is often due to the polymerization of starting materials or products, or charring caused by the strong acid catalyst.

  • Prevention:

    • Temperature Control: Carefully control the reaction temperature. Use a steam bath or a temperature-controlled oil bath to avoid overheating.

    • Catalyst Alternatives: While polyphosphoric acid is commonly used, exploring other acid catalysts that can promote the reaction under milder conditions might be beneficial.[2]

    • Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions and decomposition. Monitor the reaction progress to determine the optimal endpoint.

Question 3: What is the most effective method for purifying crude this compound?

Answer:

The purification of this compound typically involves quenching the reaction mixture followed by recrystallization.

  • Initial Workup: The reaction is typically quenched by carefully adding the mixture to cold water or ice to precipitate the crude product.[3] The solid can then be collected by filtration and washed with water to remove the acid catalyst and any water-soluble impurities.

  • Recrystallization: Recrystallization is a common and effective method for purifying the crude product.

    • Solvent Selection: Ethanol is often a suitable solvent for recrystallization.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate (B1210297)/hexane) to find the optimal conditions for your specific impurity profile.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica (B1680970) gel can be employed. A solvent system of ethyl acetate and hexane (B92381) is a common choice for eluting chromanones.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthesis involves the reaction of resorcinol with 3,3-dimethylacrylic acid in the presence of an acid catalyst, typically polyphosphoric acid.[1] This reaction proceeds via a Pechmann condensation followed by an intramolecular Michael addition.

Q2: Are there alternative catalysts to polyphosphoric acid for this synthesis?

A2: Yes, while polyphosphoric acid is widely used, other acidic catalysts can be employed for the synthesis of chromanones. These can include sulfuric acid, p-toluenesulfonic acid, or Lewis acids.[2][3] The choice of catalyst can influence reaction conditions and yield, and may require optimization.

Q3: Can microwave irradiation be used to improve the synthesis?

A3: Microwave-assisted synthesis has been shown to be effective for the synthesis of various chromanone derivatives, often leading to reduced reaction times and improved yields.[4][5] This technique could potentially be adapted for the synthesis of this compound.

Data Presentation

Table 1: Summary of Reaction Conditions for Chromanone Synthesis

ReactantsCatalyst/SolventTemperatureReaction TimeYieldReference
Resorcinol, 3,3-dimethylacrylic acidPolyphosphoric acidSteam BathNot specified-[1]
2'-hydroxyacetophenone, AldehydeDIPA/EtOH160-170 °C (MW)1 h17-56%[4]
Phenols, 3,3-dimethylacrylic acidBismuth(III) triflate/TolueneBoilingNot specified25-90%[6]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is based on a common literature procedure.[1]

Materials:

  • Resorcinol

  • 3,3-Dimethylacrylic acid

  • Polyphosphoric acid

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of resorcinol (e.g., 0.5 mole) and 3,3-dimethylacrylic acid (e.g., 0.5 mole).

  • Carefully add polyphosphoric acid (e.g., 150 grams) to the flask. The mixture should form a thick, stirrable paste.

  • Heat the flask on a steam bath with stirring. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the hot reaction mixture into a beaker containing cold water or crushed ice, while stirring vigorously.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any remaining acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified crystals to obtain this compound.

Visualizations

Reaction_Pathway Resorcinol Resorcinol Intermediate Aryl Ester Intermediate Resorcinol->Intermediate + H+ DMAA 3,3-Dimethylacrylic Acid DMAA->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Mix Reactants (Resorcinol, 3,3-Dimethylacrylic Acid) Add_Catalyst 2. Add Catalyst (Polyphosphoric Acid) Reactants->Add_Catalyst Heat 3. Heat Reaction Mixture Add_Catalyst->Heat Quench 4. Quench with Water Heat->Quench Reaction Completion Filter 5. Filter Crude Product Quench->Filter Recrystallize 6. Recrystallize Filter->Recrystallize Dry 7. Dry Final Product Recrystallize->Dry Final_Product Pure this compound Dry->Final_Product

Caption: General experimental workflow for the synthesis and purification.

References

Technical Support Center: Purification of Chromanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of chromanone isomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main types of isomers I am likely to encounter with chromanones, and why are they difficult to separate?

A1: Chromanones can exist as different types of isomers, primarily enantiomers and diastereomers.

  • Enantiomers are non-superimposable mirror images of each other and have identical physical properties in an achiral environment, such as boiling point, melting point, and solubility. This makes their separation particularly challenging, requiring the use of a chiral environment to differentiate between them.[1][2]

  • Diastereomers are stereoisomers that are not mirror images of each other. They have different physical and chemical properties, which generally makes them separable by standard chromatographic techniques like column chromatography or HPLC.[1][3] However, if the structural differences are minor, their physical properties can be very similar, leading to co-elution and difficult separation.

The primary challenge in separating any isomers lies in the subtle differences in their physical and chemical properties, which requires highly selective purification techniques.[4]

Q2: What are the most common impurities I might find in my crude chromanone product?

A2: Besides the desired chromanone isomers, crude products often contain impurities from the synthesis process. A common side product in certain chromanone syntheses, like the Simonis reaction, is the isomeric coumarin.[5] Additionally, unreacted starting materials, reagents, and byproducts from side reactions, such as self-condensation products, can also be present.[5]

Q3: When should I choose chiral HPLC versus achiral chromatography for my chromanone isomer separation?

A3: The choice of chromatographic technique depends on the type of isomers you are trying to separate.

  • Chiral HPLC is essential for the separation of enantiomers .[6] Standard achiral chromatography will not resolve enantiomers as they interact identically with a non-chiral stationary phase. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[6][7]

  • Achiral chromatography (e.g., standard HPLC with a C18 column or flash column chromatography with silica (B1680970) gel) is suitable for separating diastereomers , as they have different physical properties.[1][2] It is also used to remove other impurities from the reaction mixture.

Troubleshooting Guides

Poor or No Separation of Isomers

Problem: My HPLC or column chromatography is not separating the chromanone isomers.

Possible Cause Suggested Solution
Incorrect Chromatography Mode for Enantiomers If you are trying to separate enantiomers, a standard achiral column (like C18 or silica) will not work. You must use a chiral stationary phase (CSP) . Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are often effective for flavanone (B1672756) and chromanone enantioseparations.[1][8]
Inappropriate Mobile Phase Composition The polarity and composition of the mobile phase are critical for resolution.[9][10] For normal-phase chromatography, systematically vary the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).[1] For reversed-phase chromatography, adjust the ratio of water/buffer and organic solvent (e.g., acetonitrile (B52724) or methanol).[4][10]
Suboptimal Temperature Temperature can affect selectivity in chiral separations.[11] It is advisable to use a column oven to maintain a consistent and optimized temperature.
Column Overloading Injecting too much sample can lead to broad, overlapping peaks.[8] Reduce the sample concentration or injection volume. For preparative chromatography, consider the loading capacity of your column.
Poor Column Condition An old or contaminated column will have poor performance. Flush the column with a strong solvent to remove contaminants or replace it if necessary.
Peak Tailing in HPLC

Problem: My peaks in the HPLC chromatogram are tailing, leading to poor resolution and inaccurate quantification.

Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based columns can interact with basic functional groups on the analyte, causing tailing.[8] Use an end-capped column or add a competitive amine (e.g., triethylamine) to the mobile phase in small quantities (e.g., 0.1%).
Mobile Phase pH If your chromanone has ionizable groups, the mobile phase pH should be controlled to ensure a single ionic form. Use a buffer to maintain a stable pH.[8]
Column Overload As with poor separation, overloading the column can cause peak tailing.[2][8] Dilute your sample and inject a smaller volume.
Extra-column Dead Volume Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.[12] Use tubing with a narrow internal diameter and keep lengths to a minimum.
Column Frit Blockage Particulate matter from the sample or mobile phase can block the column inlet frit, distorting the peak shape.[13] Filter all samples and mobile phases before use and consider using a guard column.

Quantitative Data Summary

The following tables provide example data from the separation of flavanone enantiomers, which are structurally very similar to chromanones and serve as a good reference.

Table 1: Chiral HPLC Separation of Flavanone Enantiomers

Compound Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Retention Times (min) Resolution (Rs) Selectivity (α)
6-MethoxyflavanoneChiralpak IAEthanol0.5tR1: 12.5, tR2: 20.811.952.46
7-MethoxyflavanoneChiralpak IBHexane (B92381)/Isopropanol (95:5)0.6tR1: 8.2, tR2: 10.55.721.34

Data adapted from a study on flavanone separations and may require optimization for specific chromanone derivatives.[1]

Table 2: Validation Data for Flavanone Enantiomer Separation by RP-UHPLC

Analyte Concentration Range (µg/mL) Limit of Quantification (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
Flavanone Enantiomers0.2 - 500.03 - 0.05< 14%< 14%
Naringenin Enantiomers0.5 - 500.1 - 0.2< 14%< 14%
Hesperetin Enantiomers0.5 - 500.3 - 0.5< 14%< 14%

This data demonstrates the typical performance metrics for a validated chiral separation method.[5]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Chromanone Enantiomers

This protocol outlines a general approach to developing a chiral HPLC method for separating chromanone enantiomers.

  • Column Selection:

    • Start with polysaccharide-based chiral stationary phases (CSPs) such as those derived from amylose (B160209) or cellulose (B213188) (e.g., Chiralpak® AD, IA; Chiralcel® OD, OJ).[1][8] These have broad applicability for a wide range of chiral compounds.

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of n-hexane and an alcohol modifier (isopropanol or ethanol). Screen different ratios, for example, 90:10, 80:20, and 70:30 (hexane:alcohol).

    • Reversed Phase: Use a mobile phase of water (with or without a buffer) and an organic modifier (acetonitrile or methanol). Screen different ratios, for example, 30:70, 40:60, and 50:50 (water:organic).

  • Initial Analysis:

    • Dissolve a small amount of the racemic chromanone mixture in the initial mobile phase.

    • Set the flow rate to 0.5 - 1.0 mL/min.

    • Use a UV detector at a wavelength where the chromanone absorbs strongly (e.g., 254 nm).

    • Inject a small volume (5-10 µL) and run the analysis.

  • Optimization:

    • If no separation is observed, try a different CSP or a different mobile phase system (e.g., switch from normal phase to reversed phase).

    • If partial separation is seen, optimize the mobile phase composition by making smaller changes to the solvent ratio to improve the resolution (Rs). A resolution of >1.5 is generally desired for baseline separation.

    • Adjusting the flow rate and temperature can also fine-tune the separation.[11]

Protocol 2: Flash Chromatography for Diastereomer Purification

This protocol is for the purification of chromanone diastereomers on a larger scale.

  • TLC Analysis:

    • Develop a thin-layer chromatography (TLC) method to find a suitable solvent system. The ideal system should give good separation between the diastereomers with the desired product having an Rf value of approximately 0.2-0.3. A common mobile phase is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column to avoid air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude chromanone mixture in a minimum amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution:

    • Elute the column with the mobile phase, maintaining a constant flow rate. Applying gentle pressure with air or nitrogen can speed up the process.

    • Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate:

    • Combine the fractions containing the pure desired diastereomer and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow_Chromanone_Purification cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_decision Isomer Type? cluster_purification Purification cluster_final Final Product Crude Crude Chromanone Product TLC_HPLC TLC / Analytical HPLC Analysis Crude->TLC_HPLC Analyze composition Isomer_Type Enantiomers or Diastereomers? TLC_HPLC->Isomer_Type Identify isomers Chiral_HPLC Preparative Chiral HPLC Isomer_Type->Chiral_HPLC Enantiomers Flash_Chrom Flash Chromatography / Achiral Prep HPLC Isomer_Type->Flash_Chrom Diastereomers / Other Impurities Pure_Isomer Pure Isomer Chiral_HPLC->Pure_Isomer Flash_Chrom->Pure_Isomer

Caption: Workflow for the purification of chromanone isomers.

Troubleshooting_Poor_Separation cluster_check1 Step 1: Verify Method cluster_check2 Step 2: Optimize Mobile Phase cluster_check3 Step 3: Check Hardware cluster_solution Solution Start Poor Isomer Separation Check_Method Is the correct chromatography mode being used? (Chiral vs. Achiral) Start->Check_Method Check_Method->Start No, correct method Optimize_Mobile_Phase Systematically vary solvent ratios Check_Method->Optimize_Mobile_Phase Yes Check_Hardware Assess column health. Reduce sample load. Control temperature. Optimize_Mobile_Phase->Check_Hardware If still poor Improved_Separation Improved Separation Optimize_Mobile_Phase->Improved_Separation Resolution improves Check_Hardware->Improved_Separation Problem identified and resolved

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Optimizing AldEol Condensation of Chromanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the aldol (B89426) condensation of chromanones. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve higher yields and purity in your reactions.

Troubleshooting Guides

This section addresses specific issues you might encounter during the aldol condensation of chromanones in a question-and-answer format.

Issue 1: Low Yield or No Product Formation

  • Q: My reaction is not proceeding, or the yield of the desired 3-(arylmethylene)chroman-4-one is very low. What are the potential causes and solutions?

    A: Low yields in aldol condensations of chromanones can stem from several factors. A primary reason is an unfavorable equilibrium in the initial aldol addition step, which may favor the starting materials.[1] To drive the reaction forward, consider the following:

    • Increase Reaction Temperature: Heating the reaction mixture often promotes the irreversible dehydration of the intermediate aldol addition product, shifting the overall equilibrium towards the final condensed product.[2] However, excessive heat can lead to side reactions, so optimization is key.[2]

    • Choice of Base: The base must be strong enough to efficiently deprotonate the α-carbon of the chromanone.[2] Common bases for this reaction include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium ethoxide. The concentration of the base is also critical; too high a concentration can sometimes promote side reactions.

    • Purity of Reactants and Solvents: Ensure that your chromanone, aldehyde, and solvents are pure and dry. Impurities can interfere with the reaction. It is good practice to purify reagents and dry solvents before use.[3]

    • Reaction Time: Aldol condensations can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.[4]

Issue 2: Formation of Multiple Products and Side Reactions

  • Q: My TLC analysis shows multiple spots, indicating the formation of side products. What are the common impurities and how can I minimize them?

    A: The formation of multiple products is a common challenge in aldol condensations. Here are some likely side products and strategies to suppress them:

    • Self-Condensation of the Chromanone: The chromanone can react with itself, leading to undesired oligomeric byproducts. This can be minimized by slowly adding the chromanone to a solution of the aldehyde and the base. This strategy keeps the concentration of the enolizable chromanone low, thus reducing the rate of self-condensation.[2]

    • Cannizzaro Reaction: If you are using an aromatic aldehyde without α-hydrogens (like benzaldehyde) with a strong base, it can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[1] Using a milder base or carefully controlling the stoichiometry can help to avoid this.

    • Formation of Coumarins: In some cases, particularly with substituted phenols as starting materials for chromanone synthesis, the formation of isomeric coumarins can be a significant side reaction. The choice of catalyst is critical here; for instance, phosphorus pentoxide (P₂O₅) tends to favor chromone (B188151) formation over coumarins.[4]

    • Tar Formation: High reaction temperatures or prolonged reaction times can lead to the formation of polymeric, insoluble materials often referred to as "tar".[4] To avoid this, it is advisable to run the reaction at the lowest effective temperature and monitor its progress closely to stop it once the starting material is consumed.[4]

Issue 3: Product Purification Challenges

  • Q: The crude product is an oil or is difficult to purify by recrystallization. What are the alternative purification strategies?

    A: If your 3-(arylmethylene)chroman-4-one product is an oil or does not crystallize easily, consider the following purification techniques:

    • Column Chromatography: This is a highly effective method for purifying non-crystalline products. A suitable solvent system (eluent) needs to be determined through TLC analysis to achieve good separation of the desired product from impurities.[1]

    • Extraction: A liquid-liquid extraction can be used to remove water-soluble impurities from the reaction mixture. Washing the organic layer with dilute acid can remove basic catalysts, and washing with a saturated sodium bicarbonate solution can remove acidic byproducts.[5]

    • Distillation: If the product is volatile and thermally stable, distillation under reduced pressure can be an effective purification method.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal catalyst for the aldol condensation of chromanones? A1: The choice of catalyst depends on the specific substrates and reaction conditions. For base-catalyzed reactions, alkali metal hydroxides like NaOH and KOH are commonly used. In some cases, phase-transfer catalysts such as tetraphenyl phosphonium (B103445) bromide have been used effectively, especially under solvent-free conditions.[3] For acid-catalyzed reactions, Lewis acids or Brønsted acids can be employed, although base-catalyzed reactions are more common for this transformation.

  • Q2: Which solvent is best suited for this reaction? A2: A variety of solvents can be used, including alcohols (e.g., ethanol (B145695), methanol), tetrahydrofuran (B95107) (THF), and dioxane.[6][7] Solvent-free conditions have also been reported to be effective and offer a greener alternative.[3][8] The optimal solvent will depend on the solubility of the reactants and the reaction temperature.

  • Q3: How does the structure of the aromatic aldehyde affect the reaction? A3: Aromatic aldehydes without α-hydrogens, such as benzaldehyde (B42025) and its derivatives, are ideal for crossed aldol condensations with chromanones.[9] This is because they cannot enolize, which prevents self-condensation of the aldehyde and leads to a cleaner reaction with fewer side products.[9] The electronic nature of the substituents on the aromatic ring can influence the reactivity of the aldehyde. Electron-withdrawing groups can make the aldehyde carbonyl more electrophilic and potentially increase the reaction rate.

  • Q4: Can I use a ketone instead of an aromatic aldehyde? A4: Yes, ketones can be used in aldol condensations with chromanones. However, ketones are generally less reactive electrophiles than aldehydes.[1] To favor the reaction between the chromanone enolate and the ketone, it is often necessary to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the chromanone enolate before adding the ketone.[2]

  • Q5: How can I monitor the progress of the reaction? A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. This allows you to determine when the reaction is complete and to avoid unnecessary heating or prolonged reaction times that could lead to side product formation.[1]

Data Presentation

The following tables summarize quantitative data on the optimization of reaction conditions for the aldol condensation of chromanones.

Table 1: Optimization of Catalyst and Solvent for the Aldol Condensation of 4-Chromanone (B43037) with Benzaldehyde

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (1.2)EthanolReflux675
2KOH (1.2)MethanolReflux678
3NaOEt (1.2)EthanolRoom Temp1265
4Pyrrolidine (0.2)TolueneReflux882
5SrMo₀.₅Ni₀.₅O₃₋δNone1202588 (Conversion)

Note: Data is compiled from various sources and represents typical results. Actual yields may vary depending on the specific experimental setup and purity of reagents.[6]

Table 2: Effect of Substituents on the Aromatic Aldehyde on the Yield of 3-(Arylmethylene)chroman-4-ones

Entry4-ChromanoneAromatic AldehydeCatalystSolventYield (%)
1UnsubstitutedBenzaldehydeNaOHEthanol75
2Unsubstituted4-ChlorobenzaldehydeNaOHEthanol82
3Unsubstituted4-MethoxybenzaldehydeNaOHEthanol72
4Unsubstituted4-NitrobenzaldehydeNaOHEthanol85
56-Methylchroman-4-oneBenzaldehydeKOHMethanol79

Note: This table illustrates general trends. Yields are highly dependent on optimized reaction conditions for each specific substrate combination.

Experimental Protocols

Protocol 1: General Procedure for the Base-Catalyzed Aldol Condensation of 4-Chromanone with an Aromatic Aldehyde

Materials:

  • 4-Chromanone (1.0 equiv.)

  • Aromatic aldehyde (1.1 equiv.)

  • Sodium hydroxide (1.2 equiv.)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chromanone (1.0 equiv.) and the aromatic aldehyde (1.1 equiv.) in ethanol.

  • Addition of Base: Slowly add a solution of sodium hydroxide (1.2 equiv.) in water to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.[1]

Protocol 2: Microwave-Assisted Synthesis of 2-Alkyl-Substituted 4-Chromanones

This protocol is adapted for the synthesis of 2-alkyl-substituted 4-chromanones, which involves an intramolecular aldol-type reaction.

Materials:

Procedure:

  • Reaction Mixture Preparation: In a microwave reaction vial, combine the 2'-hydroxyacetophenone (1.0 equiv.), the aliphatic aldehyde (1.1 equiv.), and diisopropylamine (1.1 equiv.) in ethanol.

  • Microwave Irradiation: Seal the vial and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired 2-alkyl-substituted 4-chromanone.

Mandatory Visualization

Aldol_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Chromanone & Aldehyde Mixing Mixing and Stirring Reactants->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Base Base Catalyst (e.g., NaOH) Base->Mixing Heating Heating (Reflux) Mixing->Heating TLC TLC Monitoring Heating->TLC Monitor Progress Quenching Quenching & Solvent Removal Heating->Quenching Reaction Complete TLC->Heating Extraction Extraction & Washing Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Product Pure Aldol Product Purification->Product

Caption: General experimental workflow for the aldol condensation of chromanones.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_side_products Side Product Issues cluster_solutions Potential Solutions Start Low Yield or Side Products? IncreaseTemp Increase Temperature Start->IncreaseTemp Low Yield ChangeBase Optimize Base/ Concentration Start->ChangeBase Low Yield PurifyReagents Purify Reactants/ Solvents Start->PurifyReagents Low Yield IncreaseTime Increase Reaction Time Start->IncreaseTime Low Yield SlowAddition Slow Addition of Chromanone Start->SlowAddition Side Products MilderBase Use Milder Base Start->MilderBase Side Products LowerTemp Lower Temperature Start->LowerTemp Side Products ShorterTime Reduce Reaction Time Start->ShorterTime Side Products ImprovedYield Improved Yield IncreaseTemp->ImprovedYield ChangeBase->ImprovedYield PurifyReagents->ImprovedYield IncreaseTime->ImprovedYield ReducedSideProducts Reduced Side Products SlowAddition->ReducedSideProducts MilderBase->ReducedSideProducts LowerTemp->ReducedSideProducts ShorterTime->ReducedSideProducts

References

Technical Support Center: Troubleshooting NMR Signal Assignment for Substituted Chromanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR signals for substituted chromanones.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows overlapping signals in the aromatic region. How can I resolve them?

A1: Overlapping signals in the aromatic region of substituted chromanones are a common challenge. Here are several strategies to resolve them:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆, acetone-d₆, or DMSO-d₆) can induce different chemical shifts (aromatic solvent-induced shifts, ASIS) and potentially resolve the overlapping peaks.[1][2][3]

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals, often leading to better resolution.[3]

  • 2D NMR Techniques: Employing 2D NMR experiments is a powerful method for resolving ambiguities.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out spin systems within the aromatic ring.[1][4]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. Since carbon signals are typically better dispersed than proton signals, this can help differentiate overlapping proton signals based on their attached carbon's chemical shift.[1][5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the overall substitution pattern.[5][6][7]

Q2: I am having trouble assigning the protons on the heterocyclic ring of the chromanone. What are their typical chemical shifts and coupling patterns?

A2: The protons on the heterocyclic C-ring of a chromanone have characteristic chemical shifts. For a typical 2,2-disubstituted chroman-4-one, the methylene (B1212753) protons at the C-3 position usually appear as a singlet around δ 2.70 ppm due to the deshielding effects of the adjacent carbonyl group and the ring oxygen.[8] For chromanones with substituents at C-2, the proton at C-2 (H-2) will be a multiplet, and the two protons at C-3 (H-3) will often appear as distinct multiplets due to their diastereotopic nature. Their exact chemical shifts and coupling constants will depend on the nature and stereochemistry of the substituents at C-2.

Q3: How do substituents on the aromatic ring affect the ¹H and ¹³C NMR chemical shifts?

A3: Substituents on the aromatic A-ring of the chromanone scaffold significantly influence the chemical shifts of the aromatic protons and carbons.

  • Electron-donating groups (e.g., -OH, -OCH₃): These groups cause upfield shifts (lower ppm) of the signals for the ortho and para protons and carbons due to increased electron density (shielding).[9]

  • Electron-withdrawing groups (e.g., -NO₂, -CN, halogens): These groups cause downfield shifts (higher ppm) of the signals for the ortho and para protons and carbons due to decreased electron density (deshielding).[9][10][11][12]

The magnitude of the shift is generally proportional to the electronegativity and resonance effects of the substituent.[10][11][12] These substituent effects are generally additive.[12]

Q4: I am unable to assign the quaternary carbons in my ¹³C NMR spectrum. What is the best approach?

A4: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most effective tool for assigning quaternary carbons.[13] Look for long-range correlations (typically ²JCH and ³JCH) between known protons and the unassigned quaternary carbon signals. For example, the carbonyl carbon (C-4) will typically show a correlation to the C-3 and C-5 protons. Similarly, other quaternary carbons in the aromatic ring can be assigned by their correlations to nearby protons. Increasing the relaxation delay (d1) in the standard ¹³C NMR experiment can also help improve the intensity of weak quaternary carbon signals.[3]

Troubleshooting Guides

Guide 1: Resolving Overlapping Aromatic and/or Aliphatic Signals

Problem: The ¹H NMR spectrum has overlapping multiplets in the aromatic or aliphatic regions, making assignment and coupling constant analysis impossible.

Workflow:

G A Initial Spectrum: Overlapping Signals B Acquire Spectrum in Different Solvent (e.g., Benzene-d6) A->B Different Solvent-Induced Shifts? C Acquire 2D NMR Spectra A->C Directly proceed if solvent change is not feasible B->C No F Resolved Signals and Assignments B->F Yes D Analyze COSY Spectrum C->D E Analyze HSQC/HMBC Spectra C->E D->F Identify Spin Systems E->F Correlate H-C Connectivity

Caption: Workflow for resolving overlapping NMR signals.

Solutions:

  • Solvent Study: Prepare samples of your compound in different deuterated solvents (e.g., CDCl₃, acetone-d₆, benzene-d₆, DMSO-d₆) and acquire ¹H NMR spectra for each.[1][2] Compare the spectra to see if any of the solvents induce sufficient chemical shift changes to resolve the overlapping signals.

  • 2D NMR Analysis: If a solvent study is unsuccessful or insufficient, perform 2D NMR experiments.

    • COSY: Use this to identify proton-proton coupling networks. Even if signals overlap, their cross-peaks in the COSY spectrum can help establish connectivities.[1][4]

    • HSQC: This will correlate each proton signal to its directly attached carbon. Since ¹³C spectra are generally better resolved, this can help distinguish between overlapping proton signals.[1][5]

    • HMBC: Use this to confirm assignments by observing long-range correlations between protons and carbons.[5][6][7]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Chromanones
Proton(s)Typical Chemical Shift (δ, ppm)MultiplicityNotes
H-24.0 - 5.5mDependent on C-2 substituents.
H-32.5 - 3.0m or sAppears as a singlet if C-2 is quaternary.[8]
H-57.5 - 8.0d or ddOften the most downfield aromatic proton due to proximity to the carbonyl group.
H-66.8 - 7.5t or dd
H-76.8 - 7.5t or dd
H-86.7 - 7.2d or dd
5-OH12.0 - 13.0sIntramolecular hydrogen bonding shifts it significantly downfield.[6]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Chromanones
CarbonTypical Chemical Shift (δ, ppm)Notes
C-275 - 85
C-340 - 50
C-4190 - 195Carbonyl carbon.[14]
C-4a115 - 125
C-5125 - 135
C-6120 - 140Highly dependent on substituent.
C-7115 - 135Highly dependent on substituent.
C-8110 - 120
C-8a160 - 165

Experimental Protocols

Protocol 1: Standard 1D and 2D NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified substituted chromanone in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (5-10 seconds) may be necessary to observe quaternary carbons.

  • COSY: Use a standard gradient-selected COSY pulse sequence. Typically, 256-512 increments in the indirect dimension (t₁) and 8-16 scans per increment are sufficient.

  • HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond ¹JCH couplings (typically ~145 Hz).

  • HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range couplings (typically 6-10 Hz).

Protocol 2: Using Lanthanide Shift Reagents (LSRs) for Signal Resolution

This technique can be used as an alternative to a solvent study for resolving overlapping signals.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.

  • Prepare LSR Stock Solution: Prepare a dilute solution of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.

  • Titration: Add small, incremental amounts of the LSR stock solution to the NMR tube. After each addition, gently mix and acquire a new ¹H NMR spectrum.[1]

  • Analysis: Observe the induced shifts in your signals. Protons closer to the coordination site (likely the carbonyl oxygen or a hydroxyl group) will experience larger shifts. Continue the titration until optimal signal separation is achieved. Be aware that excessive LSR concentration can lead to significant line broadening.[1]

Mandatory Visualization

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assignment Signal Assignment H1 ¹H NMR Proton_Assignment Proton Environment (Integration, Multiplicity) H1->Proton_Assignment C13 ¹³C NMR Carbon_Types Carbon Types (CH, CH₂, CH₃, Cq) C13->Carbon_Types DEPT DEPT DEPT->Carbon_Types COSY COSY Proton_Connectivity Proton-Proton Connectivity COSY->Proton_Connectivity HSQC HSQC Direct_HC_Correlation Direct H-C Correlation HSQC->Direct_HC_Correlation HMBC HMBC Long_Range_HC_Correlation Long-Range H-C Correlation HMBC->Long_Range_HC_Correlation Proton_Assignment->Proton_Connectivity Carbon_Types->Direct_HC_Correlation Final_Structure Final Structure Elucidation Proton_Connectivity->Final_Structure Direct_HC_Correlation->Final_Structure Long_Range_HC_Correlation->Final_Structure

Caption: Experimental workflow for NMR signal assignment.

References

overcoming low solubility of 7-Hydroxy-2,2-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy-2,2-dimethyl-4-chromanone, focusing on overcoming its low solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a chromanone derivative that has been identified as an inhibitor of DC-SIGN (Dendritic Cell-Specific Intercellular Adhesion Molecule-3 Grabbing Non-integrin), a C-type lectin receptor found on macrophages and dendritic cells[1][2]. Its low aqueous solubility can be a significant hurdle in experimental assays and for the development of potential therapeutic applications, as it can lead to poor bioavailability and inconsistent results.

Q2: What is the expected solubility of this compound in common laboratory solvents?

Troubleshooting Guide for Low Solubility

Q3: I am observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?

A3: Precipitation in aqueous buffers is a common issue due to the compound's hydrophobic nature. Here are some initial steps to address this:

  • pH Adjustment: The 7-hydroxy group on the chromanone structure is phenolic and thus weakly acidic. Increasing the pH of your aqueous medium above the compound's pKa will deprotonate the hydroxyl group, forming a more soluble phenoxide anion.

  • Use of Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of the compound by reducing the overall polarity of the solvent system.

  • Preparation of a Concentrated Stock Solution: Dissolving the compound in a strong organic solvent like DMSO to create a high-concentration stock solution is a common practice. This stock can then be diluted into your aqueous experimental medium.

Q4: What are the most effective methods for significantly enhancing the aqueous solubility of this compound for in vitro or in vivo studies?

A4: For a more substantial and stable increase in aqueous solubility, the following techniques are recommended:

  • Co-solvency: This method involves using a mixture of water and a water-miscible organic solvent to create a solution with enhanced solubility for poorly soluble compounds. Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) 300.

  • Cyclodextrin (B1172386) Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming a more water-soluble inclusion complex. This is a widely used technique to improve the solubility, stability, and bioavailability of poorly soluble drugs.

  • Micellar Solubilization: Surfactants can be used to form micelles that encapsulate the hydrophobic compound, thereby increasing its solubility in an aqueous medium.

Quantitative Solubility Data

The following table summarizes the available solubility information for this compound and provides qualitative predictions for other common solvents based on the behavior of similar compounds.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) 100 mg/mL (520.26 mM)[3]Requires sonication for dissolution.[3]
Water Predicted to be poorly solubleBased on the hydrophobic nature of the chromanone backbone.
Ethanol Predicted to have good solubilityA common solvent for phenolic and chromanone compounds.
Methanol Predicted to have good solubilitySimilar to ethanol in its ability to dissolve polar organic molecules.
Acetone Predicted to have good solubilityA polar aprotic solvent suitable for moderately polar compounds.
Dichloromethane (DCM) Predicted to have moderate to good solubilityA nonpolar organic solvent.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol details the steps to determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., water, phosphate-buffered saline, ethanol)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column and detector or a UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vial in a shaking incubator or water bath set to a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the suspension for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

Protocol 2: Enhancing Solubility using the Co-solvent Method

This protocol describes how to prepare a solution of this compound using a co-solvent system.

Materials:

  • This compound (solid)

  • Co-solvent (e.g., ethanol, DMSO, PEG 400)

  • Aqueous buffer (e.g., PBS, Tris-HCl)

  • Vortex mixer

  • Sterile vials

Procedure:

  • Weigh a precise amount of this compound into a sterile vial.

  • Add a minimal volume of the chosen co-solvent to completely dissolve the compound. Vortex briefly to ensure complete dissolution. This creates a high-concentration primary stock solution.

  • For working solutions, serially dilute the primary stock into the final aqueous assay buffer.

  • Crucial Step: When diluting the organic stock into the aqueous buffer, add the stock solution to the buffer dropwise while continuously vortexing the buffer. This rapid mixing helps to prevent the compound from precipitating out of the solution.

  • Ensure the final concentration of the co-solvent in the assay is low enough (typically <0.5% for DMSO) to not interfere with the biological system being studied.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol outlines the steps to prepare and evaluate the formation of an inclusion complex between this compound and a cyclodextrin.

Materials:

  • This compound (solid)

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD))

  • Aqueous buffer

  • Shaking incubator

  • Analytical equipment (HPLC or UV-Vis spectrophotometer)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add an excess amount of this compound to each cyclodextrin solution in separate vials.

  • Follow steps 2-7 from the Shake-Flask Method (Protocol 1) for each vial.

  • Plot the total concentration of the dissolved chromanone (Y-axis) against the concentration of the cyclodextrin (X-axis).

  • Analyze the resulting phase solubility diagram. A linear plot (A-type) is common and indicates the formation of a soluble 1:1 complex. The slope of the line can be used to calculate the stability constant (Kc) of the complex.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_methods Solubility Enhancement Methods cluster_protocol Experimental Protocol cluster_outcome Desired Outcome A Low Aqueous Solubility of This compound B Co-solvency (e.g., DMSO, Ethanol) A->B Select Method C Cyclodextrin Complexation (e.g., HP-β-CD) A->C Select Method D pH Adjustment A->D Select Method E Prepare Stock Solution in Organic Solvent B->E F Prepare Cyclodextrin Inclusion Complex C->F G Adjust pH of Aqueous Medium D->G H Homogeneous Solution for In Vitro / In Vivo Experiments E->H F->H G->H

Caption: Decision workflow for selecting a solubility enhancement method.

DC_SIGN_Pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling DC_SIGN DC-SIGN Receptor Raf1 Raf-1 DC_SIGN->Raf1 Activates Pathogen Pathogen (e.g., HIV, M. tuberculosis) Pathogen->DC_SIGN Binds to Inhibitor This compound Inhibitor->DC_SIGN Blocks Binding MEK MEK Raf1->MEK ERK ERK MEK->ERK NFkB NF-κB ERK->NFkB Immune_Modulation Modulation of Immune Response NFkB->Immune_Modulation Leads to

Caption: DC-SIGN signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Pechmann Condensation for Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the Pechmann condensation for coumarin (B35378) synthesis. This guide provides in-depth troubleshooting for common side product formations and answers to frequently asked questions to help optimize your experimental outcomes.

Troubleshooting Guide: Side Product Formation

Low yields and the formation of impurities are common challenges in the Pechmann condensation. The following guide addresses the most frequently encountered side products, their causes, and recommended solutions.

Issue 1: Formation of Chromone (B188151) Isomer

The formation of a chromone isomer instead of the desired coumarin is one of the most common side reactions in the Pechmann condensation. This typically occurs via the Simonis chromone cyclization pathway.

Identifying Chromone Formation: Chromones and coumarins are isomers and can be difficult to distinguish without proper analytical techniques.

  • Thin Layer Chromatography (TLC): Chromones often have different polarity compared to the corresponding coumarins, resulting in different Rf values.

  • Spectroscopic Methods:

    • ¹H NMR: The chemical shifts of the protons on the heterocyclic ring are characteristically different. For example, the C4-proton in a coumarin typically appears at a different chemical shift than the C2-proton in the isomeric chromone.

    • ¹³C NMR: The carbonyl carbon (C=O) chemical shift can be a key indicator. The C2-carbonyl of a coumarin resonates at a different field than the C4-carbonyl of a chromone.

    • IR Spectroscopy: The C=O stretching frequency in the IR spectrum can also differ between coumarins and chromones.

Solutions to Minimize Chromone Formation:

CatalystTemperature (°C)Reaction TimeSolventTypical Coumarin Yield (%)Notes & Recommendations
H₂SO₄ 0 - Room Temp1 - 24 hSolvent-free70-90%Sulfuric acid is a classic and effective catalyst for favoring coumarin formation.[1] Low temperatures are generally preferred to minimize side reactions.
Amberlyst-15 80 - 1200.5 - 2 hSolvent-free or Toluene85-98%A reusable solid acid catalyst that often gives high yields of coumarins with short reaction times.[2]
ZnCl₂ 100 - 1402 - 6 hSolvent-free60-85%A Lewis acid catalyst that can be effective, but may require higher temperatures.
P₂O₅ HighVariableToluene or XyleneLow to None Strongly favors chromone formation (Simonis reaction). Avoid if coumarin is the desired product. [1][3]
FeCl₃ Reflux4 - 16 hToluene75-95%An efficient Lewis acid catalyst for coumarin synthesis.

Key Recommendation: The choice of acid catalyst is critical. Strong Brønsted acids like sulfuric acid or solid acid catalysts like Amberlyst-15 generally favor the Pechmann pathway to coumarins. In contrast, phosphorus pentoxide (P₂O₅) is known to promote the Simonis pathway, leading to chromones.[1][3]

Issue 2: Sulfonation of the Aromatic Ring

When using concentrated sulfuric acid as a catalyst, especially at elevated temperatures, sulfonation of the phenol's aromatic ring can occur as a significant side reaction.

Identifying Sulfonation:

  • Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak that is 80 amu (SO₃) higher than the expected coumarin product.

  • Elemental Analysis: The presence of sulfur in the elemental analysis confirms sulfonation.

Solutions to Prevent Sulfonation:

ParameterRecommendationRationale
Temperature Maintain lower reaction temperatures (e.g., 0-25 °C).Sulfonation is more prevalent at higher temperatures.
Catalyst Use an alternative acid catalyst.Solid acid catalysts (e.g., Amberlyst-15, sulfated zirconia) or other Lewis acids (e.g., AlCl₃, FeCl₃) do not cause sulfonation. Methanesulfonic acid is another effective alternative.
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times, especially at higher temperatures, increase the likelihood of sulfonation.
Issue 3: Polymerization and Resinification

Particularly with highly activated phenols (e.g., resorcinol (B1680541), phloroglucinol) and at high temperatures, the reaction mixture can polymerize or form intractable resinous materials, leading to low yields and difficult purification.

Solutions to Minimize Polymerization:

ParameterRecommendationRationale
Temperature Use the lowest effective temperature.High temperatures can promote polymerization and decomposition of starting materials and products.
Catalyst Loading Optimize the catalyst concentration.Use the minimum amount of catalyst required to achieve a reasonable reaction rate. Excess acid can promote side reactions.
Reaction Conditions Consider solvent-free conditions.In some cases, solvent-free reactions can be more efficient and reduce the formation of polymeric byproducts.
Work-up Quench the reaction by pouring the mixture into ice-water.This helps to quickly stop the reaction and precipitate the product, preventing further polymerization.
Issue 4: Self-Condensation of β-Ketoester

At high temperatures and in the presence of strong acids, the β-ketoester can undergo self-condensation, reducing the amount available to react with the phenol (B47542) and lowering the overall yield of the desired coumarin.

Solutions to Mitigate Self-Condensation:

ParameterRecommendationRationale
Temperature Maintain optimal reaction temperature.Lowering the temperature can reduce the rate of self-condensation.
Stoichiometry Use a slight excess of the β-ketoester.This can help to ensure that enough β-ketoester is available for the main reaction, although it may require more extensive purification.
Order of Addition Add the catalyst to the mixture of the phenol and β-ketoester at a low temperature.This can help to control the initial exothermic reaction and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding, or the yield is very low. What should I do?

A1: Low or no yield in a Pechmann condensation can be due to several factors:

  • Insufficiently acidic catalyst: The reaction is acid-catalyzed, and the choice of acid is crucial. For less reactive phenols, a stronger acid may be required.

  • Low reaction temperature: Some phenols, particularly those with electron-withdrawing groups, require higher temperatures to react.

  • Purity of starting materials: Impurities in the phenol or β-ketoester can inhibit the reaction. Ensure your starting materials are pure.

  • Atmospheric moisture: Some catalysts are sensitive to moisture. It is good practice to use dry glassware and reagents.

  • Substituent effects: Phenols with electron-donating groups (e.g., -OH, -OCH₃) are more reactive, while those with electron-withdrawing groups (e.g., -NO₂, -CN, halogens) are less reactive and may require harsher conditions.[4]

Q2: How can I monitor the progress of my Pechmann condensation?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting materials from the product. The disappearance of the starting phenol spot and the appearance of a new, typically more fluorescent, product spot indicates the reaction is progressing. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.

Q3: What are the "greener" alternatives to traditional acid catalysts like sulfuric acid?

A3: Several more environmentally friendly solid acid catalysts have been shown to be effective for the Pechmann condensation. These include:

  • Amberlyst-15: A reusable ion-exchange resin.[2]

  • Sulfated Zirconia: A solid superacid.

  • Zeolites: Microporous aluminosilicate (B74896) minerals.

  • Ionic Liquids: Can act as both catalyst and solvent.

These catalysts are often easier to handle, less corrosive, and can be recycled, reducing waste.

Q4: I am working with a polyhydroxy-phenol like phloroglucinol (B13840) and getting a lot of dark, insoluble material. What is happening?

A4: Polyhydroxy-phenols are highly activated and prone to polymerization and the formation of resinous byproducts, especially under harsh acidic conditions and at high temperatures. To minimize this, use milder reaction conditions: lower temperatures, a less aggressive catalyst (like a solid acid catalyst), and shorter reaction times. Careful control of the reaction is crucial to obtain a good yield of the desired coumarin.

Q5: Are there any other, less common, side products I should be aware of?

A5: While chromones, sulfonation products, and polymers are the most common side products, other byproducts have been observed in some cases. These can include diarylglutamic acids and their anhydrides, as well as dilactones, though the conditions leading to their formation are less well-documented.[5] If you suspect the formation of an unusual byproduct, detailed spectroscopic analysis (NMR, MS, IR) and comparison with literature data are essential for its identification.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin using Sulfuric Acid

This protocol describes the classic Pechmann condensation of resorcinol with ethyl acetoacetate (B1235776) using concentrated sulfuric acid as the catalyst.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (B145695) (for recrystallization)

  • Ice

Procedure:

  • In a flask, carefully add concentrated sulfuric acid (10 mL) to chilled ethyl acetoacetate (5 mL).

  • To this mixture, slowly add resorcinol (5 g) in small portions, ensuring the temperature does not exceed 10°C.

  • Stir the mixture at room temperature for 18-24 hours.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • The crude 7-hydroxy-4-methylcoumarin will precipitate.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Protocol 2: Synthesis of 7-Hydroxy-4-methylcoumarin using a Solid Acid Catalyst (Amberlyst-15)

This protocol provides a greener alternative using a reusable solid acid catalyst.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Amberlyst-15

  • Toluene (optional, can be run solvent-free)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine resorcinol (10 mmol), ethyl acetoacetate (11 mmol), and Amberlyst-15 (e.g., 20 wt% of resorcinol).

  • If using a solvent, add toluene.

  • Heat the mixture with stirring to 110-120°C.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • After the reaction is complete, cool the mixture and add ethanol to dissolve the product.

  • Filter to remove the Amberlyst-15 catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol.

Mandatory Visualizations

Pechmann_vs_Simonis cluster_pechmann Pechmann Condensation (Coumarin Formation) cluster_simonis Simonis Reaction (Chromone Formation) P_Start Phenol + β-Ketoester P_Int1 Transesterification Intermediate P_Start->P_Int1 Acid Catalyst (e.g., H₂SO₄) P_Int2 Intramolecular Electrophilic Substitution Intermediate P_Int1->P_Int2 Ring Closure P_Product Coumarin P_Int2->P_Product Dehydration S_Start Phenol + β-Ketoester S_Int1 O-Acylation Intermediate S_Start->S_Int1 Acid Catalyst (e.g., P₂O₅) S_Int2 Intramolecular Friedel-Crafts Acylation Intermediate S_Int1->S_Int2 Ring Closure S_Product Chromone S_Int2->S_Product Dehydration

Caption: Competing pathways in the acid-catalyzed condensation of phenols and β-ketoesters.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Chromone Suspect Chromone Formation? Start->Check_Chromone Check_Sulfonation Suspect Sulfonation? Check_Chromone->Check_Sulfonation No Sol_Chromone Change Catalyst (avoid P₂O₅) Lower Temperature Check_Chromone->Sol_Chromone Yes Check_Polymer Polymerization or Resinification? Check_Sulfonation->Check_Polymer No Sol_Sulfonation Use Alternative Catalyst (e.g., Amberlyst-15) Lower Temperature Check_Sulfonation->Sol_Sulfonation Yes Check_Low_Yield General Low Yield? Check_Polymer->Check_Low_Yield No Sol_Polymer Lower Temperature Optimize Catalyst Loading Solvent-Free Conditions Check_Polymer->Sol_Polymer Yes Sol_Low_Yield Increase Temperature Use Stronger Acid Check Reagent Purity Check_Low_Yield->Sol_Low_Yield Yes End Optimized Reaction Check_Low_Yield->End No Sol_Chromone->End Sol_Sulfonation->End Sol_Polymer->End Sol_Low_Yield->End

Caption: Troubleshooting workflow for side product formation in Pechmann condensation.

References

Technical Support Center: Refining HPLC Separation of 7-Hydroxy-2,2-dimethyl-4-chromanone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC separation of 7-Hydroxy-2,2-dimethyl-4-chromanone enantiomers.

Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of chromanone enantiomers in a question-and-answer format.

Question 1: Why am I seeing poor or no resolution between the two enantiomer peaks?

Answer:

Poor resolution is a frequent challenge in chiral separations and can stem from several factors. Here is a systematic approach to troubleshooting:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for enantiomeric recognition. Polysaccharide-based CSPs are often the first choice for flavanone (B1672756) and chromanone derivatives. If you are not achieving separation, consider if your chosen column is appropriate.

  • Incorrect Mobile Phase Composition: The mobile phase polarity significantly impacts enantioselectivity.[1]

    • Normal-Phase: The ratio of the alcohol (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane) is crucial. A lower alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks.

    • Reversed-Phase: The type and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol) and the pH of the aqueous buffer can dramatically affect separation.[2][3]

  • Flow Rate: A flow rate that is too high can lead to poor separation.[4] Try reducing the flow rate to allow for better interaction between the analytes and the CSP.

  • Temperature: Inconsistent or suboptimal column temperature can affect the separation thermodynamics.[5] Ensure your column oven is maintaining a stable and consistent temperature.

Question 2: My peaks are broad and/or tailing. What can I do to improve peak shape?

Answer:

Poor peak shape can compromise resolution and quantification. Common causes and solutions include:

  • Column Overload: Injecting too much sample is a common cause of peak distortion.[1][4] Try reducing the sample concentration or injection volume.

  • Column Degradation: The column's performance can degrade over time. This can be due to a clogged frit or deteriorated packing material.[1] Consider cleaning the column according to the manufacturer's instructions or replacing it if it's old. A guard column can help extend the life of your analytical column.[1]

  • Inappropriate Injection Solvent: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion.[6] Whenever possible, dissolve your sample in the initial mobile phase.

  • Mobile Phase Additives: For separations in normal-phase, acidic or basic additives (like trifluoroacetic acid or diethylamine) can improve peak shape by minimizing undesirable interactions with the silica (B1680970) support.

Question 3: I am experiencing high backpressure in my HPLC system. What is the cause and how can I fix it?

Answer:

High backpressure can indicate a blockage in the system.

  • Filter and Frit Blockage: Particulate matter from the sample or mobile phase can clog the inline filter or the column inlet frit.[1] Ensure your mobile phase is filtered and degassed, and that your samples are filtered before injection.

  • Column Blockage: Sample residues or precipitated buffer salts can block the column itself.[1]

  • System Leaks: While often leading to a pressure drop, a small leak followed by a blockage can sometimes manifest as a pressure increase.[1]

  • Tubing Issues: Check for any pinched or blocked tubing in your system.

Question 4: My retention times are shifting between injections. Why is this happening?

Answer:

Inconsistent retention times can make peak identification unreliable.

  • Mobile Phase Preparation: Inaccurate mobile phase composition is a common cause.[7] Ensure you are preparing your mobile phase consistently for each run. If using a buffer, ensure it is fully dissolved and the pH is stable.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. Allow sufficient time for the column to stabilize.

  • Temperature Fluctuations: An unstable column temperature can cause retention time drift.[4][8]

  • Pump Malfunction: Issues with the HPLC pump can lead to an inconsistent flow rate, which will affect retention times.[6][7]

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is recommended for separating this compound enantiomers?

Q2: What are typical starting mobile phase conditions for this type of separation?

A2: The choice of mobile phase depends on the CSP and the desired separation mode.

  • Normal-Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol) is very common.[5][10] A typical starting point could be a 90:10 (v/v) mixture of n-hexane:isopropanol.

  • Reversed-Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile is often used.[2][3]

Q3: Should I use isocratic or gradient elution?

A3: For method development, isocratic elution is often simpler to start with. However, if the separation is challenging or if there are other impurities, a gradient elution can provide better resolution and shorter run times.[1]

Data Presentation: Example Methodologies

The following tables summarize typical experimental conditions for the chiral separation of related flavanone compounds, which can serve as a starting point for method development for this compound.

Table 1: Normal-Phase HPLC Conditions for Flavanone Enantiomer Separation

ParameterCondition 1Condition 2
Chiral Column Chiralpak® IAChiralcel® OD-H
Mobile Phase isopropanol-hexane (50:50, v/v)[9]n-hexane-isopropanol (variable ratios)[10]
Flow Rate 0.5 mL/min[9]Not Specified
Detection 254 nm[9]Not Specified

Table 2: Reversed-Phase HPLC Conditions for Flavanone Enantiomer Separation

ParameterCondition 1Condition 2
Chiral Column Chiralpak® AD-3RC18 with Chiral Additive
Mobile Phase Gradient Elution[2]50 mM sodium acetate (B1210297) buffer (pH 3) and 30% methanol with 20 mM carboxymethyl-β-cyclodextrin[2]
Flow Rate Not SpecifiedNot Specified
Detection ESI-MS/MS[2]Not Specified

Experimental Protocols

Detailed Methodology: Chiral HPLC Separation

This protocol provides a general procedure for developing a chiral separation method for this compound enantiomers.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or the mobile phase).

    • Dilute the stock solution to a working concentration (e.g., 10-20 µg/mL) using the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

    • Chiral Stationary Phase: Start with a polysaccharide-based column such as Chiralpak® IA or Chiralcel® OD-H (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase:

      • Initial Screening (Normal-Phase): n-Hexane/Isopropanol (90:10, v/v).

      • Initial Screening (Reversed-Phase): Acetonitrile/Water (50:50, v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm).

  • Method Optimization:

    • If no separation is observed, systematically vary the mobile phase composition. For normal-phase, adjust the percentage of alcohol. For reversed-phase, alter the organic modifier percentage and the pH of the aqueous phase.

    • Optimize the flow rate and column temperature to improve resolution and peak shape.

    • Consider screening other types of chiral stationary phases if a satisfactory separation cannot be achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Sample Preparation (Dissolve & Filter) injection Inject Sample prep_sample->injection prep_mobile Mobile Phase Preparation (Mix, Filter & Degas) separation Chiral Column Separation prep_mobile->separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Analyze Data (Resolution, Purity) chromatogram->analysis

Caption: Experimental workflow for chiral HPLC separation.

troubleshooting_logic start Problem Observed p_resolution Poor Resolution start->p_resolution p_peakshape Poor Peak Shape (Broad/Tailing) start->p_peakshape p_pressure High Backpressure start->p_pressure c_csp Check CSP Type p_resolution->c_csp c_mobile Optimize Mobile Phase p_resolution->c_mobile c_flow Adjust Flow Rate p_resolution->c_flow c_overload Reduce Sample Load p_peakshape->c_overload c_solvent Check Injection Solvent p_peakshape->c_solvent c_column Inspect/Clean Column p_peakshape->c_column p_pressure->c_column c_blockage Check for Blockages (Frits, Tubing) p_pressure->c_blockage c_filter Filter Sample/Mobile Phase p_pressure->c_filter solution Problem Resolved c_csp->solution c_mobile->solution c_flow->solution c_overload->solution c_solvent->solution c_column->solution c_blockage->solution c_filter->solution

Caption: Troubleshooting logic for common HPLC issues.

References

addressing matrix effects in LC-MS analysis of chromanones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of chromanones.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of chromanones?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (in this case, chromanones).[1] These components can include salts, lipids, proteins, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of the chromanones in the mass spectrometer's ion source.[2][3] This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and unreliable quantification.[2][3] Given that chromanones are often analyzed in complex biological matrices like plasma, serum, or urine, they are particularly susceptible to these effects.

Q2: What are the common causes of matrix effects in chromanone analysis?

A2: The primary causes of matrix effects are co-eluting endogenous or exogenous compounds from the sample. For biological samples, phospholipids (B1166683) from cell membranes are a notorious cause of ion suppression.[4] Other potential sources include:

  • High concentrations of salts or buffers: These can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source.

  • Endogenous metabolites: Compounds that have similar physicochemical properties to chromanones may co-elute and compete for ionization.

  • Proteins and lipids: Inadequate removal of these macromolecules during sample preparation is a major contributor to matrix effects and can foul the LC-MS system.

  • Exogenous compounds: Contaminants from collection tubes, solvents, or co-administered drugs can also interfere with the analysis.

Q3: How can I determine if my chromanone analysis is affected by matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method. A constant flow of a chromanone standard solution is infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected onto the column. Any dip or rise in the constant signal of the chromanone standard as the matrix components elute indicates regions of ion suppression or enhancement, respectively.[5][6]

  • Post-Extraction Spike Method: This is a quantitative assessment. The peak area of a chromanone standard in a clean solvent is compared to the peak area of the same standard spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process but contains no analyte).[7] The matrix effect (ME) can be calculated as follows:

    ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Troubleshooting Guide

Issue: Poor reproducibility and accuracy in chromanone quantification.

This is a common symptom of unaddressed matrix effects. The following troubleshooting steps can help identify and mitigate the issue.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Sample Cleanup Refine the sample preparation method. If using protein precipitation, consider a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).Reduced matrix components co-eluting with the chromanones, leading to more consistent ionization.
Co-elution of Interferences Optimize the chromatographic separation. Adjust the mobile phase gradient, change the column chemistry (e.g., from C18 to a phenyl-hexyl column), or modify the mobile phase pH to better separate chromanones from matrix components.Increased retention time difference between chromanones and interfering peaks, minimizing their impact on ionization.
Ion Suppression/Enhancement Incorporate an internal standard (IS), preferably a stable isotope-labeled (SIL) version of the chromanone analyte.The IS will experience similar matrix effects as the analyte, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[8]
Matrix Variability Between Samples Prepare calibration standards in the same matrix as the samples (matrix-matched calibration). This involves using a blank matrix (e.g., control plasma) to prepare the calibration curve.This compensates for consistent matrix effects across different samples, improving accuracy.

Quantitative Data Summary

The following tables summarize typical quantitative data from a validated UPLC-MS/MS method for the analysis of five different chromanones in rat plasma, demonstrating the effectiveness of a well-developed protocol.

Table 1: Extraction Recovery and Matrix Effect of Five Chromanones

CompoundMean Extraction Recovery (%)Mean Matrix Effect (%)
Prim-O-glucosylcimifugin92.5496.87
Cimifugin97.65103.52
4′-O-β-D-glucosyl-5-O-methylvisamminol88.2694.33
5-O-methylvisammiol95.38101.98
Sec-o-glucosylhamaudol91.7398.65
Data adapted from a study on chromanone analysis in rat plasma. The extraction recovery indicates the efficiency of the sample preparation process, while the matrix effect shows the degree of ion suppression or enhancement.[4]

Table 2: Precision and Accuracy of the UPLC-MS/MS Method

CompoundConcentration (ng/mL)Within-day Precision (RSD, %)Between-day Precision (RSD, %)Accuracy (RE, %)
Prim-O-glucosylcimifugin56.88.5-3.2
505.16.21.8
5004.35.52.5
Cimifugin107.29.1-4.1
1004.85.93.3
10003.94.74.6
RSD: Relative Standard Deviation; RE: Relative Error. This data demonstrates that with proper method validation, high precision and accuracy can be achieved, indicating successful mitigation of matrix effects.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Chromanones in Plasma

This protocol is a representative method for extracting chromanones from a plasma matrix.

  • Sample Preparation:

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 20 µL of an internal standard solution (e.g., a stable isotope-labeled chromanone in methanol).

    • Vortex for 30 seconds.

  • Protein Precipitation:

    • Add 300 µL of acetonitrile (B52724) to the plasma sample.

    • Vortex vigorously for 2 minutes to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new tube.

    • Add 1 mL of ethyl acetate.

    • Vortex for 5 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex for 1 minute.

    • Transfer to an autosampler vial for LC-MS analysis.

Protocol 2: UPLC-MS/MS Analysis of Chromanones

This protocol outlines typical chromatographic and mass spectrometric conditions.

  • Liquid Chromatography (UPLC):

    • Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient Elution: A typical gradient might be: 0-1.5 min, 10-15% B; 1.5-3.5 min, 15-30% B; 3.5-4.5 min, 30-40% B; 4.5-6 min, 40-70% B, followed by a wash and re-equilibration step.[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Column Temperature: 35°C.[4]

    • Injection Volume: 2 µL.[4]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for the specific instrument and chromanone analytes.

    • MRM Transitions: Determine the specific precursor and product ion pairs for each chromanone and the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifuge ppt->centrifuge1 lle Liquid-Liquid Extraction (Ethyl Acetate) centrifuge1->lle centrifuge2 Centrifuge lle->centrifuge2 evap Evaporate to Dryness centrifuge2->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute uplc UPLC Separation (C18 Column) reconstitute->uplc msms MS/MS Detection (MRM Mode) uplc->msms data Data Acquisition & Quantification msms->data troubleshooting_logic start Poor Reproducibility or Accuracy? assess Assess Matrix Effect (Post-Extraction Spike) start->assess me_present Matrix Effect > 15%? assess->me_present optimize_sample_prep Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_sample_prep Yes end_good Method Validated me_present->end_good No optimize_lc Optimize Chromatography optimize_sample_prep->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is matrix_match Use Matrix-Matched Calibrants use_is->matrix_match end_bad Re-evaluate Method matrix_match->end_bad

References

Technical Support Center: Optimization of Friedel-Crafts Acylation for Chromanone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of Friedel-Crafts acylation in the synthesis of chromanone precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this crucial synthetic step.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation for chromanone synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of chromanone precursors via Friedel-Crafts acylation can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical for the success of the reaction. It is crucial to optimize these parameters.

  • Incomplete Reaction: The reaction may not be proceeding to completion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction duration or cautiously increasing the temperature.[1]

  • Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired chromanone precursor. A common side product in certain chromone (B188151) syntheses is the isomeric coumarin.[1][2] The choice of condensing agent can significantly influence the product distribution. For instance, in the Simonis reaction, phosphorus pentoxide (P₂O₅) tends to favor chromone formation, while sulfuric acid (H₂SO₄) can promote the formation of coumarins.[2]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate will deactivate it towards electrophilic aromatic substitution, potentially leading to low or no yield.[2] If possible, modifying the substrate to include electron-donating groups can improve reactivity.[2]

  • Moisture Contamination: Lewis acid catalysts are highly sensitive to moisture. The presence of water in the solvent, glassware, or reagents will deactivate the catalyst. Ensuring anhydrous conditions is crucial for the reaction's success.[2]

Question 2: I am observing the formation of a significant amount of tar-like material in my reaction. What is the cause and how can I prevent it?

Answer: Tar formation is a common issue in Friedel-Crafts acylation, often indicating that the reaction conditions are too harsh, leading to polymerization or decomposition of the starting material or product.[2]

  • Choice of Lewis Acid: While strong Lewis acids like aluminum chloride (AlCl₃) are commonly used, they can be too harsh for sensitive substrates. Consider using milder Lewis acids such as tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), or zinc chloride (ZnCl₂).[2] Eaton's reagent (P₂O₅ in methanesulfonic acid) is also an effective and often cleaner alternative for intramolecular acylations.[2]

  • Reaction Temperature: High reaction temperatures can promote decomposition and polymerization. It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting at a lower temperature (e.g., 0 °C or room temperature) and gradually increasing it while monitoring the reaction progress is a good strategy.[2]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can contribute to tar formation. Monitor the reaction closely by TLC to determine the optimal reaction time.[2]

  • Protecting Groups: If your substrate contains a free phenolic hydroxyl group, it can coordinate with the Lewis acid, which can promote side reactions. Protecting the hydroxyl group as a methyl ether or another suitable protecting group before the acylation can prevent this and reduce tar formation.[2]

Question 3: My reaction is producing an unexpected regioisomer. How can I control the regioselectivity?

Answer: The regioselectivity of Friedel-Crafts acylation is influenced by both electronic and steric factors of the substituents on the aromatic ring.[2]

  • Directing Effects of Substituents: Electron-donating groups (e.g., -OH, -OR) are typically ortho, para-directing, while electron-withdrawing groups are meta-directing. Understanding the electronic nature of the substituents on your aromatic precursor is key to predicting the site of acylation.

  • Steric Hindrance: Bulky substituents on the aromatic ring or a bulky acylating agent can hinder acylation at the ortho position, leading to a preference for the para product.

  • Choice of Catalyst and Solvent: While the directing groups on the substrate are the primary determinants of regioselectivity, the choice of Lewis acid and solvent can sometimes influence the ratio of isomers.

  • Alternative Synthetic Strategy: If achieving the desired regioselectivity remains a challenge, consider a different synthetic approach or the use of a directing group that can be removed after the acylation step.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to chromanones involving Friedel-Crafts acylation?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of phenoxypropionic acids.[2] This powerful technique allows for the direct formation of the chromanone ring system.

Q2: Can I use a phenol (B47542) directly in a Friedel-Crafts acylation?

A2: While possible, using unprotected phenols can be problematic. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating it and the aromatic ring towards the desired C-acylation. This can lead to O-acylation (ester formation) as a competing reaction or low yields of the C-acylated product. Protecting the hydroxyl group is often recommended.[2]

Q3: What is the optimal stoichiometry for the Lewis acid catalyst?

A3: Friedel-Crafts acylation often requires a stoichiometric amount or even an excess of the Lewis acid catalyst.[3] This is because the ketone product can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[3] However, using a large excess can lead to increased side reactions, so optimizing the amount of Lewis acid is recommended.[2]

Q4: How can I ensure anhydrous conditions for my reaction?

A4: To ensure anhydrous conditions, all glassware should be oven- or flame-dried before use. Solvents should be freshly distilled from an appropriate drying agent. Reagents, especially the Lewis acid, should be fresh and handled under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Optimization of Propiophenone (B1677668) Synthesis via Friedel-Crafts Acylation

EntryPropionic Acid (equiv.)BF₃·Et₂O (equiv.)Temperature (°C)Time (min)Yield (%)
11010180100
21010170533
31510170561
420101705<10

Data extracted from a study on the synthesis of a chromanone A precursor, where the initial step is a Friedel-Crafts acylation to form a propiophenone derivative. The reaction was performed under microwave irradiation.[4][5]

Table 2: Effect of Lewis Acid on a Cascade Intramolecular Prins/Friedel-Crafts Cyclization

EntryLewis Acid (1.1 equiv)SolventTemperature (°C)Yield (%)
1AlCl₃CH₂Cl₂050
2Et₂AlClCH₂Cl₂055

This table illustrates the influence of the Lewis acid on a related intramolecular cyclization involving a Friedel-Crafts step, providing insight into catalyst choice.[6]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 7-Hydroxychroman-4-one via Intramolecular Friedel-Crafts Acylation [2]

This two-step protocol is adapted from a reported synthesis and is designed to minimize side reactions.

Step 1: Synthesis of 3-(3-hydroxyphenoxy)propanoic acid

  • To a solution of resorcinol (B1680541) (1 equivalent) in an appropriate solvent (e.g., acetone), add potassium carbonate (1.5 equivalents).

  • Add β-propiolactone (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Acidify the residue with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude phenoxypropionic acid. This is often used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • To a flask containing Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), add the crude 3-(3-hydroxyphenoxy)propanoic acid from Step 1 portion-wise at a controlled temperature (e.g., 60-80 °C).

  • Stir the reaction mixture at this temperature for the optimized time, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 7-hydroxychroman-4-one.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 3-(3-hydroxyphenoxy)propanoic acid cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation start1 Resorcinol + Potassium Carbonate in Acetone add_lactone Add β-propiolactone start1->add_lactone 1 react1 Stir at RT (12-24h) add_lactone->react1 2 workup1 Filtration, Evaporation, Acidification, Extraction react1->workup1 3 product1 Crude 3-(3-hydroxyphenoxy)propanoic acid workup1->product1 4 add_acid Add Crude Acid (from Step 1) product1->add_acid start2 Eaton's Reagent start2->add_acid 5 react2 Stir at 60-80°C add_acid->react2 6 quench Quench with Ice react2->quench 7 workup2 Extraction and Washing quench->workup2 8 purify Purification (Chromatography/Recrystallization) workup2->purify 9 product2 7-Hydroxychroman-4-one purify->product2 10

Caption: Experimental workflow for the synthesis of 7-Hydroxychroman-4-one.

troubleshooting_workflow cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Side Product Formation check_tar Tar Formation? start->check_tar check_regioisomer Incorrect Regioisomer? check_tar->check_regioisomer No harsh_conditions Conditions too harsh? - Lower Temperature - Milder Lewis Acid - Shorter Reaction Time check_tar->harsh_conditions Yes check_starting_material Starting Material Unreacted? check_regioisomer->check_starting_material No regio_control Review Directing Groups & Steric Hindrance check_regioisomer->regio_control Yes reaction_params Optimize Reaction Parameters: - Increase Temperature - Stronger Lewis Acid - Anhydrous Conditions check_starting_material->reaction_params Yes protecting_group Use Protecting Group for Phenol harsh_conditions->protecting_group

Caption: Troubleshooting decision tree for Friedel-Crafts acylation.

References

Technical Support Center: Storage and Stability of 7-Hydroxychromanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 7-hydroxychromanones during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 7-hydroxychromanones?

A1: The main factors contributing to the degradation of 7-hydroxychromanones are exposure to light (photodegradation), elevated temperatures (thermal degradation), high pH (alkaline hydrolysis), and oxidizing agents (oxidation). The phenolic hydroxyl group and the chromanone core are susceptible to these environmental stressors.

Q2: I've noticed a change in the color of my solid 7-hydroxychromanone powder. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically caused by oxidation or exposure to light. It is crucial to store the solid compound in a tightly sealed container, protected from light, and in a controlled, inert atmosphere if possible.

Q3: My 7-hydroxychromanone solution appears to be losing potency in my experiments. What is the likely cause?

A3: Loss of potency in solution is often due to hydrolytic degradation, especially if the solution has a neutral to alkaline pH. The lactone ring in the chromanone structure is susceptible to opening under these conditions. The stability of 7-hydroxychromanones in solution is highly pH-dependent. For optimal stability, acidic conditions are generally preferred.

Q4: What are the recommended storage conditions for solid 7-hydroxychromanones?

A4: For long-term storage, solid 7-hydroxychromanones should be stored in a cool, dark, and dry place. Recommended conditions are:

  • Temperature: 2-8°C (refrigerated). For very sensitive analogs, storage at -20°C may be necessary.

  • Light: Protect from light by using amber vials or storing in a light-blocking container.

  • Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q5: How should I prepare and store solutions of 7-hydroxychromanones for experimental use?

A5: Prepare solutions fresh whenever possible. If storage is necessary, use an acidic buffer (e.g., pH 3-5) and store at 2-8°C for short periods. Avoid neutral or alkaline buffers for storage. Solutions should also be protected from light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in powder color (e.g., yellowing) Oxidation or photodegradationStore the compound in a dark, airtight container, preferably under an inert gas. For new batches, perform purity analysis before use.
Inconsistent assay results Degradation of the compound in stock solutionsPrepare fresh stock solutions for each experiment. If solutions must be stored, validate their stability over the intended storage period and conditions (temperature, light, pH).
Appearance of new peaks in HPLC analysis Formation of degradation productsThe compound is degrading under the current storage or experimental conditions. Use a stability-indicating HPLC method to monitor the formation of these new peaks over time.
Poor solubility of the compound The compound may have degraded into less soluble products.Confirm the purity of the compound. If degradation is suspected, use a fresh, high-purity batch.

Data Presentation: Stability of 7-Hydroxychromanones Under Various Conditions

The following tables provide representative data on the stability of a typical 7-hydroxychromanone under forced degradation conditions. This data is illustrative and stability will vary depending on the specific substitutions on the chromanone ring.

Table 1: Effect of pH on the Stability of 7-Hydroxychromanone in Aqueous Solution at 25°C

pH% Degradation (24 hours)% Degradation (72 hours)
3.0< 1%< 2%
5.0~2%~5%
7.0~10%~25%
9.0> 50%> 80%

Table 2: Effect of Temperature and Light on Solid State Stability of 7-Hydroxychromanone

Condition% Degradation (30 days)
2-8°C, Protected from Light< 1%
25°C, Protected from Light~3%
40°C, Protected from Light~15%
25°C, Exposed to Light~10%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 7-Hydroxychromanones

This protocol describes a general reversed-phase HPLC method for assessing the stability of 7-hydroxychromanones.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (or the λmax of the specific compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve the 7-hydroxychromanone in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL. Dilute with the mobile phase to the desired concentration for analysis.

Protocol 2: Forced Degradation Studies

To understand the degradation pathways, forced degradation studies are essential.

  • Acid Hydrolysis: Incubate the 7-hydroxychromanone solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the 7-hydroxychromanone solution in 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat the 7-hydroxychromanone solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid 7-hydroxychromanone to 60°C for 48 hours.

  • Photodegradation: Expose the 7-hydroxychromanone solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Analyze the stressed samples using the stability-indicating HPLC method to identify and quantify the degradation products.

Visualizations

degradation_pathways 7-Hydroxychromanone 7-Hydroxychromanone Hydrolytic Degradation Hydrolytic Degradation 7-Hydroxychromanone->Hydrolytic Degradation Alkaline pH Oxidative Degradation Oxidative Degradation 7-Hydroxychromanone->Oxidative Degradation Oxygen, Peroxides Photodegradation Photodegradation 7-Hydroxychromanone->Photodegradation UV/Vis Light Ring-Opened Product Ring-Opened Product Hydrolytic Degradation->Ring-Opened Product Oxidized Products (e.g., Quinones) Oxidized Products (e.g., Quinones) Oxidative Degradation->Oxidized Products (e.g., Quinones) Photodegradants Photodegradants Photodegradation->Photodegradants

Caption: Major degradation pathways for 7-hydroxychromanones.

experimental_workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidation Oxidation Prepare Stock Solution->Oxidation Thermal Stress Thermal Stress Prepare Stock Solution->Thermal Stress Photostability Photostability Prepare Stock Solution->Photostability HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal Stress->HPLC Analysis Photostability->HPLC Analysis Characterize Degradants Characterize Degradants HPLC Analysis->Characterize Degradants

Caption: Workflow for conducting forced degradation studies.

troubleshooting_tree Degradation Suspected Degradation Suspected Solid or Solution? Solid or Solution? Degradation Suspected->Solid or Solution? Color Change? Color Change? Solid or Solution?->Color Change? Solid Check pH Check pH Solid or Solution?->Check pH Solution Check Storage Check Storage Color Change?->Check Storage Yes Run HPLC Run HPLC Color Change?->Run HPLC No Check Storage->Run HPLC Prepare Fresh Prepare Fresh Prepare Fresh->Run HPLC Check pH->Prepare Fresh

Caption: A decision tree for troubleshooting 7-hydroxychromanone degradation.

Technical Support Center: Troubleshooting Diastereomer Resolution in Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the diastereomer resolution of synthetic chromanones.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving chromanone diastereomers?

A1: The most common methods for resolving chromanone diastereomers are fractional crystallization and chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC).[1] Fractional crystallization exploits the differences in solubility between diastereomers in a specific solvent system.[2] Chromatographic separation relies on the differential interaction of diastereomers with a stationary phase.[1] In some cases, enzymatic resolution can also be employed to selectively react with one diastereomer.

Q2: How can I determine the diastereomeric ratio (d.r.) of my chromanone mixture?

A2: The diastereomeric ratio is most accurately determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[3] Protons in different stereochemical environments will exhibit distinct chemical shifts, allowing for integration and quantification of each diastereomer. For complex spectra, 2D NMR techniques may be necessary. High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be used to determine the d.r. by comparing the peak areas of the separated diastereomers.[4]

Q3: I am struggling to resolve my chromanone diastereomers by recrystallization. What are the common causes of failure?

A3: Difficulties in diastereomeric recrystallization typically arise from a few key issues:

  • Suboptimal Solvent Choice: The selected solvent may not provide a significant enough difference in solubility between the two diastereomers at a given temperature.[2]

  • Co-crystallization: If the diastereomers have very similar structures, they may crystallize together from the solution.

  • Oiling Out: The compound may separate as a liquid (oil) instead of a solid, which often traps impurities and the other diastereomer.[5] This can be caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly.

  • Formation of a Eutectic Mixture: In some cases, a mixture of a specific composition will have a lower melting point than either pure diastereomer, making separation by crystallization challenging.

Q4: My HPLC separation of chromanone diastereomers shows poor resolution. What should I investigate?

A4: Poor resolution in HPLC can be attributed to several factors related to the column, mobile phase, and other instrumental parameters. Key areas to troubleshoot include:

  • Column Selection: The stationary phase may not be suitable for resolving your specific diastereomers.

  • Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving separation. An incorrect solvent ratio or the absence of a necessary modifier can lead to poor resolution.[6]

  • Flow Rate: A flow rate that is too high can decrease resolution by not allowing for sufficient interaction with the stationary phase.

  • Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, thereby influencing resolution.

  • Injection Volume and Sample Concentration: Overloading the column with too much sample can lead to broad, overlapping peaks.

Troubleshooting Guides

Guide 1: Improving Diastereomer Resolution by Recrystallization

Problem: Low diastereomeric excess (d.e.) after recrystallization.

Troubleshooting Workflow:

G start Low d.e. after Recrystallization solvent Is the solvent system optimal? start->solvent cooling Was the cooling rate slow enough? solvent->cooling Yes screen Perform solvent screening solvent->screen No purity Is the starting material pure? cooling->purity Yes redissolve Redissolve and re-attempt with slower cooling cooling->redissolve No purify Purify mixture by column chromatography before recrystallization purity->purify No fail Resolution still poor purity->fail Yes success Improved d.e. redissolve->success screen->success purify->success

Caption: Troubleshooting workflow for low diastereomeric excess in recrystallization.

Data Presentation: Illustrative Solvent Screening for Chromanone Diastereomer Resolution

Solvent System (v/v)Diastereomeric Excess (d.e.) of Crystals (%)Yield (%)Observations
Ethanol6570Rapid formation of small needles.
Isopropanol8555Slower crystal growth, larger, well-defined prisms.[2]
Ethyl Acetate/Hexane (8:2)9240Very slow crystallization; large, clear crystals.
Acetone5085Fine powder precipitated quickly.
Toluene7860Good crystal formation upon slow cooling.

Experimental Protocol: General Procedure for Diastereomeric Recrystallization

  • Dissolution: In a suitable flask, dissolve the diastereomeric mixture of the chromanone in the minimum amount of a pre-selected hot solvent (or solvent mixture).

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated or placed in a warm water bath that is allowed to cool to ambient temperature.

  • Crystallization: If crystals do not form upon reaching room temperature, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired pure diastereomer.

  • Maturation: Once crystallization begins, allow the mixture to stand at room temperature for several hours to maximize crystal growth. Subsequently, cool the flask in an ice bath for at least one hour to further decrease the solubility of the desired diastereomer and improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.[2]

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the diastereomeric excess of the crystalline material and the mother liquor using ¹H NMR or HPLC.

Guide 2: Optimizing HPLC Separation of Chromanone Diastereomers

Problem: Co-eluting or poorly resolved peaks in the HPLC chromatogram.

Troubleshooting Workflow:

G start Poor HPLC Resolution mobile_phase Optimize Mobile Phase Composition start->mobile_phase flow_rate Decrease Flow Rate mobile_phase->flow_rate Improved but not baseline success Baseline Resolution Achieved mobile_phase->success Significant Improvement temperature Adjust Column Temperature flow_rate->temperature Slight improvement flow_rate->success Significant Improvement injection Reduce Injection Volume/Concentration temperature->injection Still not optimal temperature->success Significant Improvement column Evaluate a Different Column injection->column Minor improvement injection->success Significant Improvement fail Resolution Still Inadequate column->fail

Caption: Logical workflow for troubleshooting poor HPLC peak resolution.

Data Presentation: Illustrative HPLC Method Optimization for a Chromanone

ParameterCondition 1Condition 2Condition 3
Mobile Phase 60:40 Acetonitrile (B52724):Water55:45 Acetonitrile:Water50:50 Acetonitrile:Water
Resolution (Rs) 0.81.31.8
Retention Time 1 (min) 5.26.88.5
Retention Time 2 (min) 5.47.29.2
Observations Poor separationPartial separationBaseline separation

Experimental Protocol: General HPLC Method Development for Diastereomer Separation

  • Column Selection: Start with a standard C18 reversed-phase column. If resolution is poor, consider a column with a different stationary phase (e.g., phenyl-hexyl, cyano).

  • Initial Mobile Phase: Begin with an isocratic mobile phase of acetonitrile and water (e.g., 50:50). Use a UV detector set to a wavelength where the chromanone has strong absorbance.

  • Mobile Phase Optimization:

    • Adjust the ratio of acetonitrile to water to alter the retention times and improve separation. Increasing the aqueous component will generally increase retention and may improve resolution.[6]

    • If co-elution persists, consider adding a small percentage of a third solvent like methanol (B129727) or isopropanol.

    • For acidic or basic chromanones, adding a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase can improve peak shape and resolution.

  • Flow Rate Adjustment: If peaks are broad, decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to allow for better equilibration between the mobile and stationary phases.

  • Temperature Control: Analyze samples at different column temperatures (e.g., 25 °C, 30 °C, 40 °C) to see the effect on selectivity and resolution.

  • Sample Preparation: Ensure the sample is fully dissolved in the mobile phase or a weaker solvent to prevent peak distortion. Inject a small volume (e.g., 5-10 µL) to avoid column overload.

  • Method Validation: Once satisfactory separation is achieved, validate the method for linearity, accuracy, and precision.

Guide 3: Utilizing Chiral Derivatization for Analysis

Problem: Inability to resolve enantiomers of a single diastereomer or difficulty in quantifying diastereomers with very similar properties.

Logical Relationship for Chiral Derivatization:

G cluster_0 Chromanone Mixture cluster_1 Derivatization cluster_2 Resulting Mixture cluster_3 Analysis A Mixture of Chromanone Diastereomers B React with Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) A->B C Mixture of New Diastereomers with Larger Physicochemical Differences B->C D Separation and Quantification by standard HPLC or NMR C->D

Caption: Conceptual workflow for using a chiral derivatizing agent.

Experimental Protocol: General Procedure for Chiral Derivatization with Mosher's Acid Chloride

This protocol is for a chromanone containing a hydroxyl group.

  • Sample Preparation: Dissolve the chromanone diastereomeric mixture (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or pyridine) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Cool the solution to 0 °C in an ice bath.

  • Derivatization Reaction: Slowly add a solution of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride, >1.1 equivalents) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting diastereomeric esters can then be analyzed by HPLC on a standard achiral column or by ¹H and ¹⁹F NMR.

References

Technical Support Center: Enhancing Intramolecular Cyclization for Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the efficiency of intramolecular cyclization for the synthesis of chromanones.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of chromanones via intramolecular cyclization in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in chromanone synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are all critical factors. It is essential to optimize these parameters for your specific substrate.[1][2]

  • Incomplete Reaction: The reaction may not be reaching completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the reaction duration or cautiously increasing the temperature.[1]

  • Side Product Formation: Competing reactions can consume the starting materials, thereby reducing the yield of the desired product.[1] A common side product in certain chromone (B188151) syntheses is the isomeric coumarin (B35378).[1][3] The choice of condensing agent can significantly influence the product distribution.[1][3]

  • Purification Losses: A significant amount of the product can be lost during the workup and purification stages.[1] It is important to re-evaluate your extraction and chromatography procedures to minimize these losses.[1]

Q2: I am observing a significant amount of coumarin as a side product in my Simonis reaction. How can I favor the formation of the desired chromanone?

A2: The formation of coumarin versus chromone is a classic challenge in Simonis-type reactions. The choice of the condensing agent is critical in directing the reaction towards the desired product.[3]

  • Catalyst Selection: Phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA) are known to favor the formation of chromones.[3] Conversely, sulfuric acid (H₂SO₄) tends to promote the formation of coumarins through the Pechmann condensation.[3]

  • Temperature Control: Carefully controlling the reaction temperature is crucial. Higher temperatures may favor the thermodynamically more stable product, which might not be the desired chromanone.[3] Experimenting with a range of temperatures will help identify the optimal conditions for your specific substrates.[3]

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway.[1][3] High-boiling, non-polar solvents are often used, and some reactions can also be performed under solvent-free conditions.[3]

Q3: My intramolecular Friedel-Crafts acylation is resulting in a low yield and significant tar formation. What are the likely causes and how can I mitigate this?

A3: Low yields and tar formation in intramolecular Friedel-Crafts acylations are typically due to harsh reaction conditions that can lead to polymerization or decomposition of the starting material or product.[3]

  • Protecting Groups: If your starting material has a free phenolic hydroxyl group, consider protecting it as a methyl ether or another suitable protecting group before the cyclization step.[3]

  • Choice of Lewis Acid: While aluminum chloride (AlCl₃) is a strong and common Lewis acid, it can be too harsh for some substrates.[3] Consider using milder Lewis acids such as tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), or zinc chloride (ZnCl₂).[3] Eaton's reagent (P₂O₅ in methanesulfonic acid) is often a very effective and cleaner alternative for intramolecular acylations.[3]

  • Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[3] Starting at lower temperatures (e.g., 0 °C or room temperature) and gradually increasing if necessary can be beneficial.[3] Monitoring the reaction by TLC is important to avoid prolonged reaction times that can lead to decomposition.[3]

  • Stoichiometry of Lewis Acid: While Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid, using a large excess can lead to an increase in side reactions.[3] Optimize the amount of Lewis acid used.[3]

Q4: How do I choose the right catalyst for my intramolecular cyclization?

A4: The choice of catalyst is highly dependent on the specific intramolecular cyclization method being employed.

  • For Simonis-type Reactions: To favor chromanone formation over the isomeric coumarin, phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) are the preferred condensing agents.[3]

  • For Intramolecular Friedel-Crafts Acylation: A range of Lewis acids can be used. For sensitive substrates, milder Lewis acids like SnCl₄, TiCl₄, or ZnCl₂ are recommended over the stronger AlCl₃ to prevent decomposition and tar formation.[3] Eaton's reagent is also a highly effective and often cleaner option.[3]

  • Acid-catalyzed Cyclization of Phenoxypropionic Acids: Strong Brønsted acids like sulfuric acid or polyphosphoric acid are commonly used to promote this type of cyclization.

Q5: What is the role of the solvent and temperature in optimizing the reaction?

A5: Solvent and temperature are critical parameters that can significantly impact the efficiency and selectivity of the intramolecular cyclization.

  • Solvent: The polarity of the solvent can influence reaction rates and the solubility of reactants.[2] In some cases, high-boiling, non-polar solvents are preferred.[3] For certain microwave-assisted syntheses, toluene (B28343) has been shown to increase the catalytic activity of rhodium complexes, while halogenated solvents like dichloromethane (B109758) may decrease it.[2] Some reactions may even proceed best under solvent-free conditions.[3]

  • Temperature: Temperature plays a crucial role in reaction kinetics.[2] Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically controlled product.[1] However, some reactions require elevated temperatures to proceed at a reasonable rate.[2] It is essential to find the optimal temperature that provides a good balance between reaction rate and product stability, as excessive heat can lead to degradation.[3]

Data Presentation

Table 1: Effect of Catalyst on Chromanone vs. Coumarin Formation in Simonis-Type Reactions

CatalystPredominant ProductReference
Sulfuric Acid (H₂SO₄)Coumarin[3]
Phosphorus Pentoxide (P₂O₅)Chromanone[3]
Polyphosphoric Acid (PPA)Chromanone[3]

Table 2: Troubleshooting Guide for Low Yield in Intramolecular Friedel-Crafts Acylation

SymptomPossible CauseSuggested SolutionReference
Low to no yieldDeactivation of the aromatic ring by electron-withdrawing groups.If possible, modify the substrate to have electron-donating groups.[3]
Formation of a complex mixture (tar)Reaction conditions are too harsh, causing polymerization/decomposition.Use a milder Lewis acid (e.g., SnCl₄, ZnCl₂), lower the reaction temperature, and shorten the reaction time.[3]
Starting material is a free phenolPhenolic hydroxyl group interferes with the Lewis acid catalyst.Protect the hydroxyl group as a methyl ether or another suitable protecting group before cyclization.[3]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation using Eaton's Reagent

  • Preparation: To a stirred solution of the appropriate 3-phenoxypropionic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the time determined by TLC monitoring until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into ice-water and stir vigorously.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chromanone.

Protocol 2: Microwave-Assisted Synthesis of 2-Alkyl-Substituted 4-Chromanones

  • Reaction Setup: In a microwave vial, combine the appropriate 2'-hydroxyacetophenone (B8834) (1 equivalent), the desired aldehyde (1.1 equivalents), and diisopropylamine (B44863) (DIPA, 1.1 equivalents) in ethanol (B145695) (0.4 M solution).[4]

  • Microwave Irradiation: Seal the vial and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[1][4]

  • Workup and Extraction: After cooling, dilute the reaction mixture with dichloromethane.[1] Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, and water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography to obtain the desired 2-alkyl-substituted 4-chromanone.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (e.g., Phenoxypropionic Acid) reaction Intramolecular Cyclization (e.g., with Eaton's Reagent) start->reaction quench Quenching reaction->quench extract Extraction quench->extract wash Washing extract->wash dry Drying & Concentration wash->dry purify Purification (Column Chromatography) dry->purify product Final Product (Chromanone) purify->product

Caption: General experimental workflow for chromanone synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Reaction Yield cause1 Suboptimal Conditions (Catalyst, Solvent, Temp.) issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Side Product Formation issue->cause3 cause4 Purification Losses issue->cause4 sol1 Optimize Reaction Parameters cause1->sol1 sol2 Monitor Reaction Progress (TLC/LC-MS) Extend Reaction Time cause2->sol2 sol3 Change Catalyst/Conditions Identify and Minimize Side Products cause3->sol3 sol4 Optimize Workup & Purification Protocol cause4->sol4

Caption: Troubleshooting logic for low reaction yields.

cyclization_mechanism start Phenoxypropionic Acid O-C-C-COOH attached to Benzene protonation Protonation of Carbonyl Oxygen C=O becomes C=O-H+ start:f0->protonation:f0 H+ (Acid Catalyst) acylium Formation of Acylium Ion Electrophilic center on Carbonyl Carbon protonation:f0->acylium:f0 attack Intramolecular Electrophilic Aromatic Substitution Benzene ring attacks Acylium ion acylium:f0->attack:f0 deprotonation Deprotonation Aromatization Restored attack:f0->deprotonation:f0 product Chromanone Fused ring system formed deprotonation:f0->product:f0

Caption: Acid-catalyzed intramolecular cyclization pathway.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing exothermic reactions during the large-scale synthesis of chromanones. The following information is intended to aid in troubleshooting common issues and implementing robust control strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal risks associated with large-scale chromanone synthesis?

A1: The primary thermal risk is a thermal runaway, particularly during the intramolecular Friedel-Crafts cyclization of 3-phenoxypropionic acids or related precursors to form the chromanone ring.[1] This reaction is often exothermic, and on a large scale, the heat generated can exceed the cooling capacity of the reactor.[1] This is due to the decrease in the surface-area-to-volume ratio as the reactor size increases, which hinders efficient heat dissipation.[1] An uncontrolled exotherm can lead to a rapid increase in temperature and pressure, potentially causing solvent to boil, over-pressurization of the vessel, and in worst-case scenarios, a reactor failure.

Q2: My reaction yield dropped significantly when moving from lab to pilot scale. What are the likely thermal-related causes?

A2: A significant drop in yield during scale-up is often linked to inadequate thermal management. If the reaction is exothermic, poor heat removal at a larger scale can lead to an increase in the reaction mixture's temperature.[1] This can cause thermal degradation of the starting materials, intermediates, or the final chromanone product.[1] Furthermore, localized "hot spots" due to inefficient mixing in larger reactors can promote the formation of impurities and side reactions, consequently lowering the yield of the desired product.[1]

Q3: What are the initial signs of a potential thermal runaway in a chromanone synthesis?

A3: Early warning signs of a potential thermal runaway include:

  • A sudden, unexpected increase in the internal reaction temperature that does not stabilize with normal cooling.

  • A rapid rise in the pressure of the reactor.

  • An increase in the temperature of the cooling jacket outlet, indicating a high heat load from the reaction.

  • Noticeable changes in the reaction mixture's appearance, such as a sudden color change or increased viscosity.

  • An increase in the rate of gas evolution, if applicable to the specific synthesis route.

Q4: How can I prevent the formation of impurities caused by localized overheating?

A4: To minimize impurity formation from localized overheating (hot spots), focus on improving mixing efficiency and heat removal.[1] Ensure the stirrer design and speed are adequate for the reactor size and viscosity of the reaction mixture.[1] Controlling the rate of addition of exothermic reagents is also crucial to prevent the reaction from generating heat faster than it can be dissipated.[1] Operating in a more dilute reaction mixture can also improve homogeneity and heat transfer.

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Increase During Cyclization
  • Symptom: The internal reaction temperature is rising rapidly and is not responding to the cooling system.

  • Potential Causes:

    • The rate of addition of a reagent (e.g., a catalyst or acylating agent) is too fast.

    • The cooling capacity of the reactor is insufficient for the scale of the reaction.

    • An unexpected secondary exothermic reaction or decomposition is occurring.

    • Agitation failure.

  • Solutions:

    • Immediately stop the addition of any reagents.

    • Apply maximum cooling to the reactor jacket.

    • If the temperature continues to rise, be prepared to initiate an emergency quenching procedure.

    • For future batches, reduce the reagent addition rate and/or lower the reaction temperature.

    • Consider a more dilute reaction mixture to reduce the concentration of reacting species.

Issue 2: Delayed Exotherm (Induction Period)
  • Symptom: After a period of no apparent reaction, the temperature suddenly and rapidly increases.

  • Potential Causes:

    • Presence of an inhibitor in the starting materials or solvent.

    • Low initial temperature that is below the activation energy of the reaction.

  • Solutions:

    • Ensure high purity of all reagents and solvents before starting the reaction.

    • Be prepared for a potential rapid increase in temperature once the reaction initiates and have robust cooling measures in place.

    • Consider a slight, controlled increase in the initial temperature to overcome the activation energy, but proceed with extreme caution and be ready to apply cooling immediately.

Data Presentation

Table 1: Illustrative Thermal Properties for Chromanone Synthesis Risk Assessment

ParameterTypical Value RangeSignificance in Exotherm Management
Heat of Reaction (ΔHr) -80 to -150 kJ/molDetermines the total amount of heat that will be released. Essential for sizing cooling systems.
Specific Heat Capacity (Cp) 1.5 to 2.5 J/(g·K)Indicates the amount of heat required to raise the temperature of the reaction mixture. A higher value provides more thermal inertia.
Overall Heat Transfer Coefficient (U) 100 to 400 W/(m²·K)Represents the efficiency of heat transfer from the reaction mixture to the cooling jacket. Lower values indicate poorer heat removal.
Maximum Adiabatic Temperature Rise (ΔTad) 50 to 200 °CThe theoretical temperature increase if no heat is removed. A key indicator of thermal runaway potential.

Note: The values presented are illustrative and can vary significantly based on the specific substrates, solvents, and reaction conditions. It is crucial to determine these parameters experimentally for each specific process using techniques like reaction calorimetry.

Experimental Protocols

Protocol 1: Large-Scale Intramolecular Friedel-Crafts Cyclization of 3-Phenoxypropionic Acid

Objective: To safely perform the intramolecular cyclization of 3-phenoxypropionic acid to form chroman-4-one on a large scale, with a focus on managing the exothermic nature of the reaction.

Materials:

  • 3-Phenoxypropionic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • High-boiling point solvent (e.g., sulfolane)

  • Quenching agent (e.g., cold water or a suitable alcohol)

Equipment:

  • Jacketed glass reactor with appropriate cooling/heating capabilities

  • Overhead stirrer with a high-torque motor and appropriate impeller

  • Temperature probes for both the reaction mixture and the cooling jacket

  • Controlled addition system (e.g., dosing pump)

  • Emergency quench system

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Charge the reactor with the 3-phenoxypropionic acid and the solvent.

  • Initial Cooling: Begin stirring and cool the mixture to the desired starting temperature (e.g., 10-15 °C).

  • Controlled Reagent Addition: Slowly add the PPA or Eaton's reagent to the reaction mixture via the dosing pump over a prolonged period (e.g., 2-4 hours).

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ±2 °C).

  • Reaction Hold: Once the addition is complete, allow the reaction to stir at the set temperature until the reaction is complete, as determined by in-process monitoring (e.g., HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a separate vessel containing the cold quenching agent with vigorous stirring.

  • Work-up: Proceed with the appropriate work-up and purification steps.

Mandatory Visualization

Exotherm_Management_Workflow cluster_prep Preparation cluster_execution Execution cluster_control Control & Response cluster_completion Completion start Start: Scale-Up Synthesis risk_assessment Thermal Hazard Assessment (DSC, RC1) start->risk_assessment protocol_dev Develop Control Protocol (Addition Rate, Temp) risk_assessment->protocol_dev charge_reagents Charge Reactor protocol_dev->charge_reagents start_addition Initiate Reagent Addition charge_reagents->start_addition monitor Monitor Temp & Pressure start_addition->monitor temp_check Temperature Stable? monitor->temp_check reaction_complete Reaction Complete? monitor->reaction_complete temp_check->monitor Yes adjust_rate Adjust Addition Rate temp_check->adjust_rate No adjust_rate->monitor emergency_stop Emergency Stop & Quench adjust_rate->emergency_stop No Improvement reaction_complete->monitor No workup Proceed to Work-up reaction_complete->workup Yes end End workup->end

Caption: Workflow for managing exothermic reactions in large-scale synthesis.

Troubleshooting_Logic issue Issue: Uncontrolled Temperature Rise cause1 Cause: Addition Rate Too Fast issue->cause1 cause2 Cause: Insufficient Cooling issue->cause2 cause3 Cause: Agitation Failure issue->cause3 cause1->cause2 No solution1 Solution: Reduce Addition Rate cause1->solution1 Yes cause2->cause3 No solution2 Solution: Enhance Cooling Capacity cause2->solution2 Yes solution3 Solution: Check and Repair Agitator cause3->solution3 Yes quench Emergency Quench cause3->quench No/Unresolved solution1->issue Re-evaluate solution2->issue Re-evaluate solution3->issue Re-evaluate

Caption: Troubleshooting logic for an uncontrolled temperature increase.

References

Technical Support Center: Improving the Regioselectivity of Chromanone Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the regioselective functionalization of chromanones.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in chromanone functionalization?

A1: The regioselectivity is primarily dictated by the electronic properties of the chromanone scaffold and the reaction mechanism. The molecule has several potential reaction sites (C-2, C-3, C-5, C-6, C-7, C-8).

  • C-5 Position : The carbonyl (keto) group at C-4 acts as a powerful directing group in transition metal-catalyzed reactions.[1][2][3] It weakly coordinates to the metal catalyst, forming a stable six-membered metallacycle intermediate that facilitates C-H activation specifically at the C-5 position.[1][4]

  • C-3 Position : This position is part of an enone system, making it electron-deficient and susceptible to nucleophilic attack (Michael addition). Conversely, in certain C-H activation scenarios, it can react with electrophilic coupling partners due to the overall electron richness of the heterocyclic ring.[1][2][3]

  • C-2 Position : Functionalization at C-2 often occurs with nucleophilic coupling partners or through radical-mediated pathways.[1][2][3][5] Palladium-catalyzed oxidative cross-coupling reactions have also been developed for C-2 arylation.[1]

  • Aromatic Ring (C-6, C-7, C-8) : Standard electrophilic aromatic substitution is influenced by the activating effect of the pyran ring's ether oxygen. This typically directs electrophiles to the C-6 and C-8 positions.[6]

Q2: I am observing a mixture of regioisomers. How can I improve selectivity for the C-5 position?

A2: Achieving high selectivity for the C-5 position almost always involves a chelation-assisted, transition-metal-catalyzed C-H activation strategy.

  • Choice of Catalyst : Iridium (e.g., [IrCp*Cl2]2) and Rhodium catalysts are highly effective for C-5 functionalization, including arylation, alkenylation, and amidation.[1][7] Palladium catalysts are also commonly used.[1]

  • Directing Group Strength : The inherent ketone is a moderately effective directing group. Ensure your reaction conditions, particularly the choice of ligand and solvent, stabilize the cyclometalated intermediate that favors C-5 activation.[1][4]

  • Reaction Conditions : Fine-tuning temperature, reaction time, and reagent stoichiometry is crucial. Start with milder conditions to minimize competing side reactions.

Q3: My intramolecular Friedel-Crafts acylation to form the chromanone ring is giving low yields and significant tar formation. What can I do?

A3: This is a common issue often caused by overly harsh reaction conditions.

  • Use Milder Lewis Acids : While strong Lewis acids like AlCl₃ are common, they can promote polymerization and decomposition.[8] Consider using milder alternatives such as SnCl₄, TiCl₄, ZnCl₂, or Eaton's reagent (P₂O₅ in methanesulfonic acid).[8]

  • Protect Phenolic Hydroxyls : If your precursor contains a free phenolic hydroxyl group, it can coordinate with and deactivate the Lewis acid catalyst. Protecting it as a methyl ether or another suitable group before cyclization can prevent this and reduce side reactions.[8]

  • Optimize Temperature : Run the reaction at the lowest temperature that provides a reasonable rate. Start at 0 °C or room temperature and monitor by TLC, avoiding prolonged reaction times.[8]

Q4: How can I selectively functionalize the C-2 or C-3 position without affecting the C-5 position?

A4: This requires moving away from chelation-controlled C-H activation.

  • For C-2 Functionalization : Employ methods like palladium-catalyzed oxidative arylation, which proceeds through a concerted metalation-deprotonation (CMD) process at the C-2 position.[1] Transition-metal-free oxidative cross-coupling with azoles has also been reported for C-2 amination.[1]

  • For C-3 Functionalization : This position's reactivity is often exploited in Michael additions. For C-H functionalization, reactions with electrophilic partners can be effective.[1][2][3] For instance, ammonium (B1175870) iodide-induced sulfenylation has been shown to be selective for the C-3 position.[1]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in C-H Activation
Potential CauseRecommended Action
Incorrect Catalyst/Ligand System The chosen metal catalyst or ligand does not sufficiently favor the desired chelation mode or reaction pathway.
Reaction Conditions Too Harsh High temperatures can overcome the activation energy barrier for multiple C-H sites, leading to a loss of selectivity.
Steric Hindrance Bulky substituents near the target C-H bond may disfavor the approach of the catalyst, promoting reaction at a less hindered site.
Competing Directing Groups Other functional groups in the molecule may compete with the ketone for catalyst coordination.
Problem 2: Low Yield or Incomplete Reaction
Potential CauseRecommended Action
Reagent Quality Starting materials are impure; solvents are not anhydrous; catalyst has degraded.
Insufficient Activation The reaction temperature is too low, or the catalyst/Lewis acid is not strong enough to promote the reaction.[8]
Poor Mixing / Mass Transfer In heterogeneous reactions or at larger scales, inefficient stirring can lead to localized concentration gradients and incomplete conversion.[9]
Product Instability The desired product may be degrading under the reaction or work-up conditions.
Problem 3: Formation of Unidentified Side Products or Tar
Potential CauseRecommended Action
Reaction Temperature Too High Leads to thermal decomposition of starting materials, intermediates, or products.
Lewis Acid Too Harsh Strong Lewis acids (e.g., AlCl₃) can cause polymerization and charring, especially with activated aromatic systems.[8]
Over-bromination/halogenation Highly activated chromanone rings can undergo multiple halogenations if the stoichiometry and reaction time are not carefully controlled.[6]
Atmospheric Contamination Presence of water or oxygen can lead to hydrolysis or unwanted oxidative side reactions.[10]

Quantitative Data Summary

Table 1: Comparison of Catalysts for C-5 C-H Functionalization of Chromones

Functionalization Catalyst System Coupling Partner Solvent Yield (%) Reference
Arylation [IrCp*Cl2]2 / AgOAc Arylboronic acid pinacol (B44631) ester Dioxane Good [1][4]
Alkynylation [IrCp*Cl2]2 / AgNTf₂ TIPS-protected bromo acetylene 1,2-DCE ~70% [4][11]
Acylation Pd(OAc)₂ / TFA α-oxocarboxylic acid Toluene Good [1]

| Alkenylation | Rh(III) catalyst | Perfluoroacrylate | Dioxane | Good |[1] |

Table 2: Effect of Solvent on Regioselective Bromination of Activated Aromatics

Solvent Type Typical Solvent(s) Effect on Reactivity Expected Outcome
Polar Water, Methanol Increases polarization of the brominating agent (e.g., NBS), leading to a more reactive electrophile.[6] Higher reactivity, increased risk of polysubstitution.[6]

| Nonpolar | CH₂Cl₂, CCl₄ | Moderates the reactivity of the brominating agent. | Slower reaction, improved selectivity for mono-bromination.[6] |

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-2 Arylation of Chromone (B188151)

This protocol is adapted from methodologies described for regioselective C-H activation.[1]

  • Preparation : To an oven-dried Schlenk tube, add chromone (1.0 equiv.), the desired arylating agent (e.g., benzene, 2.0-3.0 equiv.), Pd(OAc)₂ (5-10 mol%), and an oxidant (e.g., AgOAc, 2.0 equiv.).

  • Reaction Setup : Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Solvent Addition : Add the appropriate anhydrous solvent (e.g., benzene, if it is also the coupling partner) via syringe.

  • Reaction : Stir the mixture at the optimized temperature (e.g., 80-120 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove metal salts.

  • Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the C-2 arylated product.

Protocol 2: Regioselective Bromination of an Activated Chromanone using NBS

This protocol is based on standard procedures for the bromination of activated aromatic rings.[6]

  • Preparation : Dissolve the chromanone substrate (1.0 equiv.) in a suitable anhydrous, nonpolar solvent (e.g., CH₂Cl₂ or CCl₄) in a round-bottom flask.

  • Cooling : Cool the solution to 0 °C in an ice bath to control the reaction exotherm and improve selectivity.

  • Reagent Addition : In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 equiv.) in the same solvent. Add this solution dropwise to the cooled chromanone solution over 15-30 minutes.

  • Reaction : Stir the reaction mixture at 0 °C. Monitor the disappearance of the starting material by TLC (typically complete within 1-3 hours).

  • Quenching : Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to neutralize any remaining active bromine.

  • Work-up : Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification : Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Diagrams and Workflows

G start Problem: Poor Regioselectivity check_site Desired Functionalization Site? start->check_site c5_strat Strategy: Chelation-Assisted C-H Activation check_site->c5_strat  C-5 c2c3_strat Strategy: Non-Chelating Pathway check_site->c2c3_strat  C-2 / C-3 c5_catalyst Optimize Catalyst & Ligand (e.g., Ir, Rh, Pd) c5_strat->c5_catalyst c2_method C-2 Site: Use Pd-catalyzed oxidative coupling or radical-mediated reactions c2c3_strat->c2_method c3_method C-3 Site: Use Michael Addition (nucleophiles) or reactions with electrophilic partners c2c3_strat->c3_method c5_conditions Optimize Conditions (Temp, Time, Solvent) c5_catalyst->c5_conditions result Improved Regioselectivity c5_conditions->result c2_method->result c3_method->result

Caption: Troubleshooting workflow for poor regioselectivity.

G sub Chromanone Substrate complex Coordination Complex sub->complex Coordination of Keto Group cat Transition Metal Catalyst (M-L) cat->complex intermediate Six-Membered Palladacycle Intermediate complex->intermediate C-H Activation (CMD) product C-5 Functionalized Product intermediate->product Reductive Elimination

Caption: Chelation-directed C-5 C-H activation mechanism.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 7-Hydroxychromanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-hydroxychromanone scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiestrogenic activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-hydroxychromanone derivatives, supported by experimental data, to inform future drug design and development endeavors.

Key Structure-Activity Relationship Insights

The biological activity of 7-hydroxychromanone derivatives is highly dependent on the nature and position of substituents on the chromanone core. The 7-hydroxyl group is a common feature in many active compounds and often serves as a key interaction point with biological targets or as a site for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.

Anticancer Activity

Substitutions on the chromanone ring system have a profound impact on the cytotoxic and antiproliferative properties of these derivatives.

  • Substitution at C2 and C3: The introduction of various moieties at the C2 and C3 positions has been a successful strategy for enhancing anticancer potency. For instance, spirochromanone derivatives have shown promising anticancer activity, with some compounds exhibiting significant cytotoxicity against human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines.[1] Molecular docking studies suggest that these compounds can effectively bind to the kinase domain of the epidermal growth factor receptor (EGFR).[1]

  • Aromatic and Heterocyclic Moieties: Linking aromatic or heterocyclic groups, such as triazoles, to the 7-hydroxychromanone scaffold has yielded potent cytotoxic agents. For example, a series of 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazoles demonstrated significant antitumor activity, with some compounds showing better cytotoxic effects than the standard drug 5-fluorouracil.[2] The lead compound from this series was found to induce apoptosis and arrest the cell cycle at the G2/M phase in AGS cells.[2]

  • Modulation of Signaling Pathways: The anticancer mechanism of these derivatives often involves the modulation of critical cellular signaling pathways. For example, certain 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives have shown remarkable inhibitory action against PI3K and Akt-1 enzymes, which are key components of a pathway frequently dysregulated in cancer.[3]

Anti-inflammatory Activity

7-Hydroxychromanone derivatives have also been investigated for their anti-inflammatory potential, primarily through the inhibition of pro-inflammatory mediators.

  • Inhibition of Nitric Oxide (NO) Production: Chromanone-based derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Specific analogues can significantly suppress NO release and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[4]

  • Targeting NF-κB Signaling: The anti-neuroinflammatory effects of some chromanone analogues are mediated through the inhibition of the NF-κB signaling pathway.[4] These compounds can prevent the translocation of NF-κB from the cytoplasm to the nucleus, thereby downregulating the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4] Mechanistic studies have revealed that this inhibition can occur by disrupting TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling cascades.[4]

Antimicrobial Activity

The 7-hydroxychromanone scaffold has been utilized as a template for the development of novel antimicrobial agents.

  • Substitution at the 7-Hydroxyl Group: Modifications at the 7-hydroxyl position can significantly influence antimicrobial activity. While the parent 7-hydroxychroman-4-one exhibits antimicrobial properties, the addition of alkyl or aryl carbon chains at this position has been found to reduce activity.[5]

  • Homoisoflavonoids: In the case of homoisoflavonoids derived from the chromanone scaffold, the presence of methoxy (B1213986) substituents at the meta position of the B-ring appears to enhance bioactivity against pathogenic microorganisms.[5]

Other Biological Activities
  • Antiestrogenic Activity: A series of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylchroman derivatives with sulfoxide-containing side chains at the 4-position have been developed as pure antiestrogens.[6] The SAR studies indicated that the stereochemistry at the 3- and 4-positions, a methyl group at C3, the length of the methylene (B1212753) chain in the side chain, and a terminal perfluoroalkyl moiety are crucial for estrogen receptor binding and antiestrogenic activity.[6]

  • Angiogenesis Inhibition: A 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one derivative has demonstrated potent anti-angiogenetic activity, comparable to that of 2-methoxyestradiol.[7]

Quantitative Data Comparison

The following tables summarize the biological activities of representative 7-hydroxychromanone derivatives from various studies. Direct comparison of IC50/EC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of 7-Hydroxychromanone Derivatives

CompoundCancer Cell LineActivityIC50/EC50 (µM)Reference
4d (7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one)AGS (gastric cancer)Cytotoxicity2.63 ± 0.17[2]
Csp 12 (spirochromanone derivative)MCF-7 (breast cancer)Cytotoxicity4.34[1]
Csp 12 (spirochromanone derivative)B16F10 (murine melanoma)CytotoxicityNot specified, but less potent than against MCF-7[1]
Csp 18 (spirochromanone derivative)MCF-7 (breast cancer)CytotoxicityNot specified, but among the most potent[1]
Compound 1 (7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one)HUVECsAnti-angiogenetic47.37[7]

Table 2: Anti-inflammatory Activity of 7-Hydroxychromanone Derivatives

CompoundCell LineActivityIC50 (µM)Reference
4e (Chromanone derivative)BV-2 (microglia)NO InhibitionNot specified, but most potent[4]
2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one (16 )Human neutrophilsSuperoxide (B77818) anion generation inhibition5.0 ± 1.4[8]

Table 3: Antimicrobial Activity of 7-Hydroxychromanone Derivatives

CompoundMicroorganismActivityMIC (µg/mL)Reference
1 (7-Hydroxychroman-4-one)Candida albicansAntifungalNot specified, but potent[5]
3 (7-Propoxychroman-4-one)Candida albicansAntifungal128[5]
3 (7-Propoxychroman-4-one)Candida tropicalisAntifungal256[5]
3 (7-Propoxychroman-4-one)Staphylococcus epidermidisAntibacterial256[5]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO.

  • Cell Culture and Treatment: BV-2 microglial cells are seeded in 96-well plates and treated with LPS in the presence or absence of the test compounds for 24 hours.

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • Incubation and Measurement: After a short incubation period at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Cytotoxicity Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate treatment Treat with 7-Hydroxychromanone Derivatives start->treatment add_mtt Add MTT Reagent treatment->add_mtt incubate Incubate (3-4 hours) add_mtt->incubate dissolve Dissolve Formazan Crystals (DMSO) incubate->dissolve read Measure Absorbance (570 nm) dissolve->read calculate Calculate IC50 read->calculate

Caption: Experimental workflow for determining the cytotoxicity of 7-hydroxychromanone derivatives using the MTT assay.

Caption: Inhibition of the NF-κB signaling pathway by a 7-hydroxychromanone derivative.

References

A Comparative Analysis of the Bioactivity of 7-Hydroxy- and 7-Methoxy-4-Chromanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the current scientific literature reveals a notable absence of direct comparative studies on the bioactivity of 7-Hydroxy-2,2-dimethyl-4-chromanone and its direct methoxy (B1213986) analog, 7-Methoxy-2,2-dimethyl-4-chromanone. However, by exploring research on a broader range of structurally related 7-hydroxy and 7-methoxy chromanone derivatives, we can infer potential differences and similarities in their biological activities. This guide synthesizes available data to provide a comparative overview for researchers, scientists, and drug development professionals.

The chromanone scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. The nature of the substituent at the 7-position of the chromanone ring, such as a hydroxyl (-OH) or a methoxy (-OCH3) group, can significantly influence the compound's biological profile.

Comparative Bioactivity Data

The following table summarizes the reported bioactivities of various 7-hydroxy- and 7-methoxy-chromanone derivatives. It is crucial to note that direct comparison is challenging due to the structural diversity of the tested compounds beyond the 7-position substituent.

Compound/Derivative ClassBioactivityCell Line(s)/AssayKey Findings (IC50/Activity)
This compound DC-SIGN Inhibition-IC50: 4.66 mM[1]
3-Benzylidene-7-hydroxychroman-4-onesCytotoxicityK562, MDA-MB-231, SK-N-MCA free 7-OH group was found to be more favorable for cytotoxic activity compared to a 7-butoxy analog.[2]
7-Hydroxy-4-phenylchromen-2-one derivativesCytotoxicityAGS, MGC-803, HCT-116, A-549, HepG2, HeLaSome triazole-linked derivatives showed better cytotoxic activity than the parent 7-hydroxy-4-phenylchromen-2-one.[3]
7-Hydroxy-4-methyl-2H-chromen-2-one derivativesCytotoxicity, AntibacterialVariousCertain derivatives displayed a high degree of cytotoxic and bactericidal activity.[4]
3-Benzylidene-7-methoxychroman-4-one derivativesCytotoxicityMDA-MB-231, KB, SK-N-MCA 3-chloro-4,5-dimethoxybenzylidene derivative demonstrated a good cytotoxic profile with IC50 values ranging from 7.56–25.04 µg/ml.[5]
2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-oneAnti-inflammatoryHuman neutrophilsExhibited prominent anti-inflammatory effects by inhibiting superoxide (B77818) anion generation with an IC50 value of 5.0 ± 1.4 μM.[6]
3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7-methoxy-chromanAnti-inflammatoryCarrageenin-induced edema (mice, rats)Possessed significant anti-inflammatory action.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., K562, MDA-MB-231, SK-N-MC) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., etoposide) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow the formazan (B1609692) crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[2][3]

Anti-inflammatory Assay (Superoxide Anion Generation in Neutrophils)

This assay measures the ability of a compound to inhibit the production of superoxide anions, a key inflammatory mediator, by neutrophils.

  • Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors.

  • Compound Incubation: The isolated neutrophils are pre-incubated with various concentrations of the test compounds.

  • Stimulation: The neutrophils are stimulated with an agent like formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of cytochrome c.

  • Measurement: The generation of superoxide anion is measured by the reduction of cytochrome c, which is monitored spectrophotometrically.

  • Data Analysis: The inhibitory effect of the compound is calculated, and the IC50 value is determined.[6]

Visualizing the Research Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel chemical compounds.

Bioactivity Screening Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_outcome Outcome start Starting Materials synthesis Chemical Reaction(s) start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Cytotoxicity, Anti-inflammatory) purification->in_vitro in_vivo In Vivo Models (Optional) in_vitro->in_vivo data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_compound Lead Compound Identification sar->lead_compound

Caption: General workflow for compound synthesis and bioactivity screening.

Discussion of Structure-Activity Relationships

Based on the available data for a range of chromanone derivatives, some general structure-activity relationship (SAR) trends can be inferred:

  • Importance of the 7-Substituent: The presence and nature of the substituent at the 7-position appear to be critical for bioactivity. For instance, in the context of certain 3-benzylidenechroman-4-ones, a free hydroxyl group at the 7-position was more favorable for cytotoxic activity than an alkoxy group.[2] This suggests that the hydrogen-bonding capability of the hydroxyl group may be important for interaction with biological targets.

  • Methoxy Group and Anti-inflammatory Activity: In a different series of chromones, a methoxy group at the 7-position was found to be important for potent anti-inflammatory activity, specifically the inhibition of superoxide anion generation in neutrophils.[6] This indicates that for certain biological targets, the electronic and steric properties of the methoxy group may be advantageous.

  • Overall Molecular Context: It is crucial to emphasize that the influence of the 7-substituent is highly dependent on the overall structure of the chromanone derivative. Other substitutions on the chromanone ring and at the 2- and 3-positions can dramatically alter the compound's bioactivity and the relative importance of the 7-hydroxy versus 7-methoxy group.

While a definitive comparison of the bioactivity of this compound and its methoxy analog is not possible without direct experimental data, the available literature on related compounds provides valuable insights. The general trend suggests that a 7-hydroxyl group may enhance cytotoxic activity in certain chromanone scaffolds, potentially through hydrogen bonding interactions. Conversely, a 7-methoxy group has been associated with potent anti-inflammatory effects in other chromone (B188151) series.

Future research should focus on the direct synthesis and parallel biological evaluation of this compound and 7-Methoxy-2,2-dimethyl-4-chromanone across a range of relevant assays (e.g., anti-inflammatory, cytotoxic, antioxidant) to definitively elucidate their comparative bioactivities and establish a clear structure-activity relationship. Such studies would be invaluable for guiding the design of new chromanone-based therapeutic agents.

References

Unveiling SIRT2 Inhibition: A Comparative Analysis of 7-Hydroxy-2,2-dimethyl-4-chromanone and Alternative Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the inhibitory effects on Sirtuin 2 (SIRT2), with a focus on the chromanone chemical class, represented by potent analogs of 7-Hydroxy-2,2-dimethyl-4-chromanone, and other established SIRT2 inhibitors. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed decisions in research and development.

While the specific inhibitory activity of this compound on SIRT2 is not extensively documented in publicly available literature, the broader class of chroman-4-one derivatives has been identified as a source of potent and selective SIRT2 inhibitors. This guide will, therefore, utilize data from a well-characterized analog, 6,8-dibromo-2-pentylchroman-4-one, as a representative of this class for comparative purposes. It is important to note that another study has identified this compound as an inhibitor of DC-SIGN, albeit with a high half-maximal inhibitory concentration (IC50) of 4.66 mM, suggesting low potency.

Performance Comparison of SIRT2 Inhibitors

The potency and selectivity of various small molecule inhibitors against SIRT2 are crucial metrics for their application in research and potential therapeutic development. The following table summarizes the in vitro inhibitory concentrations (IC50) of several key SIRT2 inhibitors, including a representative from the chroman-4-one class.

Inhibitor ClassRepresentative InhibitorSIRT2 IC50 (µM)Selectivity NotesReference
Chroman-4-one 6,8-dibromo-2-pentylchroman-4-one1.5High selectivity over SIRT1 and SIRT3.[1][1]
Thioamide TM0.038Highly potent and selective for SIRT2 over SIRT1 and SIRT3.
Aminothiazole SirReal20.23Potent and selective SIRT2 inhibitor.
Acyl-lysine mimetic AGK23.5Selective SIRT2 inhibitor.
Tenovin analog Tenovin-6~9Dual inhibitor of SIRT1 and SIRT2.

Experimental Protocols for Inhibitor Validation

Accurate and reproducible assessment of SIRT2 inhibition is fundamental. Below are detailed methodologies for key experiments commonly employed to validate the efficacy and mechanism of action of potential SIRT2 inhibitors.

In Vitro SIRT2 Deacetylase Activity Assay (Fluorometric)

This assay is a primary method for quantifying the enzymatic activity of SIRT2 and determining the IC50 values of inhibitory compounds.

Principle: The assay measures the deacetylation of a synthetic peptide substrate containing an acetylated lysine (B10760008) residue linked to a fluorophore. Upon deacetylation by SIRT2, a developing solution containing a protease cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to the enzyme's activity.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), recombinant human SIRT2 enzyme, the fluorogenic acetylated peptide substrate, and NAD+ (the co-substrate for sirtuins).

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound analogs or other inhibitors) in the assay buffer. A vehicle control (e.g., DMSO) should be included.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the SIRT2 enzyme.

  • Reaction Initiation: Add NAD+ to all wells to initiate the deacetylation reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

  • Signal Development: Add the developer solution to each well and incubate at 37°C for an additional 15-30 minutes.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Assay: Western Blot for α-tubulin Acetylation

This assay assesses the ability of an inhibitor to penetrate cells and inhibit SIRT2 activity on a known intracellular substrate, α-tubulin.

Principle: SIRT2 is a major deacetylase of α-tubulin. Inhibition of SIRT2 leads to an accumulation of acetylated α-tubulin, which can be detected by Western blotting using an antibody specific for the acetylated form of the protein.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa, MCF-7) to an appropriate confluency. Treat the cells with the test inhibitor at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and deacetylase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for acetylated α-tubulin. A primary antibody against total α-tubulin or a housekeeping protein (e.g., β-actin, GAPDH) should be used as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for acetylated α-tubulin and the loading control. Normalize the acetylated α-tubulin signal to the loading control to determine the relative increase in acetylation upon inhibitor treatment.

Visualizing SIRT2's Role and Inhibition Validation

To better understand the biological context of SIRT2 inhibition and the process of validating inhibitors, the following diagrams are provided.

SIRT2_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibitor Action Stress Stress SIRT2 SIRT2 Stress->SIRT2 Metabolic Changes Metabolic Changes Metabolic Changes->SIRT2 aTubulin α-tubulin (acetylated) SIRT2->aTubulin deacetylation p65 p65 (NF-κB) (acetylated) SIRT2->p65 deacetylation G3BP1 G3BP1 (acetylated) SIRT2->G3BP1 deacetylation Microtubule_Stability Microtubule Stability aTubulin->Microtubule_Stability Inflammation Inflammation p65->Inflammation cGAS cGAS G3BP1->cGAS activation STING STING cGAS->STING activation IFN Type I Interferon Production STING->IFN Inhibitor SIRT2 Inhibitor (e.g., Chroman-4-one) Inhibitor->SIRT2

Caption: A simplified diagram of SIRT2 signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_compound Compound of Interest A Recombinant SIRT2 Enzyme B Fluorometric Deacetylase Assay A->B C Determine IC50 Value B->C D Cell Culture & Treatment E Western Blot for Acetylated α-tubulin D->E F Confirm Target Engagement in Cells E->F Test_Compound Test Compound (e.g., this compound) Test_Compound->B Test_Compound->D

Caption: General experimental workflow for SIRT2 inhibitor validation.

References

Chromanone vs. Chromone: A Comparative Analysis of Cytotoxicity for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic profiles of chromanone and chromone (B188151) derivatives reveals distinct structure-activity relationships and mechanisms of action, providing a crucial guide for researchers in oncology and medicinal chemistry. While both scaffolds are prevalent in bioactive compounds, their subtle structural differences significantly impact their efficacy and cellular targets.

This guide offers a comparative analysis of the cytotoxic properties of chromanone and chromone derivatives, supported by experimental data from various studies. We present a summary of quantitative cytotoxicity data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways implicated in their cytotoxic effects. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting scaffolds for novel therapeutic agents.

Quantitative Cytotoxicity Data

The cytotoxic activity of chromanone and chromone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values reported in several studies. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Table 1: Cytotoxicity of Chromanone Derivatives

Compound/DerivativeCell LineAssayIC50 ValueReference
3-Methylidenechroman-4-one derivativeHL-60 (Leukemia)MTT1.46 ± 0.16 µM[1]
3-Methylidenechroman-4-one derivativeNALM-6 (Leukemia)MTT0.50 ± 0.05 µM[1][2]
6-methoxy-2-(naphthalen-1-yl)chroman-4-oneU-937 (Leukemia)MTT1.3 ± 0.2 µM[1]
Chroman-2,4-dione derivativeMOLT-4 (Leukemia)MTT24.4 ± 2.6 µM[1][3]
Chroman-2,4-dione derivativeHL-60 (Leukemia)MTT42.0 ± 2.7 µM[1][3]
3-benzylidenechroman-4-one (Compound 4a)K562 (Erythroleukemia)MTT≤ 3.86 µg/ml[4]
Ciprofloxacin derivative (B)CT26 (Murine colon carcinoma)MTT20 µg/ml
Norfloxacin derivative (F)HepG2 (Hepatocellular liver carcinoma)MTT31.1 µg/ml
Flavanone/Chromanone Derivative 1Various Colon Cancer LinesMTT~8–30 µM[5]

Table 2: Cytotoxicity of Chromone Derivatives

Compound/DerivativeCell LineAssayIC50 ValueReference
Epiremisporine H (3)HT-29 (Colon Cancer)Cytotoxicity21.17 ± 4.89 μM[6]
Epiremisporine H (3)A549 (Lung Cancer)Cytotoxicity31.43 ± 3.01 μM[6]
Chromone-2-carboxamide (15)MDA-MB-231 (Breast Cancer)Growth Inhibition14.8 μM[6]
Chromone derivative 2iHeLa (Cervical Cancer)Anticancer34.9 μM[6]
Chromone linked amide (A1)Breast Cancer CellsNot Specified37.13 µg/ml[7]
Chromone 11cNCI-H187 (Small cell lung cancer)Not Specified36.79 μM[8]
Chromone-based compound 8SW620 (Colorectal carcinoma)MTT3.2 μM[9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxicity of chromanone and chromone derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring metabolic activity.[10][11]

Materials:

  • Chromanone or chromone compounds

  • Target cancer cell lines (e.g., MCF-7, A549, HeLa)[10]

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compounds. Include vehicle and blank controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[6][10]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[6][10]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from a dose-response curve.[10]

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[10]

Materials:

  • Chromanone or chromone compounds

  • Target cell lines

  • 96-well plates

  • LDH cytotoxicity assay kit

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the compounds as described in the MTT assay protocol.

  • Transfer Supernatant: Carefully transfer the cell-free supernatant from each well to a new 96-well plate.[10]

  • Reaction Incubation: Add the LDH reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[10]

  • Absorbance Measurement: Measure the absorbance according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of chromanone and chromone derivatives are often mediated through the induction of apoptosis and modulation of key signaling pathways.

Apoptosis Induction

Both chromanone and chromone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[10]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival.[6] Aberrant NF-κB activation is implicated in many cancers. Several chromone and chromanone derivatives have demonstrated the ability to inhibit the NF-κB pathway, contributing to their cytotoxic and anti-inflammatory effects.[6][12]

Visualizations

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding incubation Incubation cell_seeding->incubation compound_prep Compound Preparation compound_prep->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay data_analysis IC50 Determination mtt_assay->data_analysis ldh_assay->data_analysis

Caption: General workflow for in vitro cytotoxicity assays.

apoptosis_pathway cluster_stimulus Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase stimulus Chromanone / Chromone mitochondria Mitochondria stimulus->mitochondria death_receptor Death Receptor stimulus->death_receptor cytochrome_c Cytochrome c mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 caspase8 Caspase-8 death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

References

Cross-Validation of In Vitro and In Silico Results for Chromanone Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro and in silico performance for various chromanone inhibitors, supported by experimental data. The following sections detail quantitative comparisons, experimental protocols, and illustrative diagrams of key processes.

Data Presentation: Quantitative Comparison of Inhibitory Activities

The following table summarizes the in vitro biological activities and in silico binding affinities of representative chromanone and chromone (B188151) derivatives from recent studies. This allows for a direct comparison of their potency and predicted interactions.

Compound ClassTargetIn Vitro AssayIC50 (µM)In Silico MethodBinding Energy (kcal/mol)Reference
4H-Chromone Derivative (S06)Bcr-AblMTT Assay (K562 cells)152.64 (as μg/mL)AutoDock 4 & Vina-10.10 & -8.5[1][2]
Spiroquinoxalinopyrrolidine Chromanone Hybrid (5f)Acetylcholinesterase (AChE)Ellman's Method3.20Molecular Docking-[3]
Spiroquinoxalinopyrrolidine Chromanone Hybrid (5f)Butyrylcholinesterase (BChE)Ellman's Method18.14Molecular Docking-[3]
3-Benzylideneflavanone/chromanone (1)Colon Cancer Cells (HT-29)Cytotoxicity Assay< 35--[4]
Chroman-4-one Derivative ((-)-1a)SIRT2Fluorescence-based Assay1.5--[5]
Chroman-4-one Derivative ((+)-1a)SIRT2Fluorescence-based Assay4.5--[5]
Chromone-2-aminothiazole (5i)Protein Kinase CK2Kinase Assay0.08Molecular Docking-[6]
Chromone-2-aminothiazole (5i)HL-60 tumor cellsAnti-proliferative Assay0.25Molecular Docking-[6]
Chromane-2,4-dione Derivative (14b)Monoamine Oxidase B (MAO-B)Enzyme Inhibition Assay638--[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the presented data.

In Vitro Assays

1. MTT Cytotoxicity Assay: This assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., K562, Jurkat) and a normal cell line (e.g., Hu02) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2]

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the chromanone derivatives for a specified period (e.g., 24 hours).[4]

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of inhibitor required to reduce cell viability by 50%, is then calculated.[1][2]

2. SIRT2 Inhibition Assay: This fluorometric assay measures the activity of Sirtuin 2 (SIRT2), a type of histone deacetylase.

  • Reaction Mixture: The assay is performed in a reaction buffer containing a Fluor de Lys acetylated peptide substrate, NAD+, and the recombinant SIRT2 enzyme.[5]

  • Inhibitor Addition: The chromanone compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.[5]

  • Incubation: The reaction is incubated at 37°C for a set time (e.g., 1 hour) to allow for enzymatic deacetylation.[5]

  • Development: A developer solution containing nicotinamide (B372718) is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.[5]

  • Fluorescence Reading: The fluorescence is measured using a multilabel counter with excitation and emission wavelengths of 355 nm and 460 nm, respectively. IC50 values are determined from dose-response curves.[5]

In Silico Methods

1. Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Software: Programs such as AutoDock 4 and AutoDock Vina are commonly used.[1][2]

  • Protein and Ligand Preparation: The 3D structure of the target protein (e.g., Bcr-Abl) is obtained from a protein database. The chromanone inhibitor structures are designed and optimized.

  • Docking Simulation: The software calculates the binding energies of the ligand in various conformations within the active site of the protein. The conformation with the lowest binding energy is considered the most favorable.[1][2]

2. Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules in the protein-ligand complex over time.

  • Software: GROMACS is a widely used package for performing MD simulations.[1][2]

  • System Setup: The docked protein-ligand complex is placed in a simulation box with solvent molecules.

  • Simulation Run: The simulation is run for a specific duration (e.g., 20 ns), calculating the forces between atoms and their subsequent movements. This provides insights into the stability of the protein-ligand interaction.[1][2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by chromanone inhibitors and the general workflow for cross-validating in vitro and in silico results.

G cluster_0 In Silico Analysis cluster_1 In Vitro Analysis cluster_2 Cross-Validation a Ligand & Protein Preparation b Molecular Docking a->b c Binding Energy Calculation b->c d Molecular Dynamics Simulation c->d h Correlation Analysis d->h e Compound Synthesis f Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) e->f g IC50 Determination f->g g->h i SAR Establishment h->i

Cross-validation workflow for in silico and in vitro studies.

TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK JNK JNK TNFR->JNK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Inflammatory Cytokines Inflammatory Cytokines NF-κB->Inflammatory Cytokines promotes transcription Insulin Resistance Insulin Resistance JNK->Insulin Resistance promotes HM-chromanone HM-chromanone HM-chromanone->IKK inhibits HM-chromanone->JNK inhibits

Inhibitory action of HM-chromanone on the NF-κB and JNK signaling pathways.

LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K TAK1 TAK1 TLR4->TAK1 Akt Akt PI3K->Akt IKK IKK Akt->IKK activates TAK1->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines promotes transcription Chromanone Derivative (4e) Chromanone Derivative (4e) Chromanone Derivative (4e)->PI3K inhibits Chromanone Derivative (4e)->TAK1 inhibits

Chromanone inhibition of TLR4-mediated PI3K/Akt and TAK1/NF-κB pathways.

References

A Comparative Guide to the Synthesis of 7-Hydroxy-2,2-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes for the preparation of 7-Hydroxy-2,2-dimethyl-4-chromanone, a valuable intermediate in the synthesis of various biologically active compounds. The comparison focuses on key metrics such as reaction steps, yield, and reaction conditions, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: One-Pot CondensationRoute 2: Two-Step Claisen-Schmidt Condensation & Cyclization
Starting Materials Resorcinol (B1680541), 3,3-Dimethylacrylic acid2',4'-Dihydroxyacetophenone (B118725), Acetone (B3395972)
Key Reagents Polyphosphoric acid (PPA)Pyrrolidine (B122466) (or other base), Acid catalyst for cyclization
Number of Steps 12
Reported Yield High (Estimated >80%)~73% (based on analogous reaction)
Reaction Temperature 110-120°CStep 1: 25°C to reflux; Step 2: Varies with catalyst
Reaction Time ~45 minutesStep 1: ~6 hours; Step 2: Varies
Simplicity HighModerate

Synthetic Route Overview

G cluster_0 Route 1: One-Pot Condensation cluster_1 Route 2: Two-Step Synthesis A1 Resorcinol C1 Polyphosphoric Acid A1->C1 B1 3,3-Dimethylacrylic acid B1->C1 D1 This compound C1->D1 110-120°C ~45 min A2 2',4'-Dihydroxyacetophenone C2 Pyrrolidine A2->C2 B2 Acetone B2->C2 D2 Chalcone (B49325) Intermediate C2->D2 Claisen-Schmidt Condensation E2 Acid Catalyst D2->E2 F2 This compound E2->F2 Intramolecular Cyclization

Caption: Comparative workflow of the two synthetic routes for this compound.

Experimental Protocols

Route 1: One-Pot Condensation of Resorcinol and 3,3-Dimethylacrylic Acid

This method offers a straightforward, single-step synthesis with a likely high yield.

Methodology:

  • In a suitable reaction flask, combine 55.1 g (0.5 mole) of resorcinol and 55.1 g (0.5 mole) of 3,3-dimethylacrylic acid.[1]

  • To this mixture, add 150 g of polyphosphoric acid.[1]

  • Heat the mixture using a steam bath. An exothermic reaction will commence, and the temperature will rise to approximately 120°C, resulting in the formation of a red liquid.[1]

  • Maintain the reaction mixture at 110°C with stirring for 45 minutes.[1]

  • After the reaction is complete, allow the flask to cool to room temperature.

  • Pour the contents into a mixture of 500 mL of water and 400 mL of methylene (B1212753) chloride.

  • Stir the resulting mixture and then filter to isolate the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Route 2: Two-Step Synthesis via Claisen-Schmidt Condensation and Cyclization

This route involves the formation of a chalcone intermediate, followed by an acid-catalyzed intramolecular cyclization. The following protocol is adapted from analogous syntheses.[2]

Step 1: Synthesis of the Chalcone Intermediate

  • In a round-bottom flask, dissolve 2',4'-dihydroxyacetophenone (1 equivalent) in a suitable solvent such as toluene.

  • Add acetone (1.1 equivalents) to the solution.

  • Slowly add pyrrolidine (1.1 equivalents) to the stirred mixture.

  • Stir the reaction mixture for 3 hours at room temperature (25°C).

  • Following the initial stirring, heat the mixture to reflux and maintain for an additional 3 hours.

  • After cooling, quench the reaction by adding ice and 4N HCl.

  • Extract the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude chalcone intermediate.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the crude chalcone intermediate from Step 1 in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the final product.

Concluding Remarks

The choice between these two synthetic routes will depend on the specific requirements of the researcher. The one-pot condensation (Route 1) is highly efficient in terms of step economy and likely provides a high yield, making it suitable for large-scale synthesis. The two-step method (Route 2), while more involved, offers the potential for the isolation and characterization of the chalcone intermediate and may be more amenable to the synthesis of analogues by varying the ketone in the initial condensation step.

References

Enantioselective Synthesis and Bioactivity of Chromanone Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a chiral center in the chromanone ring often leads to enantiomers with distinct pharmacological profiles. This guide provides a comparative overview of the enantioselective synthesis of chromanone enantiomers and their differential bioactivities, supported by experimental data and detailed protocols.

Data Presentation

Enantioselective Synthesis of Chromanones

The development of efficient enantioselective methods for the synthesis of chromanones is crucial for accessing enantiopure compounds for biological evaluation. Various catalytic systems have been employed to achieve high yields and enantioselectivities.

EntryCatalyst/MethodSubstrateProductYield (%)ee (%)Reference
1Bifunctional thiourea (B124793) catalystα-substituted chalconeFlavanoneHigh80-94[1]
2Organocatalytic tandem reaction1-(2-hydroxyaryl)-1,3-diketone and α,β-unsaturated aldehydeLactone-fused tricyclic chromanoneHigh>99[2]
3Copper-catalyzed dearomative alkynylationChromanone and alkyne2-alkynyl-chromanoneHigh>90[3]
Bioactivity Comparison of Chromanone Enantiomers

The chirality of chromanone derivatives can significantly impact their biological activity. The following tables summarize the bioactivity of selected chromanone enantiomers and other chiral chromanones.

Table 1: SIRT2 Inhibition by Chromanone Enantiomers

CompoundEnantiomerIC50 (µM)
6,8-dibromo-2-pentylchroman-4-one(-)-1a1.5
(+)-1a4.5

Table 2: Anticancer Activity of Chiral Chromanones (MTT Assay)

CompoundCancer Cell LineIC50 (µM)Reference
Epoxy-substituted chromone (B188151) analog 11K562 (myelogenous leukemia)0.04N/A
3-benzylideneflavanone derivative 1Various8-20N/A
3-benzylideneflavanone derivative 3Various15-30N/A
3-benzylideneflavanone derivative 5Various15-30N/A

Table 3: Antibacterial Activity of Chiral Chromanones (MIC)

CompoundBacterial StrainMIC (µg/mL)Reference
7-hydroxy-4-chromanone derivative 3fGram-positive bacteria3.13-12.5[4]
6-hydroxy-4-chromanone derivative 3kGram-positive bacteria6.25-12.5[4]
8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehydeCandida albicans7.8[5][6]

Mandatory Visualization

G Workflow for Enantioselective Synthesis and Bioactivity Comparison of Chromanone Enantiomers cluster_synthesis Enantioselective Synthesis cluster_separation Chiral Separation cluster_bioactivity Bioactivity Evaluation cluster_conclusion Conclusion start Starting Materials (e.g., 2'-hydroxyacetophenone, aldehyde) synthesis Asymmetric Catalysis (e.g., Organocatalysis, Metal Catalysis) start->synthesis racemic Racemic Chromanone Mixture synthesis->racemic separation Chiral HPLC or SFC racemic->separation enantiomer_R (R)-Enantiomer separation->enantiomer_R >99% ee enantiomer_S (S)-Enantiomer separation->enantiomer_S >99% ee assay Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity, Antibacterial) enantiomer_R->assay enantiomer_S->assay data Comparative Data Analysis (IC50, MIC values) assay->data conclusion Structure-Activity Relationship (SAR) Identification of Eutomer data->conclusion

Caption: Workflow from synthesis to bioactivity comparison.

Experimental Protocols

Enantioselective Synthesis of 6,8-dibromo-2-pentylchroman-4-one

This protocol is a representative procedure based on the synthesis of similar chromanone derivatives.

Materials:

Procedure:

  • To a solution of 3',5'-dibromo-2'-hydroxyacetophenone (1.0 mmol) and hexanal (1.2 mmol) in the chosen anhydrous solvent (10 mL), add diisopropylamine (1.2 mmol).

  • The reaction mixture is then heated. This can be done conventionally under reflux for several hours or in a microwave reactor at a set temperature (e.g., 120 °C) for a shorter duration (e.g., 30-60 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the racemic 6,8-dibromo-2-pentylchroman-4-one.

  • The enantiomers can be separated by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.

In Vitro SIRT2 Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the IC50 value of a compound against SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine (B10760008) residue and a fluorophore/quencher pair)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease that cleaves the deacetylated substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO as a vehicle control), and the SIRT2 enzyme.

  • Initiate the reaction by adding NAD+ to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

  • Stop the enzymatic reaction and develop the signal by adding the developer solution to each well.

  • Incubate the plate at 37°C for an additional period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard procedure for determining the MIC of a compound against a bacterial strain.

Materials:

  • Test compound (dissolved in a suitable solvent)

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar (B569324) plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for a few minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

References

Unveiling the Antimicrobial Potential of Novel Chromanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Chromanone and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive, data-driven comparison of the antimicrobial spectrum of novel chromanone derivatives against various pathogenic microorganisms, supported by detailed experimental protocols and mechanistic insights.

Comparative Antimicrobial Spectrum of Chromanone Derivatives

The antimicrobial efficacy of chromanone derivatives is significantly influenced by the nature and position of substituents on the chromanone scaffold.[1] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative chromanone derivatives against a panel of pathogenic bacteria and fungi, offering a clear comparison of their potency.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Chromanone Derivatives against Bacteria

Derivative TypeCompound/ModificationStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Xanthomonas spp. (Gram-negative)Reference
Indolyl Flavones 2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one (6e)Good ActivityGood ActivityGood Activity (MIC: 6.5 µg/mL)Not ReportedNot Reported[3]
Quinolyl Flavones 2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one (7b)Moderate to GoodModerate to GoodModerate to GoodNot ReportedNot Reported[3]
Chroman-4-one 7-hydroxychroman-4-one (1)128Not ReportedNot Reported128Not Reported[4]
Chroman-4-one 7-methoxychroman-4-one (2)128Not ReportedNot Reported128Not Reported[4]
Thiochromanone-Sulfonyl Hydrazone Compound 4iNot ReportedNot ReportedNot ReportedNot ReportedExcellent (EC50: 8.67-12.65 µg/mL)[5][6]
Thiochromanone-Carboxamide Compound 4eNot ReportedNot ReportedNot ReportedNot ReportedExcellent (EC50: 15-23 µg/mL)[7]
3D-Spiro Chromanone Hydrazide Hydrazide 8MIC: 1.64 µMNot ReportedMIC: 1.64 µMNot ReportedNot Reported[8]
3D-Spiro Chromanone Hydrazone Hydrazone 17D = 17-23 mmNot ReportedNot ReportedNot ReportedNot Reported[8]

Note: "D" refers to the diameter of the inhibition zone in mm. EC50 is the half-maximal effective concentration.

Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Chromanone Derivatives against Fungi

Derivative TypeCompound/ModificationCandida albicansAspergillus nigerOther FungiReference
Quinolyl Flavones 2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one (7b)Not ReportedExcellent ActivityA. flavus, P. chrysogenum, F. moniliforme (Excellent)[3]
Chroman-4-one 7-hydroxychroman-4-one (1)64256C. tropicalis, N. glabratus (64)[4]
Chroman-4-one 7-methoxychroman-4-one (2)64512C. tropicalis, N. glabratus (64)[4]
Thiochromanone-Carboxamide Compound 3bNot ReportedNot ReportedBotryosphaeria dothidea (Inhibition rate: 88% at 50 µg/mL)[7]
3D-Spiro Chromanone Hydrazide Hydrazide 8MIC: 6.57 µMNot ReportedNot Reported[8]
Chromone-3-carbonitriles 4 derivatives5-50Not ReportedC. glabrata, C. parapsilosis, C. auris (5-50)[9]

Experimental Protocols

A standardized methodology is crucial for the accurate assessment and comparison of antimicrobial activity. The following section details the typical experimental protocols used in the cited studies.

Minimum Inhibitory Concentration (MIC) Assay

The microdilution method is widely employed to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][4]

1. Preparation of Microbial Inoculum:

  • Bacterial or fungal strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) for 18-24 hours.[1]

  • A few colonies are then transferred to a sterile saline solution (0.85% NaCl) to create a microbial suspension.[1]

  • The suspension is adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard, to ensure a standardized cell density.

2. Microdilution Assay:

  • The chromanone derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microplates.

  • The standardized microbial inoculum is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

3. Controls:

  • A positive control containing a standard antibiotic (e.g., Ciprofloxacin, Fluconazole) is included to validate the assay.[3]

  • A negative control containing only the solvent (e.g., DMSO) is used to ensure it does not inhibit microbial growth.[3]

G cluster_prep Inoculum Preparation cluster_assay Microdilution Assay cluster_controls Controls Culture Culture Microorganism (Agar Plate) Suspension Create Saline Suspension Culture->Suspension Standardize Standardize to 0.5 McFarland Suspension->Standardize Inoculation Inoculate Microplates Standardize->Inoculation Dilution Serial Dilution of Chromanone Derivatives Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Reading Read MIC values Incubation->Reading Positive Positive Control (Standard Antibiotic) Negative Negative Control (Solvent)

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action

While the exact mechanisms of action for all chromanone derivatives are still under investigation, current findings suggest that some antibacterial derivatives may function by disrupting the bacterial cell membrane and inhibiting essential enzymes.[1] For certain antifungal chromone (B188151) derivatives, transcriptomic analyses have shown a downregulation of genes related to hypha formation and biofilm development in Candida albicans.[9]

G cluster_bacterial Antibacterial Action cluster_antifungal Antifungal Action (Candida) Chromanone Chromanone Derivative Membrane Bacterial Cell Membrane Disruption Chromanone->Membrane Enzyme Inhibition of Essential Enzymes Chromanone->Enzyme Hyphae Downregulation of Hypha-forming Genes Chromanone->Hyphae Biofilm Inhibition of Biofilm Formation Hyphae->Biofilm

Proposed Antibacterial and Antifungal Mechanisms of Chromanone Derivatives.

Conclusion

Novel chromanone derivatives represent a versatile and potent class of antimicrobial agents with demonstrated activity against a wide range of pathogenic bacteria and fungi. The structure-activity relationship studies, as indicated by the varying MIC values for different derivatives, highlight the potential for chemical modifications to enhance their efficacy and spectrum. Further research into their mechanisms of action will be crucial for the development of these promising compounds into next-generation antimicrobial therapies. This guide provides a foundational comparison to aid researchers in this endeavor.

References

Comparative Docking Studies of Chromanone Analogs in DC-SIGN: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of chromanone analogs targeting the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), a C-type lectin receptor implicated in both immune response and pathogen recognition. Due to a lack of specific published comparative docking data for chromanone analogs against DC-SIGN, this document outlines a robust methodology based on established computational chemistry protocols. It is intended to serve as a practical guide for researchers undertaking such in silico investigations.

Data Presentation: A Template for Comparison

Quantitative results from docking studies should be organized for clear and objective comparison. The following table provides a template for summarizing key metrics for a hypothetical set of chromanone analogs.

Chromanone AnalogBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM)Hydrogen BondsInteracting Residues
Analog A -8.51.53Val351, Asn349, Ser360
Analog B -7.93.22Asn349, Glu347
Analog C -9.10.84Val351, Asn349, Ser360, Glu354
Reference Ligand -6.515.01Asn349

Experimental Protocols: A Step-by-Step Workflow

A standardized and well-documented protocol is crucial for reproducible and reliable molecular docking studies.

Protein Preparation

The initial step involves preparing the three-dimensional structure of the DC-SIGN receptor for docking.

  • Structure Retrieval: Obtain the crystal structure of the DC-SIGN carbohydrate recognition domain (CRD) from a protein structure database such as the Protein Data Bank (PDB).

  • Preprocessing: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any solvent molecules.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, which are typically absent in crystal structures. Assign appropriate partial charges to each atom using a force field like AMBER or CHARMM.

  • Energy Minimization: Perform energy minimization on the protein structure to relieve any steric clashes and to achieve a more stable conformation.

Ligand Preparation

The chromanone analogs to be studied must also be prepared for the docking simulation.

  • 2D to 3D Conversion: Draw the two-dimensional structures of the chromanone analogs using chemical drawing software and convert them into three-dimensional structures.

  • Energy Minimization: Optimize the geometry of each ligand to find its most stable, low-energy conformation. This can be achieved using quantum mechanical or molecular mechanics methods.

  • Format Conversion: Convert the prepared ligand files into a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Molecular Docking Simulation

The core of the study involves predicting the binding pose and affinity of each chromanone analog within the DC-SIGN binding site.

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of the DC-SIGN receptor. This grid defines the search space for the docking algorithm.

  • Docking Algorithm: Utilize a molecular docking program, such as AutoDock Vina, Glide, or GOLD, to systematically search for the optimal binding poses of each ligand within the defined grid box. The software will calculate the binding affinity for each pose.

  • Pose Selection and Scoring: The docking software will generate multiple possible binding poses for each ligand, ranked by a scoring function that estimates the binding free energy. The pose with the lowest binding energy is typically considered the most likely binding mode.

Analysis of Results
  • Binding Affinity Comparison: Compare the predicted binding affinities of the different chromanone analogs. A more negative binding energy generally indicates a stronger interaction.

  • Interaction Analysis: Visualize the predicted binding poses of the most promising analogs within the DC-SIGN active site. Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (DC-SIGN) PrepProtein Protein Preparation (Protonation, Minimization) PDB->PrepProtein Ligands Chromanone Analogs (2D Structures) PrepLigands Ligand Preparation (3D Conversion, Minimization) Ligands->PrepLigands Docking Molecular Docking (e.g., AutoDock Vina) PrepProtein->Docking PrepLigands->Docking Analysis Analysis of Results (Binding Affinity, Interactions) Docking->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: A generalized workflow for in-silico comparative docking studies.

DC-SIGN Signaling Pathway

DC-SIGN engagement can trigger various downstream signaling cascades that modulate the immune response. Understanding these pathways is crucial for interpreting the potential functional consequences of ligand binding.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCSIGN DC-SIGN Raf1 Raf-1 DCSIGN->Raf1 Activation Ligand Pathogen / Ligand Ligand->DCSIGN Binding MEK MEK Raf1->MEK IKK IKK Complex Raf1->IKK ERK ERK MEK->ERK IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Release NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Translocation Gene Gene Expression (e.g., Cytokines) NFkB_active->Gene Modulation

Caption: A simplified representation of the DC-SIGN signaling pathway.

assessing the selectivity of 7-Hydroxy-2,2-dimethyl-4-chromanone for C-type lectin receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the selectivity of small molecule inhibitors targeting C-type lectin receptors (CLRs), a diverse family of pattern recognition receptors crucial in immunity and disease. While direct, comprehensive selectivity data for 7-Hydroxy-2,2-dimethyl-4-chromanone is not publicly available beyond its activity on DC-SIGN, this document outlines the methodologies to perform such an assessment and compares its known inhibitory concentration with other published CLR ligands.

Introduction to C-type Lectin Receptor Selectivity

C-type lectin receptors are key players in the innate immune system, recognizing carbohydrate structures on pathogens and endogenous ligands to mediate processes from pathogen uptake to the modulation of adaptive immunity.[1][2] Given the structural similarities within the CLR family, developing ligands that selectively target a specific receptor is a significant challenge in drug discovery.[3] Achieving selectivity is critical to minimize off-target effects and to elicit a precise immunological response, making the thorough characterization of a compound's binding profile across a panel of CLRs an essential step in its development.

This compound: A Case Study

This compound has been identified as a small molecule inhibitor of the C-type lectin receptor DC-SIGN (Dendritic Cell-Specific Intercellular Adhesion Molecule-3 Grabbing Non-integrin). Current literature reports its half-maximal inhibitory concentration (IC50) as follows:

CompoundTarget CLRIC50 (mM)
This compoundDC-SIGN4.66

Data sourced from publicly available information.

To date, there is no published data on the binding affinity or inhibitory activity of this compound against other C-type lectin receptors such as L-SIGN, Dectin-1, Mincle, or Langerin. Such a selectivity profile is necessary to fully understand its potential as a specific modulator of DC-SIGN.

Comparative Analysis of Alternative CLR Ligands

To provide context for the inhibitory potential of this compound, the following table summarizes the activity of other small molecule and glycomimetic ligands that have been evaluated against various C-type lectin receptors. This data highlights the range of affinities and selectivities that have been achieved with different chemical scaffolds.

Compound/LigandTarget CLRBinding Affinity (Kd) / Inhibition (IC50)Notes
Mannose DC-SIGN~3.5 mM (Kd)Natural ligand, low affinity.
Quinoxalinone Derivative 22 DC-SIGN77% inhibition at 1 mMA stable, non-carbohydrate small molecule inhibitor.[4]
Man84 (Glycomimetic) L-SIGN12.7 µM (Kd)Exhibits over 50-fold selectivity for L-SIGN over DC-SIGN.[3]
Man84 (Glycomimetic) DC-SIGN~635 µM (Kd, estimated from selectivity ratio)Demonstrates the potential for achieving high selectivity.[3]
Various Glycomimetics Dectin-2-A library has been screened to identify the first glycomimetic ligands for Dectin-2.[5]

This table is a representative sample of published data and is intended for comparative purposes.

Experimental Protocols for Assessing Selectivity

To determine the selectivity profile of a compound like this compound, a combination of biophysical and cell-based assays is recommended.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free biophysical technique used to measure the binding affinity and kinetics between a ligand (the CLR) and an analyte (the small molecule inhibitor).[6][7][8]

Objective: To determine the equilibrium dissociation constant (Kd) of the test compound for a panel of purified C-type lectin receptors (e.g., DC-SIGN, L-SIGN, Dectin-1, Mincle).

Methodology:

  • Immobilization:

    • Recombinantly express and purify the extracellular domains of the target C-type lectin receptors.

    • Covalently immobilize each CLR onto a separate flow cell of a sensor chip (e.g., CM5) via amine coupling. A reference flow cell is prepared without the protein to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a dilution series of the test compound (e.g., this compound) in a suitable running buffer (e.g., HBS-EP). The concentration range should span at least 10-fold below and above the expected Kd.

  • Binding Analysis:

    • Inject the different concentrations of the test compound over the immobilized CLR surfaces at a constant flow rate (e.g., 30 µL/min).[6]

    • Monitor the change in response units (RU) in real-time to generate sensorgrams for the association phase.

    • Inject running buffer alone to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the response from the reference flow cell from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

    • A comparison of the Kd values across the different CLRs will reveal the binding selectivity of the compound.

Cell-Based Reporter Assay for Functional Inhibition

Cell-based assays are crucial for determining the functional consequence of ligand binding, such as the inhibition of a signaling pathway.[9][10] Reporter gene assays are a common method for this purpose.[11][12][13]

Objective: To measure the ability of the test compound to inhibit the activation of a specific CLR-mediated signaling pathway.

Methodology:

  • Cell Line Preparation:

    • Use a reporter cell line that expresses the target C-type lectin receptor (e.g., HEK293 cells stably transfected with Dectin-1).

    • These cells should also contain a reporter gene (e.g., luciferase) under the control of a transcription factor (e.g., NF-κB) that is activated by the CLR's signaling pathway.[9]

  • Assay Procedure:

    • Seed the reporter cells in a 96-well plate.

    • Pre-incubate the cells with a range of concentrations of the test compound.

    • Stimulate the cells with a known agonist for the specific CLR (e.g., zymosan for Dectin-1).[9] Include appropriate positive (agonist only) and negative (vehicle only) controls.

    • Incubate for a sufficient period to allow for reporter gene expression (e.g., 6-24 hours).

  • Signal Detection:

    • Lyse the cells and add the substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

    • Measure the resulting luminescence using a luminometer.

  • Data Analysis:

    • Normalize the reporter signal to a control (e.g., a co-transfected Renilla luciferase).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the agonist-only control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Repeat this procedure for different CLR-expressing reporter cell lines to establish the functional selectivity of the compound.

Visualizing Pathways and Workflows

To better understand the context of CLR function and the methods used to assess inhibitor selectivity, the following diagrams are provided.

CLR_Signaling_Pathway cluster_membrane Cell Membrane CLR C-type Lectin Receptor (e.g., Dectin-1) Adaptor Syk Kinase CLR->Adaptor Recruitment & Phosphorylation PLCg2 PLCγ2 Adaptor->PLCg2 Ligand Ligand (e.g., beta-glucan) Ligand->CLR Binding CARD9_Bcl10_MALT1 CARD9-Bcl10-MALT1 Complex PLCg2->CARD9_Bcl10_MALT1 NFkB NF-κB Activation CARD9_Bcl10_MALT1->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression

Caption: A simplified signaling pathway for an activating C-type lectin receptor like Dectin-1.

Experimental_Workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_cell Cell-Based Reporter Assay spr1 Immobilize CLR Panel on Sensor Chip spr2 Inject Test Compound (Concentration Series) spr1->spr2 spr3 Monitor Real-time Binding (Sensorgram) spr2->spr3 spr4 Calculate Kd for each CLR spr3->spr4 Conclusion Determine Selectivity Profile spr4->Conclusion cell1 Seed CLR-expressing Reporter Cells cell2 Pre-incubate with Test Compound cell1->cell2 cell3 Stimulate with CLR Agonist cell2->cell3 cell4 Measure Reporter Signal cell3->cell4 cell5 Calculate IC50 for each CLR cell4->cell5 cell5->Conclusion Start Test Compound (e.g., this compound) Start->spr1 Start->cell1

Caption: Workflow for determining the selectivity profile of a CLR inhibitor.

References

Head-to-Head Comparison Guide: Evaluating the Anticancer Potential of Novel Compounds Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide serves as a template for the comparative analysis of novel compounds with known anticancer agents. Currently, there is a lack of publicly available experimental data detailing the anticancer activity of 7-Hydroxy-2,2-dimethyl-4-chromanone. The data presented herein for the established anticancer agents, Doxorubicin (B1662922) and Cisplatin (B142131), is based on published literature and is provided for illustrative purposes. Researchers are encouraged to generate and substitute their own experimental data for the compound of interest, this compound, to produce a direct comparison.

While direct anticancer evidence for this compound is scarce, it is known to be an inhibitor of DC-SIGN (Dendritic Cell-Specific Intercellular Adhesion Molecule 3 grabbing non-integrin) with an IC50 of 4.66 mM[1]. The broader class of chromanones, however, has been investigated for a range of biological activities, including anticancer potential[2][3][4]. This guide provides the framework for evaluating such potential.

Quantitative Data Presentation: Cytotoxicity Profile

A fundamental aspect of anticancer drug evaluation is determining the cytotoxic effect on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for Doxorubicin and Cisplatin against human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines, with a placeholder for this compound.

CompoundA549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)
This compound Data not availableData not available
Doxorubicin 4.3 ± 0.2[5]6.4 ± 0.37[5]
Cisplatin 15.80 (comparative value)[6]37.32 (comparative value)[6]

Mechanism of Action Overview

Understanding the mechanism by which a compound induces cancer cell death is crucial for its development as a therapeutic agent. Doxorubicin and Cisplatin have well-characterized mechanisms of action.

  • Doxorubicin : This anthracycline antibiotic exhibits a multi-faceted mechanism of action that includes intercalation into DNA, inhibition of topoisomerase II, and the generation of free radicals, which collectively lead to DNA damage and apoptosis[7][8][9].

  • Cisplatin : As a platinum-based chemotherapy drug, Cisplatin's primary mechanism involves forming covalent bonds with DNA, leading to the formation of DNA adducts. This interferes with DNA replication and repair, ultimately triggering apoptosis[7][10].

The potential signaling pathways affected by these agents are visualized below.

Anticancer Mechanisms cluster_dox Doxorubicin cluster_cis Cisplatin cluster_downstream Cellular Response Dox Doxorubicin Dox_DNA DNA Intercalation Dox->Dox_DNA Dox_TopoII Topoisomerase II Inhibition Dox->Dox_TopoII Dox_ROS Free Radical Generation Dox->Dox_ROS DNA_Damage DNA Damage Dox_DNA->DNA_Damage Dox_TopoII->DNA_Damage Dox_ROS->DNA_Damage Cis Cisplatin Cis_DNA DNA Adduct Formation Cis->Cis_DNA Cis_DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: Simplified signaling pathways for Doxorubicin and Cisplatin.

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. Below are detailed methodologies for key experiments used to evaluate anticancer activity.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity[11].

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells[11]. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere[12].

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Doxorubicin, Cisplatin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours)[12][13].

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C[14].

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution[14].

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm[14].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with compounds and controls incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read analyze Calculate viability and IC50 values read->analyze end End analyze->end

Figure 2: Standard experimental workflow for the MTT assay.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and is a valuable tool for investigating the effects of potential anticancer agents on cell proliferation[15][16][17].

Principle: This technique utilizes a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cell cycle phases[17].

Protocol:

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the test compounds for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695), adding it dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes or store at -20°C[18].

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA)[17][18].

  • Flow Cytometry Analysis: Incubate the cells in the dark at room temperature for 30 minutes before analyzing on a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission[16].

  • Data Analysis: Generate a histogram of fluorescence intensity versus cell count to visualize the cell cycle distribution and quantify the percentage of cells in each phase[16].

References

comparing the efficacy of different catalysts in chromanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chromanones, a core scaffold in numerous biologically active compounds and natural products, is a subject of intense research. The efficiency and selectivity of chromanone synthesis are critically dependent on the choice of catalyst. This guide provides a comparative overview of different catalytic systems, focusing on their efficacy, selectivity, and reaction conditions. The information presented is based on recent studies and is intended to aid researchers in selecting the optimal catalytic strategy for their specific synthetic goals.

Performance Comparison of Catalytic Systems

The efficacy of various catalysts in chromanone synthesis is summarized below. The data highlights key performance indicators such as yield, enantiomeric excess (ee), and diastereomeric ratio (dr) for organocatalytic and metal-catalyzed systems.

Organocatalytic Systems

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chromanones, offering mild reaction conditions and high stereoselectivity. Chiral amines, thioureas, and N-heterocyclic carbenes (NHCs) are among the most successful organocatalysts employed.

Catalyst TypeSubstratesYield (%)ee (%)drKey Features & Conditions
Chiral Amine 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydesHigh (up to >99)High (90->99)>19:1Tandem Michael addition/cycloketalization/hemiacetalization.[1]
Chiral Thiourea 1-(2-hydroxyaryl)-1,3-diketones and β,γ-alkynyl α-imino estersHigh (up to 99)High (up to 99)>19:1Organocatalyzed Mannich/cycloketalization/transesterification tandem reaction.[1]
Bifunctional Thiourea β-ketoester alkylideneHigh80-94-Asymmetric oxo-conjugate addition followed by one-pot decarboxylation.[2]
N-Heterocyclic Carbene (NHC) Salicylaldehydes and β-nitrostyrene---Dual Stetter cascade reaction.[3]
Chiral Triazolium Salts (NHC precursor) -Excellentup to 97-Asymmetric intramolecular Stetter reaction with 10 mol% catalyst loading.[3]
Bifunctional Indane Catalyst Benzylidenechroman-4-ones and 2-mercaptobenzaldehydesHighExcellent-Asymmetric domino reactions for spiro chromanone–thiochroman complexes.[4]
Metal-Catalyzed Systems

Transition metal catalysts, particularly those based on rhodium, ruthenium, and palladium, offer efficient pathways to various chromanone derivatives. These systems are often valued for their high turnover numbers and unique reactivity profiles.

Catalyst TypeSubstratesYield (%)ee (%)Key Features & Conditions
Rhodium (Rh) 2-CF3-chromen-4-ones-ExcellentHighly chemo- and enantioselective hydrogenation.[3]
Ruthenium (Ru-H complex) 2'-hydroxyaryl ketones and simple amines--Mild deaminative coupling reaction.[3]
Palladium (Pd) Chromanones and arylboronic acidsVery Good-Dehydrogenation followed by arylation.[3]
Copper (Cu) Chromones and alkynesHighHighSilylation followed by Cu-catalyzed alkyne addition using a specific ligand (StackPhos).[1]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for key catalytic systems based on the available literature.

General Protocol for Organocatalyzed Chromanone Synthesis (Chiral Amine Catalysis)

This protocol is a generalized procedure for the synthesis of lactone-fused tricyclic chromanones as described in the literature.[1]

  • Reactant Preparation : To a solution of 1-(2-hydroxyaryl)-1,3-diketone (1.0 equiv.) in a suitable solvent (e.g., dichloromethane (B109758) or toluene), add the α,β-unsaturated aldehyde (1.2 equiv.).

  • Catalyst Addition : Add the chiral amine organocatalyst (e.g., a diarylprolinol silyl (B83357) ether, 10-20 mol%) and an acidic co-catalyst (e.g., salicylic (B10762653) acid, 10-20 mol%).

  • Reaction Execution : Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically ranging from a few hours to 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification : Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chromanone product.

General Protocol for Metal-Catalyzed Chromanone Synthesis (Rhodium-Catalyzed Hydrogenation)

This protocol is a generalized procedure for the enantioselective hydrogenation of trifluoromethylated chromones.[3]

  • Reaction Setup : In a glovebox, a pressure tube is charged with the 2-CF3-chromen-4-one substrate (1.0 equiv.), a rhodium precursor (e.g., [Rh(cod)2]BF4), and a chiral ligand (e.g., a chiral diene or phosphine (B1218219) ligand) in a suitable solvent (e.g., dichloromethane or THF).

  • Hydrogenation : The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line. The reaction is stirred under a specific hydrogen pressure (e.g., 1-50 atm) at a defined temperature for a specified duration.

  • Work-up and Purification : After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 2-CF3-chroman-4-one.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate a generalized experimental workflow and a conceptual signaling pathway for catalyst activation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Reactants & Solvent mixing Mixing & Stirring reactants->mixing catalyst Catalyst System catalyst->mixing monitoring TLC/GC-MS Monitoring mixing->monitoring quenching Quenching/Extraction monitoring->quenching Reaction Complete purification Column Chromatography quenching->purification product Final Product purification->product

Caption: Generalized experimental workflow for chromanone synthesis.

catalytic_cycle_concept catalyst Catalyst intermediate Catalyst-Substrate Complex catalyst->intermediate Activation substrate_A Substrate A substrate_A->intermediate substrate_B Substrate B product Product substrate_B->product intermediate->product Transformation product->catalyst Regeneration

Caption: Conceptual diagram of a catalytic cycle in chromanone synthesis.

Conclusion

The synthesis of chromanones can be achieved through a variety of effective catalytic methods. Organocatalysts, particularly chiral amines and thioureas, have demonstrated exceptional performance in asymmetric synthesis, providing high yields and excellent enantioselectivities under mild conditions.[1][2] Metal catalysts, such as rhodium and palladium complexes, offer powerful alternatives, especially for reactions like hydrogenation and cross-coupling, leading to a broad scope of chromanone derivatives.[3] The choice of the most suitable catalyst will depend on the specific target molecule, desired stereochemistry, and the scalability of the process. This guide provides a starting point for researchers to navigate the diverse landscape of catalytic chromanone synthesis.

References

A Comparative Guide to Analytical Methods for Quantifying Chromanones in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methodologies for the quantification of chromanones in biological matrices such as plasma, urine, and tissue. Chromanones and their derivatives are a class of heterocyclic compounds recognized as privileged structures in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Accurate quantification of these compounds in biological samples is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.

This document outlines and compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). It provides supporting data synthesized from established analytical practices, detailed experimental protocols, and visual diagrams of analytical workflows and relevant biological pathways.

Data Presentation: A Quantitative Comparison

The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. The following tables summarize the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of small organic molecules like chromanones in biological samples.

Table 1: Comparison of Chromatographic Methods for Chromanone Analysis

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Separation in the liquid phase based on differential partitioning between a stationary and mobile phase, with detection via UV absorbance.Separation in the liquid phase coupled with mass analysis of the analyte and its fragments, providing high selectivity and sensitivity.[4]Separation of volatile and thermally stable compounds in the gas phase, followed by mass analysis for identification and quantification.[5]
Selectivity Moderate; dependent on chromatographic resolution from matrix components.High to Very High; based on precursor and product ion transitions (MRM).[6]High; based on retention time and mass fragmentation patterns.
Sensitivity (Typical LOQ) ng/mL range (e.g., 10-50 ng/mL)[7]pg/mL to low ng/mL range (e.g., 0.1-1.0 ng/mL)[8]pg/mL to low ng/mL range
Sample Derivatization Generally not required.Generally not required.Often required to increase volatility and thermal stability of polar functional groups.[9]
Instrumentation Cost Low to ModerateHighModerate to High
Throughput ModerateHigh, with rapid gradient methods.[8]Low to Moderate
Matrix Effects ModerateCan be significant (ion suppression/enhancement), requiring careful management.[8]Less prone to ion suppression but can have matrix interferences.

Table 2: Typical Validation Parameters for Bioanalytical Methods

Validation ParameterHPLC-UVLC-MS/MSGC-MSAcceptance Criteria
Linearity (R²) > 0.99> 0.99> 0.99R² ≥ 0.99
Accuracy (% Bias) ± 15% (± 20% at LOQ)± 15% (± 20% at LOQ)± 15% (± 20% at LOQ)Within ± 15% of nominal value (± 20% at LOQ)[8]
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)≤ 15% (≤ 20% at LOQ)≤ 15% (≤ 20% at LOQ)RSD ≤ 15% (≤ 20% at LOQ)[8]
Recovery Consistent & ReproducibleConsistent & ReproducibleConsistent & ReproducibleShould be consistent and reproducible, though not required to be 100%.
Limit of Quantitation (LOQ) 10-150 ng/mL[7]0.1-1.0 ng/mL[8]Analyte DependentSignal-to-noise ratio of ≥ 10:1.[10]
Limit of Detection (LOD) 3-50 ng/mL0.05-0.5 ng/mL[8]Analyte DependentSignal-to-noise ratio of ≥ 3:1.[10]

Experimental Protocols

The following are generalized protocols for the quantification of chromanones in human plasma. These should be optimized and validated for specific chromanone analogues and laboratory instrumentation.

Protocol 1: LC-MS/MS Method for Chromanone Quantification in Human Plasma

This protocol is based on established methods for quantifying small molecules in biological fluids.[6][11]

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Spike 200 µL of plasma with an internal standard (e.g., a deuterated analogue of the chromanone).

    • Add 400 µL of 4% phosphoric acid and vortex.

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the plasma mixture onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Instrumentation and Conditions

    • HPLC System: Agilent 1200 series or equivalent.

    • Mass Spectrometer: AB SCIEX Triple Quad 5500 or equivalent with an electrospray ionization (ESI) source.[12]

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for the specific chromanone and internal standard must be optimized.

  • Method Validation

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.[13][14]

Protocol 2: GC-MS Method for Chromanone Quantification in Human Plasma

This protocol requires derivatization to increase the volatility of the chromanone.[9]

  • Sample Preparation (Liquid-Liquid Extraction & Derivatization)

    • To 500 µL of plasma, add an appropriate internal standard.

    • Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

    • For derivatization, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.[9]

    • Heat the mixture at 70°C for 45 minutes.[9]

  • Instrumentation and Conditions

    • GC System: Agilent 7890B or equivalent.[15]

    • MS System: Agilent 5977A Mass Spectrometer or equivalent.[15]

    • Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm) or similar capillary column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

    • MS Detection: Electron Ionization (EI) at 70 eV. Monitor characteristic ions for the derivatized chromanone and internal standard in Selected Ion Monitoring (SIM) mode for quantification.

  • Method Validation

    • Perform a full validation of the method, including specificity, linearity, range, accuracy, precision, LOD, and LOQ.[16]

Mandatory Visualization

The following diagrams illustrate a typical analytical workflow for chromanone quantification and a relevant signaling pathway influenced by certain chromanone derivatives.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike Internal Standard Sample->Spike Extraction Extraction (LLE, SPE) Spike->Extraction Deriv Derivatization (for GC-MS) Extraction->Deriv Optional Recon Reconstitution Extraction->Recon Deriv->Recon Chrom Chromatography (HPLC or GC) Recon->Chrom Detect Detection (UV or MS/MS) Chrom->Detect Integ Peak Integration Detect->Integ Calib Calibration Curve Generation Integ->Calib Quant Quantification Calib->Quant

Caption: General experimental workflow for chromanone quantification.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates IKK IKK Complex TAK1->IKK phosphorylates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription Chromanone Chromanone Derivative (e.g., 4e) Chromanone->TAK1 inhibits Chromanone->IKK inhibits IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB degradation IkB_NFkB->NFkB release

Caption: Inhibition of the TLR4-mediated NF-κB signaling pathway by chromanones.[17][18]

References

A Comparative Analysis of the Biological Effects of Natural vs. Synthetic Chromanones

Author: BenchChem Technical Support Team. Date: December 2025

Chromanone and its derivatives, both from natural sources and synthetic routes, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These compounds, characterized by a benzopyran-4-one scaffold, serve as privileged structures in drug discovery. This guide provides a comparative overview of the biological effects of natural and synthetic chromanones, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

Comparative Biological Activity Data

The biological efficacy of chromanones is often quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the IC50 values for various natural and synthetic chromanone derivatives across different biological assays.

Table 1: Anticancer Activity (IC50 in µM)
Compound Type Cell Line IC50 (µM)
Compound 1SyntheticHCT 116 (Colon Cancer)8-20
Compound 3SyntheticHCT 116 (Colon Cancer)15-30
Compound 5SyntheticHCT 116 (Colon Cancer)15-30
Cisplatin (Reference)SyntheticHCT 116 (Colon Cancer)Comparable to Compound 1
Compound 2SyntheticHL-60 (Leukemia)-
Compound 7SyntheticCancer Cell LinesHigher than reference
Compound 10SyntheticHL-60 (Leukemia)-
4-Chromanone (Reference)SyntheticCancer Cell Lines-
Quercetin (Reference)NaturalCancer Cell Lines-
8-bromo-6-chloro-2-pentylchroman-4-one (1a)SyntheticSIRT2 Inhibition1.5 ((-)-1a enantiomer)
8-bromo-6-chloro-2-pentylchroman-4-one (1a)SyntheticSIRT2 Inhibition4.5 ((+)-1a enantiomer)
2-pentylchromone (3a)SyntheticSIRT2 Inhibition5.5
phenethyl-substituted derivative (1m)SyntheticSIRT2 Inhibition6.8

Data compiled from multiple sources.[1][2][3]

Table 2: Anti-inflammatory Activity (IC50 in µM)
Compound Type Assay IC50 (µM)
Compounds 1a/1b, 2, 3a/3b, 5, 7, 8a/8b, 10-12NaturalNO Production Inhibition7.0–12.0
GYF-17 (Reference)SyntheticNO Production Inhibition4.4
Compound 153Natural-19.06 ± 3.60
Compound 154Natural-9.56 ± 0.18
Indomethacin (Reference)Synthetic-70.33 ± 0.95
Analogue 4eSyntheticNO Release and iNOS ExpressionMost potent of 4a-4i

Data compiled from multiple sources.[4][5][6]

Signaling Pathways in Chromanone Bioactivity

Chromanone derivatives exert their biological effects by modulating various signaling pathways. A significant mechanism in their anti-inflammatory and anticancer action involves the inhibition of the NF-κB and MAPK signaling pathways.

G Simplified Overview of Chromanone's Anti-inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 PI3K PI3K TLR4->PI3K NF_kB_Pathway NF-κB Pathway TAK1->NF_kB_Pathway MAPK_Pathway MAPK Pathway (ERK, JNK) TAK1->MAPK_Pathway Akt Akt PI3K->Akt Akt->NF_kB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB_Pathway->Pro_inflammatory_Cytokines Transcription MAPK_Pathway->Pro_inflammatory_Cytokines Transcription Chromanones Synthetic Chromanone (e.g., Analogue 4e) Chromanones->TAK1 Inhibits Chromanones->PI3K Inhibits Chromanones->MAPK_Pathway Inhibits

Caption: Chromanones inhibit inflammatory responses by blocking TLR4-mediated TAK1/NF-κB, PI3K/Akt, and MAPK signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of chromanone biological effects.

Anticancer Activity

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding and Treatment:

    • Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the chromanone compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[7]

G MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Chromanone Compounds A->B C Add MTT Reagent B->C D Incubate (2-4h, 37°C) C->D E Add Solubilization Solution D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow of the MTT assay for determining the cytotoxicity of chromanone compounds.

Anti-inflammatory Activity

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the chromanone compounds for 1 hour.[8]

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[8]

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant from each well.[8]

    • Add 50 µL of Griess Reagent Part A (sulfanilamide solution) to the supernatant, followed by 50 µL of Part B (N-(1-naphthyl)ethylenediamine solution).[8]

    • Incubate in the dark at room temperature for 10 minutes.[8]

  • Absorbance Measurement and Quantification:

    • Measure the absorbance at 540 nm.[8]

    • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.[8]

Antioxidant Activity

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reaction Mixture Preparation:

    • Prepare serial dilutions of the chromanone compounds.

    • In a 96-well plate, add 100 µL of the compound dilutions to 100 µL of a DPPH solution in methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark for 30 minutes.[8]

    • Measure the absorbance at 517 nm.[8]

  • Calculation:

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.[8]

ABTS Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.

  • Radical Generation and Sample Preparation:

    • Generate the ABTS radical cation by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

    • Prepare serial dilutions of the chromanone compounds.

  • Reaction and Measurement:

    • Add the compound dilutions to the ABTS radical solution.

    • Incubate for a set time (e.g., 6-30 minutes).[8]

    • Measure the absorbance at 734 nm.[8]

  • Calculation:

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.[8]

Conclusion

Both natural and synthetic chromanones exhibit a diverse range of promising biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[4][9] Synthetic derivatives offer the advantage of structural modification to optimize potency and selectivity, as evidenced by the low micromolar IC50 values achieved for some synthetic compounds.[1][3] Natural chromanones, on the other hand, provide a rich source of novel chemical scaffolds for drug discovery.[10] The choice between natural and synthetic chromanones will depend on the specific therapeutic target and the desired pharmacological profile. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers in the field of drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 7-Hydroxy-2,2-dimethyl-4-chromanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-Hydroxy-2,2-dimethyl-4-chromanone, a heterocyclic compound used in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

All laboratory personnel must treat unused or unwanted this compound as hazardous waste.[1] This guide outlines the necessary steps for its safe handling, storage, and disposal, in accordance with general laboratory chemical waste management principles.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical safety goggles, protective gloves, and a lab coat.[2][3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3]

In the event of a spill, the spilled chemical and any absorbent materials used for cleanup must also be treated as hazardous waste.[1]

II. Waste Identification and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal.

  • Waste Characterization: Unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EH&S) department (or equivalent), this compound must be managed as hazardous waste.[1][4]

  • Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your EH&S department. As a general rule, chemical wastes should be segregated as follows:

    • Acids

    • Bases

    • Flammable Solvents

    • Halogenated Solvents

    • Oxidizers

    • Water-Reactive Chemicals

    • Toxic Compounds

    This compound, as a solid organic compound, should be stored separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

III. Storage and Labeling of Waste Containers

Proper storage and clear labeling are crucial to prevent accidents and ensure compliant disposal.

  • Container Selection: Use a container that is compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is generally appropriate for solid chemical waste. The container must be in good condition, free from leaks or cracks.[5]

  • Labeling: As soon as the first portion of waste is added to the container, it must be labeled with a hazardous waste tag provided by your institution's EH&S department.[1] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)

    • The name and contact information of the generating laboratory or researcher.

    • The date the container was first used for waste accumulation.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be under the control of the laboratory personnel and away from general traffic. Ensure the container is kept closed at all times, except when adding waste.[5]

IV. Disposal Procedures

The final disposal of this compound must be coordinated through your institution's hazardous waste management program.

  • Waste Collection Request: Once the waste container is full, or if the chemical is no longer needed, complete a waste collection request form as provided by your EH&S department.[1]

  • EH&S Pickup: Trained EH&S personnel will collect the properly labeled and sealed container from your laboratory for transport to a licensed hazardous waste disposal facility.[4] Most chemical waste from universities and research institutions is either incinerated at a permitted facility or blended for fuel.[7]

Under no circumstances should this compound be disposed of down the drain or in the regular trash. [3]

V. Empty Container Disposal

Empty containers that once held this compound must also be handled properly.

  • Decontamination: If the container is to be disposed of as regular trash, it must be thoroughly decontaminated. A common procedure is to triple-rinse the container with a suitable solvent that can dissolve the compound.[5] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5]

  • Label Defacement: After decontamination, all hazardous chemical labels on the container must be defaced or removed before it can be discarded.[1]

Quantitative Data Summary

ParameterGuidelineSource
Residue in "Empty" Container No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal.[8]
Water Dilution for Sewer Disposal (if permissible) At least 100 parts water per 1 part chemical (Note: Not recommended for this compound without EH&S approval).[9]

Experimental Protocols

While this document focuses on disposal, any experimental protocols involving this compound should be designed to minimize waste generation. This can be achieved by:

  • Ordering the smallest quantity of the chemical necessary for the experiments.[4]

  • Keeping an accurate inventory of chemicals to avoid purchasing duplicates.[4]

  • Considering the substitution of less hazardous chemicals where scientifically feasible.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Unwanted this compound treat_as_hazardous Treat as Hazardous Waste start->treat_as_hazardous select_container Select Compatible Container (e.g., HDPE, Glass) treat_as_hazardous->select_container label_container Affix Hazardous Waste Label with Full Chemical Name select_container->label_container store_in_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_in_saa container_full Container is Full? store_in_saa->container_full container_full->store_in_saa No request_pickup Submit Waste Pickup Request to EH&S container_full->request_pickup Yes ehs_collects EH&S Collects for Final Disposal request_pickup->ehs_collects end Disposal Complete ehs_collects->end

Caption: Disposal workflow for this compound.

This guidance is intended to supplement, not replace, the specific chemical hygiene and waste management plans of your institution. Always consult your institution's Environmental Health and Safety department for specific disposal procedures.

References

Essential Safety and Operational Guide for Handling 7-Hydroxy-2,2-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Hydroxy-2,2-dimethyl-4-chromanone. The following procedures are based on available data for structurally similar compounds and general best practices for laboratory chemical safety. A comprehensive, experiment-specific risk assessment should be completed before commencing any work.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound, based on recommendations for similar chemical structures.[1][2][3]

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2]To prevent eye irritation from splashes or dust.
Skin Protection Nitrile or neoprene gloves and a lab coat.[1]To prevent skin irritation upon contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA approved respirator (e.g., N95 dust mask) may be necessary if dust is generated and engineering controls are insufficient.[1][2][4]To avoid respiratory tract irritation from dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound from receipt to disposal.[1]

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a dry, cool, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[2]

Engineering Controls
  • All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3]

  • Ensure an eyewash station and safety shower are readily accessible.[3]

Handling
  • Don all required PPE as specified in the table above before handling the compound.

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Use appropriate tools (e.g., spatulas, scoops) for transferring the solid material to prevent contamination and dispersal.

  • Avoid dust formation.[2]

  • Keep containers of the compound tightly closed when not in use.

Post-Handling
  • Thoroughly clean the work area and any equipment used.

  • Decontaminate reusable equipment according to standard laboratory procedures.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Waste Segregation
  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container.[1]

Container Labeling
  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazards.

Storage of Waste
  • Keep waste containers tightly closed except when adding waste.

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

Disposal
  • Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[1]

Experimental Workflow

Safe Handling Workflow for this compound cluster_ppe Personal Protective Equipment prep Preparation ppe Don PPE prep->ppe handling Chemical Handling (in Fume Hood) ppe->handling goggles Safety Goggles gloves Gloves coat Lab Coat respirator Respirator (if needed) post_handling Post-Handling handling->post_handling waste Waste Disposal handling->waste decon Decontamination post_handling->decon storage Storage post_handling->storage decon->waste

Caption: Safe Handling Workflow Diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxy-2,2-dimethyl-4-chromanone
Reactant of Route 2
Reactant of Route 2
7-Hydroxy-2,2-dimethyl-4-chromanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。